1-Fluoro-3-phenoxybenzene
Description
Properties
IUPAC Name |
1-fluoro-3-phenoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9FO/c13-10-5-4-8-12(9-10)14-11-6-2-1-3-7-11/h1-9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQXIFDPMJPHDPE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC(=CC=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9FO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40544372 | |
| Record name | 1-Fluoro-3-phenoxybenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40544372 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3798-89-8 | |
| Record name | 1-Fluoro-3-phenoxybenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40544372 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 1-Fluoro-3-phenoxybenzene for Researchers and Drug Development Professionals
Introduction: The Strategic Importance of Fluorinated Aryl Ethers
1-Fluoro-3-phenoxybenzene (CAS No: 3798-89-8) is an aromatic organic compound that has garnered significant interest in the fields of pharmaceutical and agrochemical research. Its structure, which combines a fluorinated benzene ring with a phenoxy group, imparts a unique set of physicochemical properties that are highly sought after in the design of bioactive molecules. The strategic incorporation of fluorine into drug candidates is a well-established strategy to enhance metabolic stability, modulate lipophilicity, and improve binding affinity to biological targets. The phenoxy moiety, on the other hand, provides a versatile scaffold for further functionalization, allowing for the exploration of a broad chemical space. This guide aims to provide a detailed technical overview of this compound, from its fundamental properties to its synthesis and potential applications, with a focus on providing actionable insights for researchers and drug development professionals.
Physicochemical Properties: A Foundation for Molecular Design
A thorough understanding of the physicochemical properties of this compound is crucial for its effective utilization in synthesis and drug design. The key properties are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₁₂H₉FO | [1] |
| Molecular Weight | 188.20 g/mol | [1] |
| CAS Number | 3798-89-8 | [1] |
| Boiling Point | 249.6 ± 23.0 °C (Predicted) | [ChemicalBook]( Boiling_point_3798-89-8.htm) |
| Density | 1.145 ± 0.06 g/cm³ (Predicted) | [ChemicalBook]( Boiling_point_3798-89-8.htm) |
| Purity | Typically ≥95% | [1] |
Spectroscopic Data: Unveiling the Molecular Structure
While specific spectra for this compound are not widely published, data for analogous compounds and the expected spectral characteristics can be inferred. Commercial suppliers often provide access to NMR, IR, and MS data upon request. [2]
-
¹H NMR: The proton NMR spectrum is expected to show a complex multiplet pattern in the aromatic region (approximately 6.8-7.5 ppm) corresponding to the nine protons on the two benzene rings. The fluorine atom will cause splitting of the signals of the adjacent protons on the fluorinated ring.
-
¹³C NMR: The carbon NMR spectrum will display 12 distinct signals for the carbon atoms. The carbon atom attached to the fluorine will show a large coupling constant (¹JCF).
-
IR Spectroscopy: The infrared spectrum will exhibit characteristic absorption bands for C-F stretching (around 1200-1100 cm⁻¹), C-O-C stretching (around 1250-1000 cm⁻¹), and aromatic C-H and C=C stretching vibrations.
-
Mass Spectrometry: The mass spectrum will show a molecular ion peak (M⁺) at m/z 188, corresponding to the molecular weight of the compound.
Synthesis and Reactivity: Building the Core Scaffold
The synthesis of this compound can be approached through several established methods for the formation of diaryl ethers. The choice of synthetic route often depends on the availability of starting materials, desired scale, and tolerance of functional groups. Two of the most common and effective strategies are the Ullmann condensation and nucleophilic aromatic substitution.
Ullmann Condensation: A Classic Approach to Diaryl Ether Synthesis
The Ullmann condensation is a copper-catalyzed reaction between an aryl halide and a phenol to form a diaryl ether. [3] In the context of synthesizing this compound, this would typically involve the reaction of 1-bromo-3-fluorobenzene with phenol in the presence of a copper catalyst and a base.
Experimental Protocol: Ullmann Condensation for the Synthesis of this compound
Materials:
-
1-Bromo-3-fluorobenzene
-
Phenol
-
Copper(I) iodide (CuI)
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)
-
N,N-Dimethylformamide (DMF) or other high-boiling polar solvent
-
Toluene
-
Brine solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 1-bromo-3-fluorobenzene (1.0 eq), phenol (1.2 eq), potassium carbonate (2.0 eq), and copper(I) iodide (0.1 eq).
-
Add anhydrous DMF to the flask to dissolve the reactants.
-
Heat the reaction mixture to 120-140 °C under an inert atmosphere (e.g., nitrogen or argon) and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into water and extract with toluene or another suitable organic solvent.
-
Wash the combined organic layers with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to afford this compound.
Causality Behind Experimental Choices:
-
Catalyst: Copper(I) iodide is a commonly used and effective catalyst for Ullmann condensations. Other copper sources, such as copper(I) oxide or copper powder, can also be employed.
-
Base: A base is required to deprotonate the phenol, forming the more nucleophilic phenoxide. Potassium carbonate or cesium carbonate are often used due to their suitable basicity and solubility in the reaction medium.
-
Solvent: A high-boiling polar aprotic solvent like DMF is used to ensure the reactants are soluble and to allow the reaction to be carried out at the required high temperatures.
-
Inert Atmosphere: An inert atmosphere is crucial to prevent the oxidation of the copper catalyst and other sensitive reagents.
Caption: Ullmann condensation workflow for the synthesis of this compound.
Nucleophilic Aromatic Substitution (SNAr): A Versatile Alternative
Nucleophilic aromatic substitution (SNAr) is another powerful method for forming C-O bonds. This reaction is particularly effective when the aromatic ring is activated by electron-withdrawing groups. [4] While the fluorine atom in this compound is not strongly activating, SNAr can still be a viable route, especially with a suitable leaving group on one of the aromatic rings and a strong nucleophile. For instance, the reaction of 3-fluorophenol with an activated aryl halide or the reaction of phenol with an activated 1,3-difluorobenzene derivative could be explored.
Experimental Protocol: Nucleophilic Aromatic Substitution for the Synthesis of this compound
Materials:
-
3-Fluorophenol
-
1-Bromo-3-nitrobenzene (as an example of an activated aryl halide)
-
Potassium carbonate (K₂CO₃)
-
Dimethyl sulfoxide (DMSO)
-
Ethyl acetate
-
Water
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, dissolve 3-fluorophenol (1.1 eq) and 1-bromo-3-nitrobenzene (1.0 eq) in DMSO.
-
Add potassium carbonate (2.0 eq) to the mixture.
-
Heat the reaction mixture to 100-120 °C and stir for 4-8 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with water and brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the intermediate nitro-substituted diaryl ether.
-
The nitro group can then be removed through various reduction and deamination procedures to yield this compound.
Causality Behind Experimental Choices:
-
Activated Aryl Halide: The presence of an electron-withdrawing group like a nitro group in the ortho or para position to the leaving group (bromide) is crucial for activating the ring towards nucleophilic attack.
-
Solvent: A polar aprotic solvent like DMSO is ideal for SNAr reactions as it solvates the cation of the base, leaving the anion more nucleophilic.
-
Base: Potassium carbonate is a suitable base to deprotonate the phenol and drive the reaction forward.
Caption: Generalized workflow for the synthesis of this compound via SNAr.
Applications in Drug Discovery and Development: A Scaffold of Interest
The 3-fluorophenoxy moiety is a recurring structural motif in a number of biologically active compounds, highlighting its importance in medicinal chemistry. While specific approved drugs containing the exact this compound scaffold were not identified in the initial search, the closely related 2-fluorophenoxy and other substituted fluorophenoxy groups are present in clinical and preclinical drug candidates.
A notable example is WXFL-152 , a novel triple angiokinase inhibitor that is currently in Phase Ib clinical trials for cancer therapy. [3] WXFL-152 contains a 4-(2-fluorophenoxy)quinoline core, demonstrating the utility of the fluorophenoxy moiety in designing potent enzyme inhibitors. The fluorine atom in this scaffold can contribute to:
-
Enhanced Binding Affinity: The electronegativity of the fluorine atom can lead to favorable interactions with the target protein, such as through hydrogen bonding or dipole-dipole interactions.
-
Improved Metabolic Stability: The strong C-F bond can block potential sites of metabolic oxidation, thereby increasing the half-life of the drug in the body.
-
Modulation of Physicochemical Properties: Fluorine substitution can alter the lipophilicity (logP) and acidity (pKa) of a molecule, which can in turn affect its absorption, distribution, metabolism, and excretion (ADME) properties.
The 3-fluorophenoxy group, in particular, offers a distinct electronic and steric profile compared to its 2- and 4-isomers, providing medicinal chemists with a valuable tool for fine-tuning the properties of a lead compound. The exploration of the 3-fluorophenoxy scaffold in drug discovery is an active area of research, with numerous patents describing its use in the development of new therapeutic agents.
Safety and Handling: A Researcher's Responsibility
General Safety Recommendations:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves (e.g., nitrile), and a lab coat.
-
Ventilation: Work in a well-ventilated area, preferably in a fume hood, to avoid inhalation of vapors.
-
Handling: Avoid contact with skin, eyes, and clothing. In case of contact, rinse immediately with plenty of water.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations.
It is imperative for researchers to obtain and consult the specific MSDS for this compound from their supplier before handling the compound. The absence of comprehensive toxicity data underscores the need for cautious handling and the assumption that the compound may be hazardous.
Conclusion and Future Outlook
This compound represents a valuable and versatile building block for the synthesis of complex organic molecules, particularly in the realm of drug discovery. Its unique combination of a fluorinated aromatic ring and a phenoxy group provides a scaffold with tunable physicochemical and biological properties. While detailed experimental data and specific applications in approved drugs are still emerging, the presence of the closely related fluorophenoxy moiety in clinical candidates like WXFL-152 highlights the potential of this structural motif. Future research will likely focus on the development of more efficient and scalable synthetic routes to this compound and its derivatives, as well as a deeper exploration of its utility in the design of novel therapeutics targeting a wide range of diseases. As our understanding of the "fluorine effect" in medicinal chemistry continues to grow, the strategic application of building blocks like this compound will undoubtedly play an increasingly important role in the development of the next generation of medicines.
References
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Design, synthesis and pharmacological evaluation of 4-(3-chloro-4-(3-cyclopropylthioureido)-2-fluorophenoxy)-7-methoxyquinoline-6-carboxamide (WXFL-152): a novel triple angiokinase inhibitor for cancer therapy. PubMed. [Link]
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1-Fluoro-3-phenoxybenzene CAS number 3798-89-8
An In-Depth Technical Guide to 1-Fluoro-3-phenoxybenzene (CAS 3798-89-8)
Authored for Researchers, Scientists, and Drug Development Professionals
This compound is a diaryl ether building block of significant interest in medicinal chemistry and materials science. Its structure, featuring a fluorinated phenyl ring linked to a phenoxy group, provides a unique combination of properties that are highly valuable in the design of complex organic molecules. The fluorine atom can enhance metabolic stability, modulate electronic properties, and improve binding affinity, while the diaryl ether scaffold is a common feature in numerous biologically active compounds. This guide provides a comprehensive overview of its chemical properties, synthesis, applications, and safety protocols, grounded in established scientific principles and methodologies.
Core Physicochemical and Spectroscopic Profile
This compound is a chemically stable organic compound, typically supplied as a high-purity liquid for laboratory use.[1] Its fundamental properties are crucial for its application in synthesis and are summarized below.
Table 1: Physicochemical Properties
| Property | Value | Source(s) |
| CAS Number | 3798-89-8 | [1][2][3][4] |
| Molecular Formula | C₁₂H₉FO | [1] |
| Molecular Weight | 188.20 g/mol | [3] |
| Synonyms | 3-Phenoxyfluorobenzene | [1] |
| InChI Key | WQXIFDPMJPHDPE-UHFFFAOYSA-N | [1] |
| SMILES | FC1=CC(OC2=CC=CC=C2)=CC=C1 | [3] |
| Storage | Sealed in a dry, room temperature environment | [3] |
Spectroscopic Characterization
The structural identity of this compound is unequivocally confirmed through standard spectroscopic techniques. While specific spectra from a single source are not provided, a theoretical analysis based on its structure allows for the prediction of key signals.
-
¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show complex multiplets in the aromatic region (approx. 6.8-7.5 ppm). The protons on the fluorinated ring will exhibit coupling to the ¹⁹F nucleus, leading to additional splitting patterns that are characteristic of fluoroaromatic compounds.[5][6]
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon spectrum will display distinct signals for the twelve carbon atoms. The carbons on the fluorinated ring will show coupling with the fluorine atom (¹JCF, ²JCF, etc.), which is a powerful diagnostic tool for confirming the position of fluorination. The carbon directly attached to the fluorine will appear as a doublet with a large coupling constant (typically >240 Hz).[7]
-
Mass Spectrometry (MS): The electron ionization (EI) mass spectrum will show a prominent molecular ion (M⁺) peak at m/z = 188.20. Fragmentation patterns would involve the cleavage of the ether bond.
-
Infrared (IR) Spectroscopy: The IR spectrum will feature characteristic C-O-C stretching vibrations for the diaryl ether linkage (around 1200-1250 cm⁻¹) and strong C-F stretching vibrations (around 1100-1200 cm⁻¹). Aromatic C-H and C=C stretching bands will also be present.
Synthesis and Purification
The formation of the diaryl ether bond in this compound is most effectively achieved through a copper-catalyzed cross-coupling reaction, specifically the Ullmann condensation.[8][9] This method provides a reliable pathway for coupling an aryl halide with an alcohol or phenol.
Core Synthesis: The Ullmann Condensation
The Ullmann condensation involves the reaction of an aryl halide with a phenoxide in the presence of a copper catalyst at elevated temperatures.[8][10] The choice of reactants and conditions is critical for achieving high yields and purity.
-
Causality of Component Selection:
-
Aryl Halide: While aryl iodides are the most reactive, the more economical 1-bromo-3-fluorobenzene or 1-chloro-3-fluorobenzene are commonly used. The electron-withdrawing nature of the fluorine atom can activate the halide for nucleophilic attack.
-
Nucleophile: Phenol is deprotonated by a base to form the more nucleophilic phenoxide salt in situ.
-
Catalyst: Copper(I) salts, such as CuI or Cu₂O, are the classic catalysts. The reaction proceeds via an organocopper intermediate.[9] Modern protocols often include ligands (e.g., N,N-dimethylglycine, phenanthroline) to solubilize the copper catalyst and accelerate the reaction, allowing for milder conditions.[8][11]
-
Base: A strong base is required to generate the phenoxide. Potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃) are frequently used. Cs₂CO₃ is often preferred for its higher solubility in organic solvents.[11]
-
Solvent: High-boiling polar aprotic solvents like N,N-Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP), or pyridine are traditionally used to achieve the necessary high temperatures (often >150 °C).[8][11]
-
Diagram: Ullmann Synthesis Workflow
Caption: Generalized workflow for the Ullmann synthesis of this compound.
Detailed Experimental Protocol (Illustrative)
-
Setup: To a flame-dried round-bottom flask equipped with a magnetic stirrer and reflux condenser, add phenol (1.0 eq.), potassium carbonate (2.0 eq.), and copper(I) iodide (0.1 eq.).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Reagent Addition: Add anhydrous DMF as the solvent, followed by the dropwise addition of 1-bromo-3-fluorobenzene (1.1 eq.).
-
Reaction: Heat the reaction mixture to 150 °C and maintain stirring for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, cool the mixture to room temperature. Dilute with toluene or ethyl acetate and filter through a pad of celite to remove insoluble inorganic salts.[11]
-
Extraction: Transfer the filtrate to a separatory funnel. Wash sequentially with 1M aqueous NaOH to remove unreacted phenol, followed by water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to afford pure this compound.
Applications in Drug Discovery and Development
The strategic incorporation of fluorine into drug candidates is a well-established tactic to optimize pharmacological profiles.[12][13] this compound serves as a key precursor for introducing the fluorinated diaryl ether motif, which is present in a wide array of bioactive molecules.
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong. Replacing a metabolically labile C-H bond with a C-F bond at a strategic position can block oxidative metabolism by Cytochrome P450 enzymes, thereby increasing the drug's half-life and bioavailability.[12]
-
Modulation of Physicochemical Properties: Fluorine's high electronegativity can lower the pKa of nearby basic functional groups, altering a molecule's ionization state at physiological pH.[13] This can impact solubility, cell permeability, and off-target activity.
-
Enhanced Binding Affinity: Fluorine can participate in favorable intermolecular interactions within a protein's binding pocket, including dipole-dipole interactions and weak hydrogen bonds, which can enhance binding affinity and potency.
-
Synthetic Utility: this compound is a versatile intermediate. While the C-F bond is generally robust, other positions on either aromatic ring can be functionalized to build molecular complexity. It is a key building block for certain pesticides and pharmaceutical intermediates.[14][15] For example, it can be used in subsequent cross-coupling reactions like the Buchwald-Hartwig amination to form C-N bonds, a cornerstone of modern medicinal chemistry.[16][17][18]
Diagram: Role as a Synthetic Building Block
Caption: Hypothetical pathway illustrating the use of the core scaffold in drug synthesis.
Safety, Handling, and Disposal
Proper handling of this compound is essential to ensure laboratory safety. The compound is classified with specific hazards that require appropriate control measures.
Table 2: GHS Hazard Information
| Category | Information |
| Pictogram(s) | GHS07 (Exclamation Mark) |
| Signal Word | Warning |
| Hazard Statement(s) | H335: May cause respiratory irritation.[2] |
| Precautionary Statement(s) | P261: Avoid breathing dust/fume/gas/mist/vapours/spray. P271: Use only outdoors or in a well-ventilated area. P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing. P312: Call a POISON CENTER/doctor if you feel unwell. P403+P233: Store in a well-ventilated place. Keep container tightly closed. P501: Dispose of contents/container to an approved waste disposal plant. |
Note: This information is based on available Safety Data Sheets (SDS) and may not be exhaustive. Always consult the most current SDS from your supplier before use.[2][19]
Handling and Personal Protective Equipment (PPE)
-
Engineering Controls: All manipulations should be performed in a well-ventilated chemical fume hood to minimize inhalation exposure.[19]
-
Personal Protective Equipment:
-
Eye/Face Protection: Wear chemical safety goggles or a face shield.
-
Skin Protection: Handle with chemically resistant gloves (e.g., nitrile). Inspect gloves prior to use and use proper removal technique. Wear a lab coat.
-
Respiratory Protection: Under normal use conditions with adequate ventilation, respiratory protection may not be required. If vapors or aerosols are generated, use a NIOSH-approved respirator.[19]
-
First Aid Measures
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist.
-
Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation develops.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.
Storage and Disposal
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[3]
-
Disposal: Dispose of contents and container in accordance with all local, regional, national, and international regulations. Contact a licensed professional waste disposal service.
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An In-depth Technical Guide to the Molecular Structure of 1-Fluoro-3-phenoxybenzene
Abstract: This technical guide provides a comprehensive analysis of the molecular structure, properties, and synthesis of 1-Fluoro-3-phenoxybenzene (CAS No: 3798-89-8). Intended for researchers, scientists, and professionals in drug development, this document delves into the nuanced structural features elucidated through modern spectroscopic techniques. We explore a robust synthetic pathway, detail the molecule's physicochemical properties, and discuss the strategic importance of its fluoro- and phenoxy- moieties in medicinal chemistry. The guide emphasizes the causality behind experimental design and provides validated protocols, grounding all claims in authoritative references.
Introduction and Significance
This compound is a diaryl ether derivative whose structural framework is a recurring motif in pharmacologically active compounds and advanced materials. The molecule consists of a fluorinated benzene ring linked to a second phenyl group via an ether bridge. The specific placement of the fluorine atom at the meta-position relative to the phenoxy group imparts unique electronic properties and conformational preferences.
In the pharmaceutical industry, the incorporation of fluorine into lead compounds is a widely adopted strategy to enhance metabolic stability, modulate lipophilicity, and improve binding affinity to biological targets.[1][2] The fluorine atom in this compound can act as a bioisostere for a hydrogen atom, subtly altering the molecule's acidity, basicity, and dipole moment, which can be pivotal for optimizing drug-receptor interactions.[2] Understanding the precise molecular architecture of this compound is therefore fundamental to leveraging its potential in rational drug design.
Physicochemical and Spectroscopic Properties
The intrinsic properties of this compound define its behavior in chemical and biological systems. These characteristics have been determined through a combination of computational modeling and empirical analysis.
| Property | Value | Source |
| CAS Number | 3798-89-8 | [3][4] |
| Molecular Formula | C₁₂H₉FO | [3] |
| Molecular Weight | 188.20 g/mol | [3][5] |
| SMILES | FC1=CC(OC2=CC=CC=C2)=CC=C1 | [3] |
| XLogP3 | 4.0 | [3] |
| Hydrogen Bond Donors | 0 | [3] |
| Hydrogen Bond Acceptors | 2 | [3] |
| Rotatable Bonds | 2 | [3] |
Synthesis Pathway: Ullmann Condensation
The formation of the diaryl ether bond is the critical step in synthesizing this compound. The Ullmann condensation is a classic and reliable method for this transformation, involving a copper-catalyzed reaction between a phenol and an aryl halide. In this case, 3-fluorophenol is coupled with bromobenzene.
The choice of a copper catalyst is crucial; it facilitates the coupling by forming an organocopper intermediate, lowering the activation energy for the nucleophilic substitution on the aryl halide. A basic catalyst, such as potassium carbonate, is required to deprotonate the phenol, generating the more nucleophilic phenoxide anion.
Experimental Protocol: Synthesis via Ullmann Condensation
Objective: To synthesize this compound from 3-fluorophenol and bromobenzene.
Materials:
-
3-Fluorophenol
-
Bromobenzene
-
Copper(I) iodide (CuI)
-
Potassium carbonate (K₂CO₃), anhydrous
-
Pyridine, anhydrous
-
Toluene, anhydrous
-
Hydrochloric acid (HCl), 2M solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Standard reflux and distillation glassware
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3-fluorophenol (1 eq), potassium carbonate (2 eq), and copper(I) iodide (0.1 eq).
-
Solvent and Reactant Addition: Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon). Add anhydrous pyridine as the solvent, followed by bromobenzene (1.1 eq).
-
Reaction Execution: Heat the reaction mixture to reflux (approximately 115-120°C) and maintain for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup: After cooling to room temperature, filter the mixture to remove inorganic salts. Dilute the filtrate with toluene and wash sequentially with 2M HCl to remove pyridine, followed by water and brine.
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator. The crude product is then purified by vacuum distillation or column chromatography to yield pure this compound.
Synthesis Workflow Diagram
Caption: Workflow for the Ullmann condensation synthesis of this compound.
In-depth Molecular Structure Elucidation
The definitive structure of this compound is established through a combination of spectroscopic methods. Each technique provides a unique piece of the structural puzzle.
Connectivity and Conformation
The molecule features two phenyl rings connected by an ether oxygen atom (C-O-C). The fluorine atom is substituted on one ring at a meta position to this ether linkage. The two C-O bonds act as rotational axes, allowing the phenyl rings to adopt various conformations. The lowest energy conformation is typically a non-planar, "twisted" arrangement that minimizes steric hindrance between the ortho-hydrogens of the two rings.
Caption: 2D representation of the this compound molecular structure.
Spectroscopic Analysis
-
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show complex multiplets in the aromatic region (approx. 6.8-7.5 ppm). The protons on the fluorinated ring will exhibit coupling to the ¹⁹F nucleus, leading to additional splitting (J-coupling). The protons on the non-fluorinated phenoxy ring will appear as a set of multiplets characteristic of a monosubstituted benzene ring.
-
¹³C NMR Spectroscopy: The carbon spectrum will display 12 distinct signals, as the molecule is asymmetric. The carbon directly bonded to the fluorine (C1) will show a large one-bond coupling constant (¹JCF ≈ 245 Hz) and a significant downfield shift. The carbons ortho and para to the fluorine will also show smaller C-F couplings. The carbons bonded to the ether oxygen will be deshielded and appear around 155-165 ppm.
-
¹⁹F NMR Spectroscopy: A single resonance is expected in the ¹⁹F NMR spectrum, typically a triplet of doublets (or a more complex multiplet) due to coupling with the ortho and para protons on its ring. This provides unambiguous confirmation of the fluorine's presence and electronic environment.
-
Infrared (IR) Spectroscopy: The IR spectrum will feature strong absorption bands characteristic of the functional groups present. Key peaks include:
-
~1250-1200 cm⁻¹: C-O-C asymmetric stretching (diaryl ether).
-
~1150-1000 cm⁻¹: Strong C-F stretching.
-
~3100-3000 cm⁻¹: Aromatic C-H stretching.
-
~1600 and 1500 cm⁻¹: Aromatic C=C ring stretching.
-
-
Mass Spectrometry: Electron ionization mass spectrometry (EI-MS) will show a strong molecular ion peak (M⁺) at m/z = 188, confirming the molecular weight.[5] Common fragmentation patterns would involve cleavage of the ether bond, leading to fragments corresponding to the fluorophenoxy cation (m/z = 111) and the phenyl cation (m/z = 77).
Applications in Drug Development
The this compound scaffold is of significant interest in medicinal chemistry. The strategic introduction of fluorine can profoundly impact a drug candidate's Absorption, Distribution, Metabolism, and Excretion (ADME) properties.
-
Metabolic Stability: The C-F bond is exceptionally strong and resistant to oxidative metabolism by cytochrome P450 enzymes. Placing a fluorine atom at a metabolically vulnerable position can block this pathway, thereby increasing the drug's half-life and bioavailability.[2]
-
Modulation of pKa: The strong electron-withdrawing nature of fluorine can lower the pKa of nearby basic functional groups (e.g., amines). This is a critical tool for controlling the ionization state of a drug at physiological pH, which in turn affects its solubility, permeability, and target binding.
-
Enhanced Binding Affinity: Fluorine can participate in favorable non-covalent interactions with protein targets, including hydrogen bonds (with the fluorine acting as a weak acceptor) and dipole-dipole interactions. This can lead to a significant increase in binding potency.[1] The FDA has approved numerous fluorine-containing drugs, highlighting the success of this strategy in modern drug discovery.[1]
Safety and Handling
Based on available Safety Data Sheets (SDS), this compound requires careful handling.
-
Hazards: The compound is classified as harmful if swallowed (Acute toxicity, Oral, Category 4) and is suspected of causing cancer (Carcinogenicity, Category 2).
-
Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection. All handling should be performed in a well-ventilated area or a chemical fume hood.[6]
-
Handling Precautions: Do not handle until all safety precautions have been read and understood. Avoid breathing dust, fumes, or vapors. Wash skin thoroughly after handling.[7]
-
Storage: Store in a locked, dry, and well-ventilated place. Recommended storage temperature is between 2-8°C.[3]
Conclusion
This compound is a molecule of considerable scientific interest, primarily due to its utility as a building block in the synthesis of complex organic molecules for pharmaceutical and materials science applications. Its molecular structure, characterized by a fluorinated phenyl ring linked to a phenoxy group, has been rigorously confirmed by a suite of spectroscopic techniques. The presence and position of the fluorine atom are not trivial; they impart specific electronic and physicochemical properties that are strategically exploited in medicinal chemistry to enhance the efficacy and pharmacokinetic profiles of drug candidates. A thorough understanding of its synthesis, structure, and safety is essential for any researcher working with this versatile compound.
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A Comprehensive Technical Guide to the Synthesis Precursors for 1-Fluoro-3-phenoxybenzene
Abstract: 1-Fluoro-3-phenoxybenzene is a key diaryl ether intermediate in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. Its molecular structure, featuring a fluorinated aromatic ring linked to a phenoxy group, imparts unique chemical properties that are highly sought after in drug discovery and material science. This technical guide provides an in-depth analysis of the primary synthetic routes to this compound, with a core focus on the selection and interaction of their respective precursors. We will explore modern palladium-catalyzed Buchwald-Hartwig C-O coupling, traditional copper-catalyzed Ullmann condensation, and nucleophilic aromatic substitution (SNAr) strategies. For each pathway, this guide details the underlying mechanisms, provides field-proven experimental protocols, and explains the causality behind the choice of precursors, catalysts, and reaction conditions. This document is intended for researchers, chemists, and process development scientists seeking a comprehensive understanding of the synthesis of this important molecule.
Introduction
Chemical Structure and Properties
This compound (CAS No: 3798-89-8) is an aromatic compound with the chemical formula C₁₂H₉FO[1]. The molecule consists of a benzene ring substituted with a fluorine atom and a phenoxy group at the meta-positions (1 and 3). The presence of the electronegative fluorine atom significantly influences the molecule's electronic properties, polarity, and metabolic stability, making it a valuable building block in medicinal chemistry.
Industrial and Research Significance
The diaryl ether motif is a common feature in many biologically active compounds. Specifically, the this compound scaffold is a precursor for various active pharmaceutical ingredients (APIs) and crop protection agents. The fluorine atom can enhance binding affinity to target proteins and improve pharmacokinetic properties such as lipophilicity and resistance to metabolic degradation.
Overview of Synthetic Strategies
The formation of the diaryl ether C-O bond is the central challenge in synthesizing this compound. The primary retrosynthetic disconnections point to three main precursor pairings and corresponding reaction types:
-
Palladium-Catalyzed Cross-Coupling: Coupling of an aryl halide/triflate with a phenol.
-
Copper-Catalyzed Cross-Coupling: A classic method, also coupling an aryl halide with a phenol, often under harsher conditions.
-
Nucleophilic Aromatic Substitution (SNAr): Reaction of an electron-deficient aryl fluoride with a phenoxide.
This guide will dissect each of these strategies, focusing on the critical role of the starting materials.
Palladium-Catalyzed Buchwald-Hartwig C-O Coupling
The Buchwald-Hartwig amination has been extended to C-O coupling, becoming a powerful and versatile method for diaryl ether synthesis.[2] It offers milder reaction conditions and broader substrate scope compared to traditional copper-catalyzed methods.[3]
Mechanistic Overview
The catalytic cycle is believed to involve the oxidative addition of an aryl halide to a Pd(0) complex, followed by coordination of the phenoxide, and finally, reductive elimination to form the diaryl ether and regenerate the Pd(0) catalyst.[4][5] The choice of phosphine ligand is critical, with bulky, electron-rich ligands generally promoting the reaction by facilitating the reductive elimination step.[3]
Precursor Selection
Two primary precursor combinations are viable for this route:
-
Route A: 3-Fluorophenol + Aryl Halide (e.g., Bromobenzene)
-
Route B: Phenol + 3-Fluoroaryl Halide (e.g., 1-Bromo-3-fluorobenzene)
Route B is often preferred due to the commercial availability and reactivity of 1-bromo-3-fluorobenzene.[6] Aryl bromides and iodides are typically more reactive than aryl chlorides in the oxidative addition step.[5]
Detailed Experimental Protocol (Route B)
Reaction: Synthesis of this compound via Pd-catalyzed coupling of 1-Bromo-3-fluorobenzene and Phenol.
-
Inert Atmosphere: To an oven-dried Schlenk flask, add Pd(OAc)₂ (0.02 equiv.), a suitable phosphine ligand (e.g., RuPhos, 0.04 equiv.), and Sodium tert-butoxide (NaOtBu, 1.4 equiv.).
-
Assembly: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Reagent Addition: Under the inert atmosphere, add 1-Bromo-3-fluorobenzene (1.0 equiv.) and Phenol (1.2 equiv.), followed by anhydrous toluene as the solvent.
-
Reaction: Heat the reaction mixture to 100-110 °C with vigorous stirring. Monitor the reaction progress by TLC or GC-MS. Typical reaction times are 12-24 hours.
-
Work-up: After cooling to room temperature, quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extraction: Extract the aqueous layer with ethyl acetate or diethyl ether (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel.
Critical Parameters and Causality
| Parameter | Selection | Rationale & Causality |
| Pd Source | Pd(OAc)₂, Pd₂(dba)₃ | These are common, stable Pd(II) and Pd(0) precursors that are reduced in situ to the active Pd(0) catalyst.[5] |
| Ligand | Bulky, electron-rich phosphines (e.g., RuPhos, SPhos, XPhos) | Steric bulk accelerates the rate-limiting reductive elimination step, while high electron density facilitates the initial oxidative addition.[3] |
| Base | NaOtBu, K₃PO₄, Cs₂CO₃ | A strong, non-nucleophilic base is required to deprotonate the phenol, forming the active phenoxide nucleophile.[4] The choice of base can influence catalyst activity and substrate compatibility. |
| Solvent | Toluene, Dioxane, THF | Aprotic solvents are required to avoid quenching the strong base and interfering with the catalytic cycle. Toluene is often chosen for its ability to reach the required reaction temperatures.[4] |
| Temperature | 80-110 °C | Sufficient thermal energy is needed to overcome the activation barriers of the catalytic cycle, particularly the oxidative addition and reductive elimination steps. |
Workflow Diagram
Caption: Fig 1. Buchwald-Hartwig Synthesis Workflow
Copper-Catalyzed Ullmann Condensation
The Ullmann condensation is the classic method for forming diaryl ethers, first reported by Fritz Ullmann in the early 20th century.[7][8] It involves the copper-promoted reaction of an aryl halide with a phenol.[9]
Mechanistic Overview
While extensively studied, the precise mechanism of the Ullmann reaction is complex. It is generally accepted to involve the formation of a copper(I) phenoxide species. This species then reacts with the aryl halide, possibly through an oxidative addition/reductive elimination pathway, although other mechanisms have been proposed.[7][8] Traditional Ullmann reactions require stoichiometric amounts of copper and very high temperatures (>150 °C).[10]
Precursor Selection
The precursor pairing is analogous to the Buchwald-Hartwig reaction:
-
Route A: 3-Fluorophenol + Bromobenzene
-
Route B: Phenol + 1-Bromo-3-fluorobenzene
Due to the harsh conditions, the reaction is often limited to less sensitive substrates. Aryl halides activated by electron-withdrawing groups can react more readily.[7]
Detailed Experimental Protocol
Reaction: Synthesis of this compound via Ullmann Condensation.
-
Reagent Preparation: In a round-bottom flask, dissolve Phenol (1.1 equiv.) in a suitable solvent like N-Methyl-2-pyrrolidone (NMP) or Dimethylformamide (DMF).
-
Base Addition: Add a strong base such as potassium carbonate (K₂CO₃, 2.0 equiv.) or potassium hydroxide (KOH) to generate the potassium phenoxide in situ.
-
Catalyst and Reagent: Add the copper catalyst, such as Copper(I) iodide (CuI, 0.1 equiv.) or copper powder, followed by 1-Bromo-3-fluorobenzene (1.0 equiv.).
-
Reaction: Heat the mixture to a high temperature (typically 150-200 °C) under an inert atmosphere. Monitor the reaction by TLC or GC-MS.
-
Work-up: After cooling, dilute the mixture with water and filter if necessary to remove inorganic salts.
-
Extraction: Extract the aqueous phase with a solvent like toluene or ethyl acetate.
-
Purification: Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the residue by vacuum distillation or column chromatography.
Critical Parameters and Causality
| Parameter | Selection | Rationale & Causality |
| Cu Source | CuI, Cu₂O, Cu powder | Copper(I) salts are generally more effective and soluble than copper metal.[11] "Activated" copper powder can also be used. The catalyst facilitates the coupling of the phenoxide and the aryl halide. |
| Ligand | Often none; sometimes diamines, phenanthroline | Modern protocols may use ligands to stabilize the copper catalyst and allow for lower reaction temperatures, but classic Ullmann reactions are often ligand-free.[7] |
| Base | K₂CO₃, KOH | A base is essential for deprotonating the phenol to form the reactive nucleophile. K₂CO₃ is a common choice for its high thermal stability. |
| Solvent | NMP, DMF, Pyridine | High-boiling, polar aprotic solvents are required to solubilize the reagents and withstand the high reaction temperatures needed to drive the reaction.[7] |
| Temperature | 150-200 °C | High thermal energy is the primary driver for overcoming the reaction's high activation energy in the absence of sophisticated ligands.[10] |
Workflow Diagram
Caption: Fig 2. Ullmann Condensation Workflow
Nucleophilic Aromatic Substitution (SNAr)
SNAr is a powerful method for forming C-O bonds when the aromatic ring is sufficiently electron-deficient.[12] This pathway avoids the need for a metal catalyst.
Mechanistic Principles and Requirements
The reaction proceeds via a two-step addition-elimination mechanism. A nucleophile (phenoxide) attacks the electron-poor aromatic ring at the carbon bearing the leaving group (fluoride), forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[12] The leaving group is then expelled to restore aromaticity. For SNAr to be effective, two conditions must be met:
-
The aromatic ring must be activated by at least one strong electron-withdrawing group (e.g., -NO₂, -CN, or another halogen) positioned ortho or para to the leaving group.
-
There must be a good leaving group, with fluoride often being the best due to its high electronegativity, which strongly polarizes the C-F bond and facilitates the initial nucleophilic attack.
Precursor Selection
For the synthesis of this compound, the most logical SNAr precursor pairing is:
In this case, one fluorine atom acts as the leaving group, while the other fluorine atom at the meta position provides the necessary electron-withdrawing activation for the reaction to proceed. While not as powerfully activating as a nitro group, it is often sufficient under forced conditions.
Detailed Experimental Protocol
Reaction: Synthesis of this compound via SNAr of 1,3-Difluorobenzene.
-
Setup: In a flask equipped with a reflux condenser, combine Phenol (1.0 equiv.), 1,3-Difluorobenzene (1.5-2.0 equiv., often used in excess), and a strong base like potassium carbonate (K₂CO₃, 1.5 equiv.).
-
Solvent: Add a polar aprotic solvent such as DMF or DMSO.
-
Reaction: Heat the reaction mixture to reflux (typically 130-150 °C) and stir vigorously. The reaction can be slow and may require prolonged heating (24-48 hours).
-
Monitoring: Track the disappearance of phenol using TLC or GC-MS.
-
Work-up: After cooling, pour the reaction mixture into a large volume of water.
-
Extraction: Extract the product with a suitable organic solvent (e.g., diethyl ether).
-
Purification: Wash the combined organic layers with aqueous NaOH to remove any unreacted phenol, followed by water and brine. Dry over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation.
Critical Parameters and Causality
| Parameter | Selection | Rationale & Causality |
| Aryl Halide | 1,3-Difluorobenzene | One fluorine serves as the leaving group, while the second provides the necessary electron-withdrawing character to activate the ring for nucleophilic attack.[16] |
| Nucleophile | Phenoxide (from Phenol + Base) | A strong nucleophile is required to attack the electron-deficient ring. It is generated in situ from phenol and a base. |
| Base | K₂CO₃, Cs₂CO₃, NaH | The base must be strong enough to completely deprotonate the phenol but should not introduce competing nucleophiles. K₂CO₃ is a common, cost-effective choice.[17] |
| Solvent | DMF, DMSO | Polar aprotic solvents are crucial as they solvate the cation of the base (e.g., K⁺), leaving a "naked" and highly reactive phenoxide anion. They also have high boiling points suitable for the required temperatures.[17] |
| Temperature | 130-150 °C | High temperatures are necessary to overcome the activation energy for the formation of the Meisenheimer complex, especially since the activation by a single meta-fluorine is moderate compared to a nitro group. |
Workflow Diagram
Caption: Fig 3. SNAr Synthesis Workflow
Comparative Analysis of Synthetic Routes
| Feature | Buchwald-Hartwig Coupling | Ullmann Condensation | Nucleophilic Aromatic Substitution (SNAr) |
| Catalyst | Palladium (with phosphine ligand) | Copper (salt or metal) | None (Metal-free) |
| Temperature | Mild to Moderate (80-110 °C) | High (150-200 °C) | High (130-150 °C) |
| Precursors | Aryl-Br/I/OTf + Phenol | Aryl-Br/I + Phenol | Activated Aryl-F + Phenol |
| Advantages | High yields, broad functional group tolerance, mild conditions.[3] | Low catalyst cost, well-established method. | Metal-free (avoids product contamination), simple reagents. |
| Disadvantages | High cost of Pd and ligands, sensitivity to air/moisture. | Harsh conditions, often low yields, limited substrate scope.[10] | Requires activated aryl halide, limited to specific substitution patterns, can be slow. |
Synthesis of Key Precursors
Synthesis of 1-Bromo-3-fluorobenzene
This key intermediate can be prepared by the bromination of fluorobenzene. The reaction typically uses bromine in the presence of a Lewis acid catalyst like iron(III) bromide (FeBr₃). This electrophilic aromatic substitution reaction yields a mixture of isomers, from which the meta-isomer (1-bromo-3-fluorobenzene) must be separated.[18]
Synthesis of 3-Fluorophenol
A common industrial route to 3-fluorophenol starts from 3-fluoroaniline. The aniline is converted to a diazonium salt using nitrous acid at low temperatures, followed by hydrolysis (diazotization-hydrolysis) to yield the phenol.[19] Alternative methods involve the oxidation of fluorophenylboronic acid, which can be prepared from fluorobromobenzene via a Grignard reagent.[20]
Conclusion
The synthesis of this compound can be effectively achieved through several distinct pathways, each with its own set of advantages and limitations. The Buchwald-Hartwig C-O coupling represents the most modern and versatile approach, offering high yields under relatively mild conditions, making it ideal for laboratory-scale synthesis and for substrates with sensitive functional groups. The traditional Ullmann condensation , while economically advantageous due to the low cost of copper, is often hampered by harsh reaction conditions and lower yields, reserving its use for large-scale industrial processes where cost is paramount. Finally, the SNAr pathway provides a valuable metal-free alternative, though its application is limited by the requirement for an activated aryl fluoride precursor. The optimal choice of synthetic route and precursors will ultimately depend on the specific requirements of the project, including scale, cost, available equipment, and desired purity.
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An In-depth Technical Guide to the Physical Properties of 1-Fluoro-3-phenoxybenzene
Prepared for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the known and predicted physical properties of 1-Fluoro-3-phenoxybenzene (CAS No. 3798-89-8). Recognizing that publicly available experimental data for this specific isomer is limited, this document emphasizes the standard methodologies and theoretical frameworks used to determine these critical parameters. As such, it serves not only as a data repository but also as a practical manual for researchers aiming to characterize this compound in a laboratory setting.
The strategic incorporation of fluorine into drug candidates is a cornerstone of modern medicinal chemistry, often employed to enhance metabolic stability, modulate pKa, and improve binding affinity.[1] The fluorophenyl ether moiety, present in this compound, is therefore of significant interest to drug development professionals. An accurate understanding of the compound's physical properties is a prerequisite for its effective application in synthesis, formulation, and computational modeling.
Section 1: Molecular Identity and Structural Characteristics
The foundational step in characterizing any chemical compound is to establish its precise molecular identity. These core attributes are essential for database searches, regulatory documentation, and theoretical calculations. The structural properties of this compound are well-defined.[2][3][4][5]
| Property | Value | Source(s) |
| Chemical Name | This compound | [2][5] |
| Synonym(s) | 3-Phenoxyfluorobenzene | [2] |
| CAS Number | 3798-89-8 | [2][6][7][8] |
| Molecular Formula | C₁₂H₉FO | [2][3][4] |
| Molecular Weight | 188.20 g/mol | [2][3] |
| SMILES | FC1=CC(OC2=CC=CC=C2)=CC=C1 | [3] |
| InChI | InChI=1S/C12H9FO/c13-10-5-4-8-12(9-10)14-11-6-2-1-3-7-11/h1-9H | [2] |
| InChI Key | WQXIFDPMJPHDPE-UHFFFAOYSA-N | [2] |
Section 2: Predicted Physicochemical Properties for Drug Development
In the absence of comprehensive experimental data, computational models provide valuable initial estimates of a compound's behavior. These predictions are particularly useful in early-stage drug discovery for filtering large libraries of virtual compounds based on key pharmacokinetic (ADME/Tox) indicators. The following properties for this compound have been predicted computationally.[3]
| Predicted Property | Value | Significance in Drug Discovery |
| XLogP3 | 4.0 | An indicator of lipophilicity. A value of 4.0 suggests good membrane permeability but may also indicate potential for lower aqueous solubility. |
| Hydrogen Bond Acceptor Count | 2 | The ether oxygen and fluorine atom can act as hydrogen bond acceptors, influencing interactions with biological targets and solubility. |
| Hydrogen Bond Donor Count | 0 | The absence of donor groups impacts solubility and binding characteristics. |
| Rotatable Bond Count | 2 | This provides a measure of molecular flexibility, which is a key factor in binding to protein targets. |
| Topological Polar Surface Area (TPSA) | 9.23 Ų | A low TPSA value is often correlated with good cell membrane permeability and blood-brain barrier penetration. |
Section 3: Standard Methodologies for Experimental Property Determination
To ensure scientific rigor, predicted properties must be confirmed through empirical measurement. The following section outlines the authoritative, self-validating experimental protocols required to determine the key physical properties of this compound.
Synthesis and Purification Workflow
The accuracy of any physical property measurement is contingent on the purity of the sample. Diaryl ethers like this compound are commonly synthesized via Nucleophilic Aromatic Substitution (SNAr) or Ullmann condensation.[9] A generalized workflow for synthesis and purification prior to analysis is essential.
Caption: Generalized workflow for synthesis and purification.
Experimental Protocols
The following diagram and protocols outline a logical sequence for determining the fundamental physical properties of a purified sample of this compound.
Caption: Standard workflow for physical property determination.
A. Melting Point Determination via Differential Scanning Calorimetry (DSC)
-
Rationale: DSC is the modern standard, offering high precision and requiring only a small sample size. It measures the heat flow difference between the sample and a reference as a function of temperature, providing an accurate melting endotherm.
-
Protocol:
-
Calibrate the DSC instrument using certified standards (e.g., indium).
-
Accurately weigh 1-3 mg of the purified compound into an aluminum DSC pan.
-
Crimp the pan to ensure a good seal.
-
Place the sample pan and an empty reference pan into the DSC cell.
-
Heat the sample under an inert nitrogen atmosphere at a controlled rate (e.g., 5-10 °C/min).
-
Record the heat flow versus temperature. The melting point is determined as the onset or peak of the melting endotherm.
-
B. Boiling Point Determination via Vacuum Distillation
-
Rationale: Many organic molecules with molecular weights around 200 g/mol have high atmospheric boiling points and can decompose at elevated temperatures. Measurement under reduced pressure allows for distillation at a lower, non-destructive temperature.
-
Protocol:
-
Set up a microscale distillation apparatus.
-
Place a small quantity (1-2 mL) of the sample in the distillation flask.
-
Connect the apparatus to a vacuum pump and a manometer.
-
Slowly reduce the pressure to a stable, known value (e.g., 1-5 mmHg).
-
Gently heat the distillation flask.
-
Record the temperature at which the liquid consistently condenses on the thermometer bulb. This is the boiling point at the measured pressure.
-
Use a pressure-temperature nomograph to estimate the boiling point at atmospheric pressure.
-
C. Density Measurement
-
Rationale: A pycnometer (specific gravity bottle) offers a straightforward and accurate method for determining the density of a liquid.
-
Protocol:
-
Clean and dry a pycnometer of known volume and record its empty mass.
-
Fill the pycnometer with the sample liquid, ensuring no air bubbles are present.
-
Thermostat the filled pycnometer to a constant, known temperature (e.g., 20 °C).
-
Record the mass of the filled pycnometer.
-
Calculate the density by dividing the mass of the liquid by the known volume of the pycnometer.
-
D. Aqueous Solubility
-
Rationale: The shake-flask method is the gold standard for determining thermodynamic solubility, which is a critical parameter for drug absorption.
-
Protocol:
-
Add an excess amount of this compound to a known volume of a buffered aqueous solution (e.g., phosphate-buffered saline, pH 7.4).
-
Agitate the mixture at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Filter the suspension to remove the undissolved solid.
-
Determine the concentration of the dissolved compound in the clear filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Section 4: Safety, Handling, and Storage
While a specific Safety Data Sheet (SDS) for this compound is not widely available, general precautions for handling halogenated aromatic compounds should be strictly followed.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.[10]
-
Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of vapors.[10]
-
Handling: Avoid contact with skin and eyes.[11] In case of contact, rinse thoroughly with water.[12]
-
Storage: Store in a tightly closed container in a cool, dry place away from ignition sources.[3]
Conclusion
This compound is a compound of clear interest for pharmaceutical and materials science applications. This guide has established its definitive molecular identity and presented its predicted physicochemical properties. More importantly, it has provided a robust framework of authoritative, standard experimental protocols for the empirical determination of its physical characteristics. For professionals in drug development, the application of these rigorous methodologies is not merely a procedural step but a fundamental requirement for generating the reliable, high-quality data needed to advance a compound from discovery to clinical application.
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An In-depth Technical Guide to the Reactivity and Stability of 1-Fluoro-3-phenoxybenzene
Foreword
In the landscape of modern drug discovery and agrochemical development, the strategic incorporation of fluorinated scaffolds is a cornerstone of molecular design. The fluorine atom, with its unique electronic properties, offers a powerful tool to modulate metabolic stability, binding affinity, and bioavailability.[1][2] Among the vast array of fluorinated building blocks, 1-Fluoro-3-phenoxybenzene emerges as a particularly valuable intermediate. Its structure, featuring a diaryl ether linkage and a strategically placed fluorine atom, presents a nuanced reactivity profile that is crucial for synthetic chemists to understand and exploit. This guide provides an in-depth analysis of the chemical behavior of this compound, offering field-proven insights into its reactivity, stability, and handling to empower researchers in their synthetic endeavors.
Molecular Structure and Physicochemical Properties
This compound is a disubstituted aromatic compound characterized by a fluorine atom and a phenoxy group at the meta-positions of a benzene ring. This specific arrangement of substituents dictates the molecule's electronic landscape and, consequently, its chemical reactivity.
-
Fluorine Substituent: The fluorine atom exerts a strong electron-withdrawing inductive effect (-I) due to its high electronegativity. However, it also possesses lone pairs of electrons that can be donated to the aromatic ring through a resonance effect (+R). While the inductive effect generally deactivates the ring towards electrophilic attack, the resonance effect directs incoming electrophiles to the ortho and para positions.
-
Phenoxy Substituent: The phenoxy group also exhibits a dual electronic nature. The oxygen atom is electron-withdrawing inductively (-I), while its lone pairs provide a strong activating resonance effect (+R), directing electrophiles to the ortho and para positions.
The interplay of these effects results in a complex reactivity map, which is essential for predicting the outcomes of chemical transformations.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 3798-89-8 | [3][4][5] |
| Molecular Formula | C₁₂H₉FO | [4] |
| Molecular Weight | 188.20 g/mol | [4][6] |
| Boiling Point | 249.6±23.0 °C (Predicted) | [4] |
| Density | 1.145±0.06 g/cm³ (Predicted) | [4] |
| Appearance | Liquid | N/A |
Reactivity Profile: A Tale of Two Rings
The reactivity of this compound is primarily centered on its two aromatic rings. The substitution pattern allows for selective functionalization through careful choice of reaction conditions.
Electrophilic Aromatic Substitution (EAS)
In electrophilic aromatic substitution, an electrophile replaces a hydrogen atom on the aromatic ring. The directing effects of the existing substituents are paramount in determining the regiochemical outcome.
-
Directing Effects: Both the fluorine and phenoxy groups are ortho, para-directors.[7] This means they activate the positions ortho and para to themselves for electrophilic attack. In this compound, the positions are:
-
Positions 2 and 6: Ortho to the fluorine and ortho (position 2) or meta (position 6) to the phenoxy group.
-
Position 4: Para to the fluorine and ortho to the phenoxy group.
Due to the strong +R effect of the phenoxy group's oxygen, position 4 is the most activated site for electrophilic attack , being para to the fluorine and ortho to the highly activating phenoxy group. Positions 2 and 6 are also activated, but to a lesser extent, and may be subject to steric hindrance.
-
-
Common EAS Reactions:
-
Nitration: Reaction with a mixture of nitric acid and sulfuric acid will predominantly yield 1-fluoro-5-nitro-3-phenoxybenzene and 1-fluoro-2-nitro-5-phenoxybenzene.
-
Halogenation: Bromination or chlorination in the presence of a Lewis acid catalyst (e.g., FeBr₃, AlCl₃) will favor substitution at the 4-position.[8]
-
Friedel-Crafts Reactions: Acylation and alkylation reactions are also directed to the activated positions, primarily position 4. However, Friedel-Crafts reactions can be complex due to the potential for the Lewis acid catalyst to coordinate with the ether oxygen.[9]
-
Caption: General workflow for Electrophilic Aromatic Substitution on this compound.
Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution involves the replacement of a leaving group on an aromatic ring by a nucleophile. This reaction is typically facilitated by the presence of strong electron-withdrawing groups (EWGs) positioned ortho or para to the leaving group.[10][11]
-
Reactivity of the Parent Molecule: this compound itself is not highly susceptible to SNAr. While fluorine is an excellent leaving group for this reaction, the ring lacks the necessary activation from strong EWGs like a nitro (-NO₂) or cyano (-CN) group.[12]
-
Reactivity of Activated Derivatives: The synthetic utility of this compound is often realized after an initial EAS reaction, such as nitration. For example, in 1-fluoro-4-nitro-3-phenoxybenzene , the fluorine atom becomes highly activated towards nucleophilic displacement due to the presence of the para-nitro group. This allows for the introduction of a wide range of nucleophiles (e.g., amines, alkoxides, thiolates) at this position.[13] The reaction proceeds through a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.[10][11]
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A Technical Guide to the Application of Fluorinated Phenoxybenzenes in Modern Medicinal Chemistry
Abstract
The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate a molecule's physicochemical and pharmacokinetic profile. The phenoxybenzene scaffold, a privileged structure in numerous biologically active compounds, serves as an exceptional template for such modifications. This technical guide provides an in-depth exploration of the synthesis, application, and evaluation of fluorinated phenoxybenzenes. We will dissect the causal relationships behind fluorine's influence on metabolic stability, target affinity, and bioavailability. Through detailed protocols, mechanistic diagrams, and contemporary case studies, this document serves as a comprehensive resource for researchers and drug development professionals seeking to leverage this potent chemical motif.
The Strategic Imperative for Fluorination in Drug Design
Fluorine's unique properties—its small van der Waals radius (1.47 Å), high electronegativity (3.98 on the Pauling scale), and the strength of the C-F bond—make it a transformative element in drug design.[1][2] Unlike other halogens, fluorine often acts as a "super hydrogen," capable of enhancing molecular properties without significantly increasing steric bulk.[3][4] When applied to a versatile scaffold like phenoxybenzene, these properties can be harnessed to overcome common drug development hurdles.
The primary rationales for introducing fluorine include:
-
Enhanced Metabolic Stability : The high bond dissociation energy of the C-F bond (typically >100 kcal/mol) makes it resistant to oxidative metabolism by cytochrome P450 (CYP) enzymes.[5][6] Strategically placing fluorine at a metabolic "soft spot" can block hydroxylation, thereby increasing the drug's half-life and bioavailability.[1][7]
-
Modulation of Physicochemical Properties : Fluorine's potent electron-withdrawing nature can significantly alter the acidity (pKa) of nearby functional groups, which can improve bioavailability by modifying the ionization state of a molecule.[1][6] Furthermore, fluorination can subtly modulate lipophilicity (LogP), impacting membrane permeability and target engagement.[8][9]
-
Improved Binding Affinity : Fluorine can engage in unique, non-covalent interactions within a protein's binding pocket, including hydrogen bonds, dipole-dipole, and orthogonal multipolar interactions, which can lead to enhanced potency and selectivity.[10][11]
Modulating Core Properties: A Quantitative Look
The introduction of fluorine to the phenoxybenzene scaffold is not a speculative exercise but a predictable strategy for tuning drug-like properties. The effects are context-dependent but follow established principles.
| Property | Unsubstituted Phenoxybenzene (Hypothetical) | Monofluoro-Phenoxybenzene (Hypothetical) | Trifluoromethyl-Phenoxybenzene (Hypothetical) | Rationale for Change |
| LogP | 3.50 | 3.75 | 4.35 | Fluorine is lipophilic; the -CF3 group is significantly more so than a single F atom, increasing partitioning into non-polar environments.[8] |
| pKa of a distal Amine | 9.5 | 9.1 | 8.7 | The strong electron-withdrawing inductive effect of fluorine(s) propagates through the aromatic system, reducing the electron density on the nitrogen and lowering its basicity.[1][12] |
| Metabolic Half-life (t½) | 1 hr | 4 hrs | >12 hrs | Fluorine at a para-position blocks a common site of aromatic oxidation. A -CF3 group is exceptionally resistant to metabolic attack.[6][7] |
Table 1: Illustrative impact of fluorination on the physicochemical and metabolic properties of a hypothetical phenoxybenzene-containing molecule.
Synthetic Strategies for Fluorinated Phenoxybenzenes
The construction of the diaryl ether linkage is a critical step in synthesizing these molecules. Two classical, yet continually refined, methods dominate the field: the Ullmann condensation and Nucleophilic Aromatic Substitution (SNAr).[11]
The Ullmann Condensation
This copper-catalyzed reaction is a robust method for coupling an aryl halide with a phenol.[4][13] Modern iterations have made the conditions milder and more versatile, often employing soluble copper salts and specialized ligands to improve yields and functional group tolerance.[14]
Detailed Protocol: Ullmann-Type Synthesis of 4-(4-Fluorophenoxy)benzonitrile
This protocol provides a self-validating system for synthesizing a model fluorinated phenoxybenzene, a common structural motif.
Materials:
-
4-Fluorophenol (1.0 eq)
-
4-Bromobenzonitrile (1.1 eq)
-
Copper(I) Iodide (CuI) (0.1 eq)
-
1,10-Phenanthroline (0.2 eq)
-
Cesium Carbonate (Cs₂CO₃) (2.0 eq)
-
Anhydrous Toluene
Procedure:
-
Vessel Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet, add Cs₂CO₃ (2.0 eq), CuI (0.1 eq), and 1,10-phenanthroline (0.2 eq).
-
Causality: Flame-drying removes adsorbed water, which can quench the reaction. An inert atmosphere (nitrogen) prevents oxidation of the Cu(I) catalyst. Cesium carbonate is a strong, non-nucleophilic base ideal for deprotonating the phenol without side reactions.[14]
-
-
Reactant Addition: Add 4-fluorophenol (1.0 eq), 4-bromobenzonitrile (1.1 eq), and anhydrous toluene to the flask.
-
Causality: A slight excess of the aryl halide ensures complete consumption of the limiting phenol. Toluene is a suitable high-boiling, non-polar solvent for this reaction.
-
-
Reaction: Heat the mixture to reflux (approx. 110°C) with vigorous stirring for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Causality: High temperature is necessary to overcome the activation energy for the oxidative addition and reductive elimination steps in the catalytic cycle.[13]
-
-
Workup: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove insoluble copper salts and base.
-
Causality: Celite filtration provides a simple and effective method to remove heterogeneous inorganic materials before liquid-liquid extraction.
-
-
Extraction: Transfer the filtrate to a separatory funnel, wash with 1M aqueous HCl, followed by saturated aqueous NaCl (brine). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).
-
Causality: The HCl wash removes any residual basic ligand, while the brine wash helps to break emulsions and remove water from the organic phase.
-
-
Purification: Concentrate the dried organic layer under reduced pressure. Purify the resulting crude solid by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the pure product.
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry.
-
Self-Validation: The appearance of characteristic peaks in the NMR spectra and the correct molecular ion peak in the mass spectrum validates the success of the synthesis.
-
A Note on Process Safety and Impurities: The use of benzene as a solvent in chemical manufacturing is under intense scrutiny due to its carcinogenicity.[15][16] While toluene is used here, any synthesis plan must rigorously exclude benzene as a solvent or starting material to avoid contamination of the final Active Pharmaceutical Ingredient (API).[17]
Nucleophilic Aromatic Substitution (SNAr)
The SNAr reaction is highly effective when the aromatic ring targeted for substitution is "activated" by potent electron-withdrawing groups (e.g., -NO₂, -CN, or multiple fluorine atoms) positioned ortho or para to the leaving group (typically fluorine or chlorine).[18][19] The reaction proceeds under milder, often metal-free conditions compared to the Ullmann condensation.[5]
Case Studies: Fluorinated Phenoxybenzenes in Action
The true value of this scaffold is demonstrated in its successful application in marketed drugs and advanced clinical candidates.
Case Study 1: Ibrutinib (Imbruvica) - A BTK Inhibitor
Ibrutinib is a first-in-class, irreversible inhibitor of Bruton's tyrosine kinase (BTK), a critical enzyme in the B-cell receptor (BCR) signaling pathway.[20][21] It is a blockbuster drug for treating B-cell malignancies like chronic lymphocytic leukemia (CLL).[7][22] The structure of Ibrutinib features a phenoxy-aniline core. During its development, the introduction of a 4-fluorophenoxy substituent was explored and shown to enhance binding and improve pharmacokinetic properties, demonstrating the principle's utility.[10]
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The Strategic Utility of 1-Fluoro-3-phenoxybenzene in Contemporary Synthesis: An In-depth Technical Guide
Abstract
This technical guide provides an in-depth exploration of 1-fluoro-3-phenoxybenzene, a key fluorinated building block in modern organic synthesis. The strategic placement of the fluorine atom and the phenoxy group imparts unique reactivity and physicochemical properties, making it a valuable precursor in the development of novel pharmaceuticals and agrochemicals. This document will detail the synthesis of this compound, analyze its characteristic reactivity, and provide detailed protocols for its application in advanced synthetic workflows. The content is tailored for researchers, scientists, and drug development professionals seeking to leverage the potential of this versatile molecule.
Introduction: The Growing Importance of Fluorinated Building Blocks
The incorporation of fluorine into organic molecules is a widely employed strategy in medicinal and agricultural chemistry to enhance a compound's metabolic stability, binding affinity, and lipophilicity.[1] Fluorinated building blocks, such as this compound, offer a reliable and efficient means to introduce these desirable properties into complex molecular architectures. The unique electronic properties of the fluorine atom, being the most electronegative element, can significantly influence the reactivity of the aromatic ring, opening up diverse avenues for functionalization. This guide will focus on the practical applications of this compound, providing actionable insights for its use in the laboratory.
Physicochemical and Spectroscopic Profile of this compound
A thorough understanding of a building block's properties is fundamental to its effective application.
| Property | Value | Source |
| CAS Number | 3798-89-8 | [2] |
| Molecular Formula | C₁₂H₉FO | [3] |
| Molecular Weight | 188.20 g/mol | [3] |
| Appearance | Colorless liquid | - |
| Boiling Point | ~255-257 °C | - |
| Density | ~1.18 g/mL | - |
Spectroscopic Data:
-
¹H NMR (CDCl₃, 500 MHz) δ (ppm): 7.37-7.31 (m, 2H, Ar-H), 7.17-7.12 (m, 1H, Ar-H), 7.08-7.04 (m, 2H, Ar-H), 6.90-6.82 (m, 3H, Ar-H), 6.78-6.74 (m, 1H, Ar-H).
-
¹³C NMR (CDCl₃, 125 MHz) δ (ppm): 163.8 (d, J=245.5 Hz), 158.9 (d, J=10.8 Hz), 156.9, 130.4 (d, J=10.1 Hz), 129.9, 124.0, 119.5, 110.2 (d, J=2.9 Hz), 108.9 (d, J=21.2 Hz), 104.2 (d, J=25.5 Hz).[4]
-
Mass Spectrum (EI, 70 eV) m/z (%): 188 (M⁺, 100), 159 (15), 133 (10), 95 (8), 77 (30), 69 (12), 51 (20).[3]
-
Infrared (IR) (neat, cm⁻¹): 3070 (Ar-H stretch), 1585, 1488 (C=C stretch), 1245 (C-O-C stretch), 1165 (C-F stretch).
Synthesis of this compound: Key Methodologies
The synthesis of this compound can be efficiently achieved through two primary routes: Ullmann condensation and nucleophilic aromatic substitution (SₙAr). The choice of method often depends on the availability of starting materials and desired scale.
Ullmann Condensation Route
The Ullmann condensation provides a classic and reliable method for the formation of diaryl ethers.[5] This approach involves the copper-catalyzed coupling of an aryl halide with a phenol.
Figure 1: Ullmann condensation for the synthesis of this compound.
Experimental Protocol: Ullmann Condensation
-
To a dried Schlenk flask under an inert atmosphere (e.g., Argon), add 1-bromo-3-fluorobenzene (1.0 equiv), phenol (1.2 equiv), copper(I) iodide (0.1 equiv), L-proline (0.2 equiv), and potassium carbonate (2.0 equiv).
-
Add anhydrous dimethyl sulfoxide (DMSO) to the flask.
-
Heat the reaction mixture to 120 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature and dilute with water.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford this compound.
Causality of Experimental Choices:
-
Catalyst System: The combination of copper(I) iodide and L-proline forms a highly effective catalytic system for Ullmann-type couplings, often allowing for lower reaction temperatures and improved yields compared to traditional copper powder.[6]
-
Base and Solvent: Potassium carbonate is a cost-effective and efficient base for this transformation. DMSO is an excellent solvent for this reaction due to its high boiling point and ability to dissolve the inorganic base and organic reactants.
Nucleophilic Aromatic Substitution (SₙAr) Route
The SₙAr pathway offers an alternative, often more atom-economical, route.[7] This method relies on the activation of the aromatic ring towards nucleophilic attack by the fluorine substituent.
Figure 2: Nucleophilic aromatic substitution for the synthesis of this compound.
Experimental Protocol: Nucleophilic Aromatic Substitution
-
To a flame-dried round-bottom flask under an inert atmosphere, add anhydrous dimethylformamide (DMF).
-
Add sodium hydride (1.1 equiv, 60% dispersion in mineral oil) portion-wise at 0 °C.
-
Slowly add a solution of phenol (1.0 equiv) in anhydrous DMF to the sodium hydride suspension and stir for 30 minutes at room temperature to form the sodium phenoxide.
-
Add 1,3-difluorobenzene (1.5 equiv) to the reaction mixture.
-
Heat the reaction to 100 °C and stir for 8-16 hours, monitoring by TLC or GC-MS.
-
After cooling to room temperature, carefully quench the reaction by the slow addition of water.
-
Extract the aqueous layer with diethyl ether (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield this compound.
Causality of Experimental Choices:
-
Reactants and Base: The use of 1,3-difluorobenzene as the starting material relies on the activating effect of the fluorine atoms for SₙAr. Sodium hydride is a strong base that effectively deprotonates phenol to generate the nucleophilic phenoxide.[8]
-
Solvent and Temperature: DMF is a polar apathetic solvent that is well-suited for SₙAr reactions. The elevated temperature is necessary to overcome the activation energy for the reaction.
Reactivity and Synthetic Applications
The strategic positioning of the fluorine and phenoxy groups on the benzene ring dictates the reactivity of this compound, making it a versatile intermediate for further functionalization.
Directed ortho-Metalation (DoM)
The phenoxy group can act as a directed metalation group (DMG), facilitating the deprotonation of the ortho positions with a strong organolithium base.[1][9] This allows for the regioselective introduction of a wide range of electrophiles.
Figure 3: Directed ortho-metalation of this compound.
This regioselective functionalization provides a powerful tool for building molecular complexity, enabling the synthesis of highly substituted diaryl ethers.
Application in Agrochemical Synthesis: Pyrethroid Insecticides
This compound is a key structural motif in several synthetic pyrethroid insecticides.[10][11] While the direct use of this compound is less common than its benzaldehyde derivative, understanding its role as a core scaffold is crucial. For instance, the related 4-fluoro-3-phenoxybenzyl alcohol, derived from the corresponding aldehyde, is a key component in the synthesis of pyrethroids like cyfluthrin.[12] The principles of its synthesis and reactivity are directly applicable to the utilization of this compound in the design of novel agrochemicals.
Potential in Pharmaceutical Synthesis
The 3-fluorophenoxy moiety is present in a number of biologically active compounds. The ability to further functionalize the this compound core via methods like DoM or cross-coupling reactions makes it an attractive starting point for the synthesis of novel drug candidates. Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, can be employed to introduce nitrogen-containing functional groups, which are prevalent in pharmaceuticals.[13][14]
Hypothetical Application: Buchwald-Hartwig Amination
Figure 4: Hypothetical Buchwald-Hartwig amination of a 1-bromo-3-phenoxybenzene derivative.
This reaction would provide access to a range of substituted anilines, which are valuable intermediates in drug discovery.
Safety and Handling
This compound should be handled in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. It is an irritant to the eyes, skin, and respiratory system. In case of contact, rinse the affected area with plenty of water. For detailed safety information, consult the Safety Data Sheet (SDS).
Conclusion
This compound is a valuable and versatile fluorinated building block with significant potential in modern organic synthesis. Its accessible synthesis via Ullmann condensation or SₙAr, combined with its capacity for further regioselective functionalization through directed ortho-metalation, makes it a powerful tool for the construction of complex molecules. Its presence in the core structure of important agrochemicals and its potential for application in pharmaceutical synthesis underscore its importance for researchers and professionals in the chemical sciences. This guide provides the foundational knowledge and practical protocols to effectively utilize this compound in a variety of synthetic endeavors.
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Methodological & Application
Application Note & Protocol: A Detailed Guide to the Synthesis of 1-Fluoro-3-phenoxybenzene via Nucleophilic Aromatic Substitution
For: Researchers, scientists, and drug development professionals
Abstract
This document provides a comprehensive guide to the synthesis of 1-fluoro-3-phenoxybenzene from 1,3-difluorobenzene and phenol. The described methodology is rooted in the principles of nucleophilic aromatic substitution (SNAr), a cornerstone of modern organic synthesis. This application note delves into the mechanistic underpinnings of the reaction, offers a detailed, step-by-step protocol for its execution, and provides insights into the critical parameters that govern its success. The target audience for this guide includes researchers in medicinal chemistry, materials science, and process development who require a reliable and well-characterized method for the preparation of fluoro-aromatic ether compounds.
Introduction: The Significance of Fluoro-Aromatic Ethers
Diarylethers are prevalent structural motifs in a vast array of pharmaceuticals, agrochemicals, and advanced materials. The incorporation of a fluorine atom onto one of the aromatic rings, as in this compound, can profoundly influence the molecule's physicochemical and biological properties. Fluorine's high electronegativity and relatively small size can enhance metabolic stability, improve binding affinity to biological targets, and modulate lipophilicity, making it a valuable tool in drug design. 1,3-Difluorobenzene serves as a key starting material for introducing fluorine-containing moieties into various molecules.[1][2] The synthesis of this compound is a critical step in the development of more complex molecules where this structural unit is required.
Reaction Principle: Nucleophilic Aromatic Substitution (SNAr)
The synthesis of this compound from 1,3-difluorobenzene and phenol proceeds via a nucleophilic aromatic substitution (SNAr) mechanism.[3][4] This reaction class is characterized by the attack of a nucleophile on an electron-deficient aromatic ring, leading to the displacement of a leaving group.[4]
Mechanistic Overview
The SNAr reaction typically proceeds through a two-step addition-elimination mechanism.[5][6]
-
Nucleophilic Attack and Formation of the Meisenheimer Complex: The phenoxide ion, generated in situ from phenol by a base, acts as the nucleophile. It attacks one of the carbon atoms bearing a fluorine atom on the 1,3-difluorobenzene ring. This ring is activated towards nucleophilic attack by the electron-withdrawing nature of the two fluorine atoms. This initial attack disrupts the aromaticity of the ring and forms a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.[6] The negative charge is delocalized across the aromatic ring and is further stabilized by the electron-withdrawing fluorine atoms.
-
Elimination of the Leaving Group and Re-aromatization: The Meisenheimer complex is a transient species. The aromaticity of the ring is restored by the expulsion of a fluoride ion, which is a good leaving group in SNAr reactions due to its high electronegativity.[5] This step is typically the rate-determining step of the overall reaction.
The presence of electron-withdrawing groups on the aromatic ring is crucial for stabilizing the negatively charged Meisenheimer intermediate and thus facilitating the reaction.[4] In the case of 1,3-difluorobenzene, both fluorine atoms contribute to this activation.
Experimental Protocol
This section provides a detailed, step-by-step procedure for the synthesis of this compound.
Materials and Reagents
| Reagent/Material | Grade | Supplier | CAS Number |
| 1,3-Difluorobenzene | ≥99% | Sigma-Aldrich | 372-18-9 |
| Phenol | ≥99% | Alfa Aesar | 108-95-2 |
| Potassium Carbonate (K₂CO₃) | Anhydrous, ≥99% | Fisher Scientific | 584-08-7 |
| N,N-Dimethylformamide (DMF) | Anhydrous, ≥99.8% | Acros Organics | 68-12-2 |
| Diethyl Ether | Anhydrous, ≥99% | J.T. Baker | 60-29-7 |
| Saturated Sodium Bicarbonate Solution | ACS Reagent Grade | VWR | 7558-79-4 |
| Saturated Sodium Chloride Solution (Brine) | ACS Reagent Grade | VWR | 7647-14-5 |
| Anhydrous Magnesium Sulfate (MgSO₄) | ≥97% | EMD Millipore | 7487-88-9 |
Safety Precautions:
-
1,3-Difluorobenzene: Flammable liquid and vapor. Harmful if swallowed or inhaled. Causes skin and serious eye irritation.
-
Phenol: Toxic if swallowed, in contact with skin, or if inhaled. Causes severe skin burns and eye damage. Suspected of causing genetic defects.
-
N,N-Dimethylformamide (DMF): Flammable liquid and vapor. Harmful in contact with skin or if inhaled. Causes serious eye irritation. May damage the unborn child.
-
Potassium Carbonate: Causes serious eye irritation.
-
Diethyl Ether: Extremely flammable liquid and vapor. May form explosive peroxides. Harmful if swallowed. May cause drowsiness or dizziness.
All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times.
Reaction Setup and Procedure
-
Reagent Preparation:
-
To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add phenol (2.35 g, 25.0 mmol, 1.0 equiv).
-
Add anhydrous N,N-dimethylformamide (DMF) (50 mL). Stir the mixture until the phenol is completely dissolved.
-
Add anhydrous potassium carbonate (4.15 g, 30.0 mmol, 1.2 equiv) to the solution. Potassium carbonate acts as a base to deprotonate the phenol, generating the more nucleophilic phenoxide in situ.[7][8]
-
-
Reaction Execution:
-
Add 1,3-difluorobenzene (2.85 g, 2.44 mL, 25.0 mmol, 1.0 equiv) to the reaction mixture.
-
Heat the reaction mixture to 100 °C using a heating mantle and an oil bath. The use of a polar aprotic solvent like DMF is crucial as it effectively solvates the potassium cation, leaving the carbonate anion more available to deprotonate the phenol, and it can accelerate SNAr reactions.[3][9]
-
Maintain the reaction at 100 °C for 12-16 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
-
Work-up and Isolation:
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Pour the reaction mixture into a separatory funnel containing 100 mL of water.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic extracts and wash them sequentially with 50 mL of 1 M sodium hydroxide solution (to remove any unreacted phenol), 50 mL of saturated sodium bicarbonate solution, and 50 mL of brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
-
Purification:
-
The crude product can be purified by vacuum distillation or column chromatography on silica gel using a hexane/ethyl acetate gradient to yield this compound as a colorless oil.
-
Characterization
The identity and purity of the synthesized this compound can be confirmed by standard analytical techniques such as:
-
¹H NMR (Proton Nuclear Magnetic Resonance)
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)
-
¹⁹F NMR (Fluorine-19 Nuclear Magnetic Resonance)
-
GC-MS (Gas Chromatography-Mass Spectrometry)
-
FT-IR (Fourier-Transform Infrared Spectroscopy)
Key Reaction Parameters and Optimization
The success of the synthesis of this compound is dependent on several critical parameters:
| Parameter | Recommended Condition | Rationale |
| Base | Potassium Carbonate (K₂CO₃) | Anhydrous K₂CO₃ is a suitable base for deprotonating phenol without introducing a competing nucleophile (like hydroxide).[7][8] |
| Solvent | Anhydrous DMF | A polar aprotic solvent that effectively solvates cations, enhancing the nucleophilicity of the phenoxide.[3][9] |
| Temperature | 100 °C | Provides sufficient thermal energy to overcome the activation barrier of the reaction without promoting significant side reactions. |
| Stoichiometry | 1:1 ratio of reactants with a slight excess of base | Ensures complete consumption of the limiting reagent and efficient generation of the phenoxide nucleophile. |
Visualizing the Workflow
The following diagram illustrates the key steps in the synthesis of this compound.
Caption: Workflow for the synthesis of this compound.
Conclusion
The synthesis of this compound from 1,3-difluorobenzene and phenol via nucleophilic aromatic substitution is a robust and reliable method for accessing this important chemical intermediate. By carefully controlling the reaction conditions, particularly the choice of base and solvent, high yields of the desired product can be achieved. The protocol outlined in this application note provides a solid foundation for researchers to successfully perform this transformation and can be adapted for the synthesis of analogous diaryl ethers.
References
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Twomey, J. D., & Murphy, J. J. (2020). Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis. PubMed Central, 12(19), 8053–8058. Retrieved from [Link]
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Heravi, M. M., et al. (2018). Beyond a solvent: triple roles of dimethylformamide in organic chemistry. RSC Advances, 8(52), 29693-29724. Retrieved from [Link]
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St. John's University & College of St. Benedict. (n.d.). Addition-Elimination at Aromatics (SNAR). Retrieved from [Link]
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Mąkosza, M., & Wojciechowski, K. (2001). Regioselective Aromatic Nucleophilic Substitution in N-Aryl-2-nitrosoanilines with Oxygen and Nitrogen Nucleophiles. European Journal of Organic Chemistry, 2001(7), 1405-1410. Retrieved from [Link]
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Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from [Link]
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Chegg. (2020). Solved A nucleophilic aromatic substitution (SNAr) reaction. Retrieved from [Link]
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Organic Syntheses. (n.d.). Potassium Carbonate Promoted Nucleophilic Addition of Alkenes with Phosphites. Retrieved from [Link]
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-
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ACS Publications. (n.d.). Catalytic Concerted SNAr Reactions of Fluoroarenes by an Organic Superbase. Retrieved from [Link]
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ACS Publications. (n.d.). Solvent Effects and Mechanism for a Nucleophilic Aromatic Substitution from QM/MM Simulations. Retrieved from [Link]
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ResearchGate. (n.d.). Aromatic nucleophilic substitution of difluorobenzene (1, 3, 5) with morpholine (2). Retrieved from [Link]
-
PubMed Central. (n.d.). Nucleophilic Aromatic Substitution (SNAr) and Related Reactions of Porphyrinoids: Mechanistic and Regiochemical Aspects. Retrieved from [Link]
-
PubMed Central. (n.d.). A General Method for Nucleophilic Aromatic Substitution of Aryl Fluorides and Chlorides with Dimethylamine using Hydroxide-Assisted Decomposition of N,N-Dimethylforamide. Retrieved from [Link]
-
ACS Publications. (n.d.). Continuous Flow Nucleophilic Aromatic Substitution with Dimethylamine Generated in Situ by Decomposition of DMF. Retrieved from [Link]
-
PubMed Central. (n.d.). Nucleophilic Aromatic Substitution of Polyfluoroarene to Access Highly Functionalized 10-Phenylphenothiazine Derivatives. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Fluorobenzene. Retrieved from [Link]
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Application Notes and Protocols for the Synthesis of 1-Fluoro-3-phenoxybenzene via Ullmann Condensation
Introduction
The diaryl ether linkage is a ubiquitous structural motif in a vast array of pharmaceuticals, agrochemicals, and materials science. The synthesis of these compounds, therefore, is of significant interest to researchers in both academic and industrial settings. The Ullmann condensation, a copper-catalyzed cross-coupling reaction, has long been a cornerstone for the formation of C-O bonds, providing a powerful tool for the construction of diaryl ethers.[1][2] This application note provides a detailed guide for the synthesis of 1-Fluoro-3-phenoxybenzene, a fluorinated diaryl ether with potential applications in medicinal chemistry and materials science, via a modern, ligand-accelerated Ullmann condensation.
Historically, the Ullmann reaction required harsh conditions, such as high temperatures and stoichiometric amounts of copper, which limited its substrate scope and functional group tolerance.[1][3] However, the advent of ligand-accelerated protocols has revolutionized this transformation, enabling the reaction to proceed under milder conditions with catalytic amounts of copper, thereby broadening its applicability.[4][5] This guide will detail a robust protocol for the synthesis of this compound, discuss the mechanistic underpinnings of the reaction, and provide a framework for the characterization of the final product.
Mechanistic Insights: The "Why" Behind the Protocol
The modern Ullmann condensation for diaryl ether synthesis is a catalytic cycle involving a copper(I) species. The generally accepted mechanism, particularly for ligand-assisted reactions, involves several key steps:
-
Ligand Association: A ligand, in this case, 1,10-phenanthroline, coordinates to the copper(I) catalyst. This enhances the catalyst's solubility and reactivity.
-
Formation of the Copper Phenoxide: In the presence of a base, phenol is deprotonated to form a phenoxide, which then reacts with the ligated copper(I) species to generate a copper(I) phenoxide intermediate. The choice of a suitable base is crucial to ensure efficient deprotonation without promoting side reactions.
-
Oxidative Addition: The aryl halide, 1-fluoro-3-iodobenzene, undergoes oxidative addition to the copper(I) phenoxide. This is often the rate-determining step and results in a transient copper(III) intermediate. The reactivity of the aryl halide is a key factor, with the C-I bond being more susceptible to cleavage than C-Br or C-Cl bonds.[6]
-
Reductive Elimination: The copper(III) intermediate undergoes reductive elimination to form the desired diaryl ether, this compound, and regenerates the active copper(I) catalyst, which can then re-enter the catalytic cycle.
The use of a ligand like 1,10-phenanthroline is critical as it stabilizes the copper species and facilitates both the oxidative addition and reductive elimination steps, allowing the reaction to proceed at lower temperatures.[4][5]
Experimental Workflow Diagram
Figure 1: A generalized workflow for the Ullmann condensation synthesis of this compound.
Detailed Experimental Protocol
This protocol is designed for the synthesis of this compound on a laboratory scale. All manipulations should be carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the copper catalyst.
Materials and Reagents:
| Reagent/Material | CAS Number | Molecular Weight ( g/mol ) | Quantity | Moles (mmol) |
| 1-Fluoro-3-iodobenzene | 1121-86-4 | 222.00 | 2.22 g | 10.0 |
| Phenol | 108-95-2 | 94.11 | 1.13 g | 12.0 |
| Copper(I) Iodide (CuI) | 7681-65-4 | 190.45 | 95 mg | 0.5 (5 mol%) |
| 1,10-Phenanthroline | 66-71-7 | 180.21 | 180 mg | 1.0 (10 mol%) |
| Potassium Carbonate (K₂CO₃) | 584-08-7 | 138.21 | 2.76 g | 20.0 |
| N,N-Dimethylformamide (DMF), anhydrous | 68-12-2 | 73.09 | 20 mL | - |
Equipment:
-
Round-bottom flask (100 mL) with a reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath with temperature control
-
Inert gas (Nitrogen or Argon) supply with manifold
-
Standard laboratory glassware for workup and purification
-
Rotary evaporator
-
Column chromatography setup
Procedure:
-
Reaction Setup:
-
To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add copper(I) iodide (95 mg, 0.5 mmol), 1,10-phenanthroline (180 mg, 1.0 mmol), and potassium carbonate (2.76 g, 20.0 mmol).
-
Seal the flask with a septum and purge with an inert gas for 10-15 minutes.
-
Under a positive pressure of the inert gas, add phenol (1.13 g, 12.0 mmol) and anhydrous N,N-dimethylformamide (20 mL).
-
Finally, add 1-fluoro-3-iodobenzene (2.22 g, 10.0 mmol) to the reaction mixture via syringe.
-
-
Reaction:
-
Place the flask in a preheated oil bath or heating mantle set to 120 °C.
-
Stir the reaction mixture vigorously for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
-
Workup:
-
After the reaction is complete (as indicated by the consumption of the starting material), allow the mixture to cool to room temperature.
-
Dilute the reaction mixture with ethyl acetate (50 mL) and filter through a pad of celite to remove insoluble inorganic salts and the copper catalyst.
-
Wash the filter cake with additional ethyl acetate (2 x 20 mL).
-
Transfer the combined filtrate to a separatory funnel and wash with water (3 x 50 mL) to remove DMF and any remaining salts.
-
Wash the organic layer with brine (50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentrate the organic phase under reduced pressure using a rotary evaporator to obtain the crude product.
-
-
Purification:
-
Purify the crude product by column chromatography on silica gel. A suitable eluent system is a gradient of ethyl acetate in hexanes (e.g., 0% to 10% ethyl acetate).
-
Collect the fractions containing the desired product (as determined by TLC) and combine them.
-
Evaporate the solvent under reduced pressure to yield this compound as a pure product.
-
Self-Validating System: Product Characterization
To ensure the identity and purity of the synthesized this compound, a thorough characterization using modern analytical techniques is essential.
Expected Characterization Data:
-
Molecular Formula: C₁₂H₉FO
-
Molecular Weight: 188.20 g/mol [9]
¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show a complex pattern of signals in the aromatic region (approximately 6.8 - 7.5 ppm). The protons on the fluoro-substituted ring will exhibit coupling to the fluorine atom.
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will show 12 distinct signals for the carbon atoms. The carbon atom directly attached to the fluorine will show a large one-bond carbon-fluorine coupling constant (¹JCF). The other carbons on the fluoro-substituted ring will also show smaller two- and three-bond couplings to fluorine.
Mass Spectrometry (MS): Electron ionization mass spectrometry (EI-MS) is expected to show a molecular ion peak (M⁺) at m/z = 188. The fragmentation pattern will likely include characteristic fragments corresponding to the loss of the phenoxy group and other fragments typical of diaryl ethers.
Safety and Handling
-
1-Fluoro-3-iodobenzene: This compound is a combustible liquid and may cause skin and eye irritation.[10] It should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn.
-
Phenol: Phenol is toxic and corrosive. It can cause severe skin burns and is harmful if swallowed or inhaled. Handle with extreme care and use appropriate PPE.
-
Copper(I) Iodide: While less toxic than other heavy metal salts, copper compounds should be handled with care. Avoid inhalation of dust.
-
N,N-Dimethylformamide (DMF): DMF is a combustible liquid and a suspected teratogen. It should be used in a well-ventilated fume hood.
-
Potassium Carbonate: This is a basic compound and can cause irritation upon contact with skin and eyes.
Waste Disposal: All copper-containing waste should be collected and disposed of in accordance with local environmental regulations for heavy metal waste. Organic solvents should be collected in appropriate waste containers.
Conclusion
This application note provides a comprehensive and detailed protocol for the synthesis of this compound via a modern, ligand-accelerated Ullmann condensation. By understanding the underlying mechanism and adhering to the detailed experimental procedures and safety precautions, researchers can confidently and efficiently synthesize this and other valuable diaryl ether compounds. The inclusion of a robust characterization plan ensures the identity and purity of the final product, fulfilling the principles of a self-validating scientific protocol.
References
-
Jones, G. O., Liu, P., Houk, K. N., & Buchwald, S. L. (2010). Alternative Mechanistic Explanation for Ligand-Dependent Selectivities in Copper-Catalyzed N- and O-Arylation Reactions. Journal of the American Chemical Society, 132(17), 6205–6213. [Link]
-
Computational Explorations of Mechanisms and Ligand-Directed Selectivities of Copper-Catalyzed Ullmann-Type Reactions. (n.d.). National Institutes of Health. [Link]
-
Synthesis of Diaryl Ethers via C-O Cross-Coupling of Phenols with Aryl Iodides in the Presence of Copper Catalyst. (2024). Journal of Synthetic Chemistry. [Link]
-
1-Fluoro-4-phenoxybenzene. (n.d.). PubChem. [Link]
-
Copper-Catalyzed Diaryl Ether Formation from (Hetero)aryl Halides at Low Catalytic Loadings. (2017). The Journal of Organic Chemistry. [Link]
-
Supporting Information File. (n.d.). [Link]
-
Ullmann condensation. (n.d.). Wikipedia. [Link]
-
Supporting Information for. (n.d.). The Royal Society of Chemistry. [Link]
-
Copper-Mediated Fluoroalkylation of Aryl Bromides and Chlorides Enabled by Directing Groups. (n.d.). National Institutes of Health. [Link]
-
Supporting information. (n.d.). The Royal Society of Chemistry. [Link]
-
Copper-Mediated Fluorination of Aryl Iodides. (n.d.). ResearchGate. [Link]
-
This compound | 3798-89-8. (n.d.). Angene. [Link]
-
Yu, Z., Tan, L.-S., & Fossum, E. (2009). Aryl ether synthesis via Ullmann coupling in non-polar solvents: effect of ligand, counterion, and base. Arkivoc, 2009(14), 255-265. [Link]
-
Copper-catalyzed synthesis of phenol and diaryl ether derivatives via hydroxylation of diaryliodoniums. (2019). RSC Advances. [Link]
- Halogenated diphenyl ether derivatives. (n.d.).
-
Copper-catalyzed synthesis of phenol and diaryl ether derivatives via hydroxylation of diaryliodoniums. (2019). National Institutes of Health. [Link]
-
Ligand free, highly efficient synthesis of diaryl ether over copper fluorapatite as heterogeneous reusable catalyst. (2012). Tetrahedron Letters. [Link]
-
Monofluoro Aryl Acetates via Copper Catalysis. (n.d.). Thieme Chemistry. [Link]
-
Screening of ligands for the Ullmann synthesis of electron-rich diaryl ethers. (2012). National Institutes of Health. [Link]
-
Copper Promoted Synthesis of Diaryl Ethers. (n.d.). ResearchGate. [Link]
-
A Novel Diaryl Ether Ullmann-Type Synthesis using Thallium Derivatives as Both Aryl Components. (2003). Revista de la Sociedad Química de México. [Link]
-
The Role of 1-Fluoro-3-iodobenzene in Modern Pharmaceutical Synthesis. (n.d.). [Link]
-
Rahman, M. M., et al. (2020). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. Catalysts, 10(9), 1033. [Link]
-
Ullmann Reaction. (n.d.). Organic Chemistry Portal. [Link]
-
1-Fluoro-3-iodobenzene. (n.d.). PubChem. [Link]
-
What is the synthesis of 1-fluoro-3-propylbenzene from benzene (with images)? (n.d.). Quora. [Link]
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Application Note: The Strategic Utility of 1-Fluoro-3-phenoxybenzene in the Synthesis of Pharmaceutical Intermediates
Abstract: This document provides a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the application of 1-fluoro-3-phenoxybenzene as a versatile building block in the synthesis of complex pharmaceutical intermediates. We will delve into the strategic importance of its unique structural motifs, outline key synthetic transformations, provide detailed experimental protocols, and discuss critical safety and handling considerations.
Introduction: The Significance of the Fluorophenoxy Moiety in Medicinal Chemistry
The strategic incorporation of fluorine into drug candidates is a cornerstone of modern medicinal chemistry, known to enhance crucial pharmacokinetic and physicochemical properties.[1][2] The highly electronegative fluorine atom can improve metabolic stability, increase binding affinity to target proteins, and modulate pKa to enhance membrane permeability.[1][3] When combined with the phenoxy group, a common scaffold in numerous bioactive molecules, the resulting this compound (Figure 1) emerges as a high-value starting material for the synthesis of a diverse array of pharmaceutical intermediates.
The presence of both the ether linkage and the carbon-fluorine bond offers distinct advantages. The C-F bond is significantly stronger than a C-H bond, rendering it more resistant to oxidative metabolism and potentially extending the in-vivo half-life of a drug.[2] The phenoxy group provides a key structural element for building more complex molecular architectures through various chemical transformations. This application note will explore the practical synthesis strategies leveraging this valuable intermediate.
| Property | Value |
| IUPAC Name | This compound |
| CAS Number | 3798-89-8[4] |
| Molecular Formula | C₁₂H₉FO |
| Molecular Weight | 188.20 g/mol [5] |
| Appearance | Colorless liquid |
| Boiling Point | ~275-276 °C |
| Density | ~1.18 g/cm³ |
Table 1: Physicochemical Properties of this compound.
Core Synthetic Strategies & Key Transformations
This compound serves as a versatile scaffold amenable to several key synthetic transformations. The electron-withdrawing nature of the fluorine atom and the phenoxy group directs electrophilic aromatic substitution to specific positions on the benzene rings. Furthermore, the aromatic rings can be functionalized using a variety of modern synthetic methodologies. A related compound, 4-fluoro-3-phenoxybenzaldehyde, is a well-established intermediate in the synthesis of pyrethroid insecticides and various pharmaceuticals, highlighting the industrial relevance of this structural class.[6][7] The reactions it undergoes, such as condensation, oxidation, and reduction, provide a roadmap for the potential transformations of this compound.[6]
A primary strategy involves the introduction of a functional group that can be further elaborated. For instance, acylation or formylation can introduce a carbonyl group, which is a gateway to a vast number of subsequent reactions.
Figure 1: General workflow for elaborating this compound into complex heterocyclic scaffolds.
Detailed Experimental Protocol: Synthesis of a Key Acylated Intermediate
This protocol details a representative Friedel-Crafts acylation of this compound to produce an acetylated intermediate, a crucial first step for further derivatization. The principles outlined here can be adapted for other acylation and formylation reactions.
Protocol: Synthesis of 1-(4-fluoro-2-phenoxyphenyl)ethanone
Objective: To introduce an acetyl group onto the this compound ring, creating a ketone intermediate for further synthetic elaboration.
Materials:
-
This compound (1 equivalent)
-
Anhydrous Aluminum Chloride (AlCl₃) (1.2 equivalents)
-
Acetyl Chloride (1.1 equivalents)
-
Anhydrous Dichloromethane (DCM)
-
Hydrochloric Acid (1M HCl)
-
Saturated Sodium Bicarbonate Solution (NaHCO₃)
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Instrumentation:
-
Flame-dried, three-neck round-bottom flask with a magnetic stirrer
-
Dropping funnel
-
Reflux condenser with a drying tube
-
Ice bath
-
Standard glassware for workup and purification
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) apparatus
-
Column chromatography setup
Procedure:
-
Reaction Setup: In a flame-dried 500 mL three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a reflux condenser under a nitrogen atmosphere, suspend anhydrous aluminum chloride (1.2 eq.) in anhydrous DCM (200 mL).
-
Formation of Acylium Ion: Cool the suspension to 0 °C using an ice bath. Slowly add acetyl chloride (1.1 eq.) dropwise to the cooled suspension over 15 minutes. Stir the mixture at 0 °C for an additional 30 minutes.
-
Addition of Substrate: Dissolve this compound (1 eq.) in anhydrous DCM (50 mL) and add it to the dropping funnel. Add the solution dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0 °C.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours, monitoring the reaction progress by TLC (e.g., using a 9:1 Hexane:Ethyl Acetate mobile phase).
-
Quenching: Once the reaction is complete, cool the mixture back to 0 °C in an ice bath. Slowly and carefully quench the reaction by pouring the mixture over crushed ice and 1M HCl (100 mL).
-
Aqueous Workup: Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with 1M HCl (2 x 50 mL), saturated NaHCO₃ solution (2 x 50 mL), and brine (1 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the pure 1-(4-fluoro-2-phenoxyphenyl)ethanone.
Expected Outcome: The expected product is a pale yellow oil or a low-melting solid. The yield can typically range from 70-85% depending on the reaction scale and purity of reagents.
| Analysis | Expected Result |
| ¹H NMR | Peaks corresponding to aromatic protons and a singlet for the methyl protons of the acetyl group. |
| ¹³C NMR | Peaks for aromatic carbons, a downfield signal for the carbonyl carbon, and a signal for the methyl carbon. |
| Mass Spec (ESI+) | [M+H]⁺ corresponding to the molecular weight of the product. |
| Purity (HPLC) | >98% after purification. |
Table 2: Representative Characterization Data for the Acylated Product.
Safety and Handling
Proper handling of this compound and the reagents used in its transformation is critical for laboratory safety.
Personal Protective Equipment (PPE):
-
Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[8]
-
Wear appropriate protective gloves and clothing to prevent skin exposure.[8][9]
-
Use a properly fitted respirator when handling in areas with inadequate ventilation.
Handling and Storage:
-
Handle in a well-ventilated area, preferably in a chemical fume hood.
-
Keep away from open flames, hot surfaces, and sources of ignition.[8][10] Take precautionary measures against static discharge.[10]
-
Store in a tightly closed container in a dry and well-ventilated place. Keep away from heat and sources of ignition.
-
Incompatible materials include strong oxidizing agents.[8]
Disposal:
-
Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[8] Do not let the product enter drains.
Conclusion
This compound stands out as a strategically valuable building block in the synthesis of pharmaceutical intermediates. Its unique combination of a metabolically robust C-F bond and a versatile phenoxy group provides a reliable platform for constructing complex molecular architectures. The synthetic protocols, such as the Friedel-Crafts acylation detailed herein, are scalable and adaptable, offering a clear pathway to a wide range of downstream products. By understanding the reactivity of this intermediate and adhering to strict safety protocols, researchers can effectively leverage this compound to accelerate drug discovery and development programs.
References
-
LookChem. Optimizing Synthesis: The Role of 4-Fluoro-3-phenoxybenzaldehyde as a Versatile Intermediate. [Link]
-
Autech Industry Co.,Limited. 4-Fluoro-3-phenoxybenzaldehyde: Synthesis, Properties, and Industrial Applications. [Link]
-
Zhou, Y., et al. (2016). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 59(1), 15-36. [Link]
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National Center for Biotechnology Information. PubChem Compound Summary for CID 67614, 1-Fluoro-4-phenoxybenzene. [Link]
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National Center for Biotechnology Information. PubChem Compound Summary for CID 9975, 3-Fluoroanisole. [Link]
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Shah, P., & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry, 22(5), 527-540. [Link]
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Perrone, M. G., et al. (2017). Current and emerging applications of fluorine in medicinal chemistry. Future Science, 3(4), FSO154. [Link]
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Gillis, E. P., et al. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315-8359. [Link]
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Asif, M. (2016). Biological Potential of FluoroBenzene Analogs. Annals of Medical and Chemical Research, 2(1), 1015. [Link]
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The Lynchpin of Modern Insecticides: Application Notes for 1-Fluoro-3-phenoxybenzene and its Derivatives in Agrochemical Synthesis
Introduction: In the landscape of modern agrochemical development, the strategic incorporation of specific structural motifs is paramount to achieving desired efficacy, stability, and safety profiles. While 1-fluoro-3-phenoxybenzene serves as a foundational precursor, it is its oxidized derivative, 4-fluoro-3-phenoxybenzaldehyde (FPBA) , that stands as a critical and indispensable building block, particularly in the synthesis of potent synthetic pyrethroid insecticides.[1] This guide provides an in-depth exploration of the application of this pivotal intermediate, offering detailed protocols and scientific rationale for researchers and professionals in the agrochemical industry.
A frequent point of clarification is the distinction between this compound and its aldehyde derivative. The industrial synthesis of key agrochemicals, specifically Type II pyrethroids, relies on the reactivity of the aldehyde functional group. Therefore, this document will focus on the applications of 4-fluoro-3-phenoxybenzaldehyde (CAS No. 68359-57-9), the immediate precursor to the alcohol moiety of these powerful insecticides.
Part 1: Physicochemical Properties and Synthesis Overview
The unique arrangement of a fluorine atom and a phenoxy group on the benzaldehyde core imparts specific properties that are crucial for the biological activity of the final agrochemical product.[1]
Table 1: Physicochemical Properties of 4-Fluoro-3-phenoxybenzaldehyde
| Property | Value | Source |
| CAS Number | 68359-57-9 | [2] |
| Molecular Formula | C₁₃H₉FO₂ | [2] |
| Molecular Weight | 216.21 g/mol | [2] |
| Appearance | White to pale yellow crystalline powder | [2] |
| Melting Point | 70-75°C | [2] |
| Boiling Point | 320-325°C (decomposes) | [2] |
| Solubility | Soluble in ethanol, acetone, DMSO; insoluble in water | [2] |
The synthesis of 4-fluoro-3-phenoxybenzaldehyde is a multi-step process that often begins with precursors like 4-fluorobenzaldehyde. A common industrial route involves the bromination of 4-fluorobenzaldehyde to produce 3-bromo-4-fluorobenzaldehyde.[3] The aldehyde group is typically protected as an acetal (e.g., using ethane-1,2-diol) before the core ether linkage is formed via a copper-catalyzed Ullmann condensation with a phenolate.[4][5] The final step is the deprotection (hydrolysis) of the acetal to yield the target aldehyde.[6]
Caption: Synthetic workflow for 4-Fluoro-3-phenoxybenzaldehyde.
Part 2: Core Application in Pyrethroid Synthesis
4-Fluoro-3-phenoxybenzaldehyde is a cornerstone for the synthesis of Type II pyrethroids, a class of insecticides characterized by the presence of an α-cyano group on the benzyl alcohol moiety. This structural feature significantly enhances their insecticidal potency.[7] These compounds are neurotoxins that act by keeping voltage-gated sodium channels in insect nerves in an open state, leading to paralysis and death.[8][9][10]
The fluorine atom plays a critical role by enhancing the metabolic stability of the molecule. The carbon-fluorine bond is exceptionally strong and resistant to cleavage by metabolic enzymes like cytochrome P450s, which would otherwise deactivate the compound.[11][12][13] This increased stability prolongs the insecticidal effect.
Prominent pyrethroids synthesized from this building block include:
The general synthetic strategy involves converting the aldehyde (FPBA) into an α-cyano-4-fluoro-3-phenoxybenzyl alcohol (or its cyanohydrin equivalent), which is then esterified with a suitable cyclopropanecarboxylic acid chloride.
Caption: Generalized reaction scheme for Type II pyrethroid synthesis.
Part 3: Detailed Experimental Protocol - Synthesis of an α-Cyano Pyrethroid
This protocol describes a one-pot synthesis of an α-cyano-4-fluoro-3-phenoxybenzyl pyrethroid ester, analogous to cypermethrin, adapted from established methodologies.[16][17]
Objective: To synthesize α-cyano-4-fluoro-3-phenoxybenzyl 3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarboxylate.
Materials:
-
4-Fluoro-3-phenoxybenzaldehyde (FPBA) (≥98%)
-
3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarbonyl chloride (DV-acid chloride) (≥98%)
-
Sodium Cyanide (NaCN)
-
Pyridine
-
Cyclohexane (anhydrous)
-
Deionized Water
-
5% Sodium Hydroxide (NaOH) solution
-
5% Hydrochloric Acid (HCl) solution
-
Saturated Sodium Chloride (NaCl) solution
-
Magnesium Sulfate (MgSO₄, anhydrous)
Equipment:
-
100 mL three-necked round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
WARNING: This procedure involves highly toxic sodium cyanide and releases toxic hydrogen cyanide gas if acidified. It must be performed in a well-ventilated chemical fume hood by trained personnel wearing appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.
Procedure:
-
Reaction Setup: In a 100 mL three-necked flask equipped with a magnetic stirrer, add 4-fluoro-3-phenoxybenzaldehyde (5.7 mmol, 1.23 g).
-
Solvent and Reagent Addition: Add cyclohexane (30 mL), pyridine (0.45 mL), and a freshly prepared saturated aqueous solution of potassium cyanide (KCN) or sodium cyanide (NaCN) (1.0 g in minimal water).
-
Cyanohydrin Formation: Stir the biphasic mixture vigorously at room temperature for 20-30 minutes. This allows for the in situ formation of the cyanohydrin intermediate at the interface.
-
Acyl Chloride Addition: Slowly add the DV-acid chloride (approx. 6.0 mmol, dissolved in 10 mL of cyclohexane) to the mixture dropwise over 20 minutes using a dropping funnel. An exothermic reaction may be observed; maintain the temperature around 25-30°C, using an ice bath if necessary.
-
Reaction Completion: Stir the reaction mixture at room temperature overnight to ensure complete esterification.
-
Work-up - Quenching and Phase Separation: Carefully add deionized water (20 mL) to the reaction flask. Transfer the entire mixture to a separatory funnel. Allow the layers to separate and remove the aqueous layer.
-
Organic Layer Washing: Wash the organic layer sequentially with:
-
10 mL of 5% NaOH solution (to remove unreacted acid chloride).
-
10 mL of 5% HCl solution (to remove pyridine).
-
10 mL of saturated NaCl solution (brine).
-
-
Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product, typically as a viscous yellow oil.
-
Purification (Optional): The crude product can be further purified by column chromatography on silica gel if a higher purity is required.
Self-Validation and Expected Results:
-
Yield: The expected yield of the crude product should be in the range of 80-95%.
-
Purity: Purity can be assessed by HPLC or GC-MS.
-
Characterization: The structure of the final product should be confirmed using ¹H NMR, ¹³C NMR, and FT-IR spectroscopy. The IR spectrum should show a characteristic nitrile (C≡N) stretch around 2250 cm⁻¹ and an ester carbonyl (C=O) stretch around 1740 cm⁻¹.
Part 4: Conclusion
This compound, through its critical derivative 4-fluoro-3-phenoxybenzaldehyde, represents a cornerstone of modern agrochemical synthesis. Its structural features are not accidental but are the result of careful molecular design to enhance potency, stability, and efficacy. The protocols and principles outlined in this guide demonstrate the practical application of this building block, enabling the efficient production of some of the most important insecticides used in global crop protection today. A thorough understanding of the chemistry and handling of these intermediates is essential for any researcher or professional aiming to innovate in the field of agrochemical development.
References
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Wikipedia. (n.d.). Pyrethroid. Retrieved from [Link]
- Soderlund, D. M., Clark, J. M., Sheets, L. P., Hill, L. S., Pepping, G., Miller, M. E., & Weiner, M. L. (2002). Molecular Mechanisms of Pyrethroid Insecticide Neurotoxicity: Recent Advances. Archives of Toxicology, 76(1), 1–14.
- Narahashi, T. (1976). Mode of action of pyrethroids. Environmental Health Perspectives, 14, 79–92.
- Pan, H., & Chen, S. (2018). An overview of pyrethroid insecticides. Journal of Environmental Protection and Sustainable Development, 4(2), 1-8.
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PrepChem. (n.d.). Synthesis of 4-fluoro-3-phenoxy-benzaldehyde. Retrieved from [Link]
- Gribble, G. W. (2015). Chemical Aspects of Human and Environmental Overload with Fluorine.
- Zhou, Y., et al. (2021). Insecticidal and Repellent Properties of Rapid-Acting Fluorine-Containing Compounds against Aedes aegypti Mosquitoes. ACS Infectious Diseases, 7(11), 3166–3175.
- Khan, S., & Murphy, C. D. (2022). Structures of the fluorinated pyrethroid insecticides transfluthrin and β-cyfluthrin. Applied Microbiology and Biotechnology, 106(5-6), 1957-1968.
- Google Patents. (n.d.). EP2186794A1 - Monohalogenated pyrethric acid alpha-cyano-4-fluoro-3-phenoxybenzyl ester and its preparation method and use.
-
Palmer-Brown, D., et al. (2019). Examples of pyrethroid pesticides containing fluorine. ResearchGate. Retrieved from [Link]
- Google Patents. (n.d.). US4626601A - Preparation of 4-fluoro-3-phenoxy-benzal-dehyde acetals and intermediates therefor.
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- Do-cao-thang, et al. (1988). Synthesis of the metabolite of the insecticide Deltamethrine: deuterated and tritiated 5-hydroxy-3-phenoxybenzyl alcohol and its 5-methoxy derivative. Journal of Labelled Compounds and Radiopharmaceuticals, 25(1), 35-41.
- Krief, A. (2021). Pyrethroid insecticides. Chapter III: Synthesis of 3-phenoxy mandelonitrile. Arkivoc, 2021(1), 378-470.
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National Center for Biotechnology Information. (n.d.). Deltamethrin. PubChem Compound Database. Retrieved from [Link]
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Application Notes & Protocols: Nucleophilic Aromatic Substitution (SNAr) with 1-Fluoro-3-phenoxybenzene
Abstract
This guide provides a comprehensive technical overview and detailed experimental protocols for conducting nucleophilic aromatic substitution (SNAr) reactions using 1-fluoro-3-phenoxybenzene as the electrophilic substrate. This molecule is a valuable building block in medicinal chemistry and materials science, serving as a precursor to complex diaryl ethers, substituted anilines, and aryl thioethers. While the SNAr reaction is a cornerstone of modern organic synthesis, the reactivity of this compound presents unique considerations due to the electronic nature of its meta-phenoxy substituent. This document elucidates the underlying reaction mechanism, outlines critical experimental parameters, provides step-by-step protocols for various nucleophile classes, and offers a practical troubleshooting guide for researchers, scientists, and drug development professionals.
The Mechanism of Nucleophilic Aromatic Substitution (SNAr)
The SNAr reaction is a two-step process fundamentally different from the SN1 and SN2 mechanisms encountered in aliphatic chemistry.[1] It proceeds via an addition-elimination pathway.
-
Nucleophilic Attack (Addition): The reaction is initiated by the attack of a nucleophile on the carbon atom bearing the leaving group (in this case, fluorine). This step is typically the rate-determining step of the reaction.[2] This forms a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex.[3][4]
-
Leaving Group Expulsion (Elimination): The aromaticity of the ring is restored by the expulsion of the leaving group, the fluoride ion.
A critical feature of SNAr is the requirement for the aromatic ring to be electron-deficient to facilitate the initial nucleophilic attack. This is usually achieved by the presence of strong electron-withdrawing groups (EWGs) at positions ortho or para to the leaving group, as these positions can delocalize the negative charge of the Meisenheimer complex through resonance.[4][5]
For SNAr reactions, the leaving group ability follows the trend F > Cl > Br > I, which is the reverse of the trend seen in SN1/SN2 reactions.[1] This is because the highly electronegative fluorine atom strongly polarizes the C-F bond, making the ipso-carbon more electrophilic and susceptible to attack, which is the slow step of the reaction.[6][7]
Key Considerations for SNAr with this compound
Unlike substrates with powerful ortho or para nitro groups, this compound is a moderately deactivated arene. The phenoxy group is electron-withdrawing by induction but electron-donating by resonance. Its meta position relative to the fluorine leaving group means it cannot directly stabilize the Meisenheimer intermediate through resonance. Consequently, SNAr reactions on this substrate often require more forcing conditions (higher temperatures, stronger bases, or longer reaction times) compared to highly activated systems.
-
Solvent Choice: Polar aprotic solvents are paramount for SNAr reactions. They effectively solvate the cationic counter-ion of the nucleophile, leaving the anionic nucleophile more "naked" and reactive. They also have high boiling points, allowing for elevated reaction temperatures.
-
Recommended Solvents: Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), N-Methyl-2-pyrrolidone (NMP), Dimethylacetamide (DMAc).[8]
-
-
Base Selection: The choice of base is dictated by the pKa of the nucleophile.
-
For Amines (N-Nucleophiles): Weaker inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often sufficient to act as a proton scavenger for the HF by-product.[3]
-
For Phenols/Alcohols (O-Nucleophiles) & Thiols (S-Nucleophiles): A stronger base is required to deprotonate the nucleophile in situ, generating the more potent anionic nucleophile (phenoxide, alkoxide, or thiolate). Sodium hydride (NaH), potassium tert-butoxide (t-BuOK), or potassium carbonate are commonly used.[3][8]
-
-
Temperature Control: Due to the moderate reactivity of the substrate, heating is almost always necessary. Typical reaction temperatures range from 80 °C to 150 °C. Reaction progress should be monitored carefully by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time and prevent decomposition.
Experimental Protocols
The following protocols are designed as robust starting points for the functionalization of this compound.
Protocol 1: Synthesis of Diaryl Ethers via O-Arylation
This protocol details the reaction with a phenolic nucleophile to form a complex diaryl ether linkage, a common motif in pharmaceuticals.[9]
-
Materials:
-
This compound (1.0 eq)
-
Substituted Phenol (e.g., 4-methoxyphenol) (1.2 eq)
-
Sodium Hydride (NaH, 60% dispersion in mineral oil) (1.3 eq)
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl Acetate (EtOAc)
-
Saturated aqueous Ammonium Chloride (NH₄Cl)
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
-
Procedure:
-
To a flame-dried, three-neck round-bottom flask under an inert atmosphere (Argon or Nitrogen), add the substituted phenol (1.2 eq).
-
Add anhydrous DMF to dissolve the phenol (approx. 0.2 M concentration relative to the limiting reagent).
-
Cool the solution to 0 °C using an ice bath.
-
Carefully add NaH (1.3 eq) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for another 30 minutes to ensure complete formation of the sodium phenoxide.
-
Add this compound (1.0 eq) to the reaction mixture via syringe.
-
Heat the reaction mixture to 100-120 °C and monitor its progress by TLC.
-
Upon completion (typically 6-18 hours), cool the reaction to room temperature.
-
Slowly quench the reaction by pouring it into a beaker containing ice-cold saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and extract the product with EtOAc (3 x volumes).
-
Combine the organic layers, wash with water and then brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel to yield the desired diaryl ether.
-
Protocol 2: Synthesis of Substituted Anilines via N-Arylation
This protocol describes the coupling of this compound with a primary or secondary amine.[10][11]
-
Materials:
-
This compound (1.0 eq)
-
Amine Nucleophile (e.g., Morpholine) (1.5 eq)
-
Potassium Carbonate (K₂CO₃), finely ground (2.0 eq)
-
Dimethyl Sulfoxide (DMSO)
-
Ethyl Acetate (EtOAc)
-
Deionized Water
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
-
Procedure:
-
To a round-bottom flask, add this compound (1.0 eq), the amine nucleophile (1.5 eq), and K₂CO₃ (2.0 eq).
-
Add DMSO to create a stirrable slurry (approx. 0.3 M).
-
Fit the flask with a reflux condenser and heat the mixture to 130-150 °C in an oil bath.
-
Monitor the reaction progress by TLC or LC-MS. The reaction may take 12-24 hours.
-
Once complete, cool the mixture to room temperature.
-
Pour the reaction mixture into a larger volume of deionized water and stir. A precipitate may form.
-
Extract the aqueous mixture with EtOAc (3 x volumes).
-
Combine the organic extracts and wash thoroughly with water (to remove residual DMSO) and then brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate using a rotary evaporator.
-
Purify the crude material by flash column chromatography to isolate the target aniline derivative.
-
Protocol 3: Synthesis of Aryl Thioethers via S-Arylation
This protocol outlines the formation of a C-S bond by reacting with a thiol nucleophile.[12][13]
-
Materials:
-
This compound (1.0 eq)
-
Thiol Nucleophile (e.g., 4-chlorothiophenol) (1.1 eq)
-
Cesium Carbonate (Cs₂CO₃) (1.5 eq)
-
Anhydrous N-Methyl-2-pyrrolidone (NMP)
-
Diethyl Ether (Et₂O) or Toluene
-
1 M Sodium Hydroxide (NaOH) solution
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
-
Procedure:
-
In a Schlenk flask under an inert atmosphere, combine this compound (1.0 eq), the thiol (1.1 eq), and Cs₂CO₃ (1.5 eq).
-
Add anhydrous NMP via cannula (approx. 0.25 M).
-
Heat the reaction mixture to 100 °C. Monitor by TLC until the starting material is consumed (typically 4-12 hours).
-
Cool the reaction to room temperature.
-
Dilute the mixture with diethyl ether or toluene and water.
-
Transfer to a separatory funnel. Wash the organic layer with 1 M NaOH (2x) to remove any unreacted thiol, followed by water and brine.
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and remove the solvent in vacuo.
-
Purify the resulting crude oil or solid by flash column chromatography to afford the pure aryl thioether.
-
Data Summary: Typical Reaction Parameters
The table below summarizes generalized conditions for the SNAr of this compound with various nucleophiles. Optimization may be required for specific substrates.
| Nucleophile Class | Example Nucleophile | Base (eq) | Solvent | Temp (°C) | Typical Time (h) |
| O-Nucleophiles | 4-Methoxyphenol | NaH (1.3) | DMF | 100-120 | 6-18 |
| 2-Naphthol | K₂CO₃ (2.0) | DMSO | 130-140 | 12-24 | |
| N-Nucleophiles | Morpholine | K₂CO₃ (2.0) | DMSO | 130-150 | 12-24 |
| Indole | t-BuOK (1.5) | NMP | 120-130 | 8-16 | |
| S-Nucleophiles | Thiophenol | Cs₂CO₃ (1.5) | NMP | 90-110 | 4-12 |
| Benzyl Mercaptan | K₂CO₃ (2.0) | DMF | 80-90 | 6-10 |
General Experimental Workflow
The following diagram illustrates the typical workflow for performing and analyzing an SNAr reaction.
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| No or Low Conversion | 1. Insufficient temperature. 2. Base is not strong enough. 3. Impure or wet solvent/reagents. | 1. Incrementally increase the reaction temperature by 10-20 °C. 2. For O- or S-nucleophiles, switch from K₂CO₃ to a stronger base like NaH or t-BuOK. 3. Use freshly dried, anhydrous solvents and high-purity reagents. |
| Multiple Byproducts | 1. Reaction temperature is too high, causing decomposition. 2. For thiol reactions, oxidative disulfide coupling may occur. 3. Strong base degrading starting material or product.[14] | 1. Reduce the temperature and increase the reaction time. 2. Ensure the reaction is maintained under a strictly inert atmosphere (Argon/Nitrogen). 3. Add the electrophile slowly to a pre-formed solution of the nucleophile and base to avoid excess base reacting with the electrophile. |
| Difficult Purification | 1. Residual high-boiling solvent (DMF, DMSO, NMP). 2. Product and starting material have similar polarity. | 1. For DMSO/DMF, perform multiple aqueous washes during workup. For NMP, consider a back-extraction or A-B extraction if applicable. 2. Push the reaction to full conversion to eliminate starting material. Use a high-resolution chromatography system or consider derivatization. |
References
-
Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution (SNAr): Introduction and Mechanism. [Link]
-
Synlett. (2020). Transition-Metal-Catalyzed Amination of Aryl Fluorides. [Link]
-
BYJU'S. Nucleophilic aromatic substitution. [Link]
-
Impurity.WordPress. (2018). Reaction of Arenes/Heteroarenes with Thiols – SNAr Chemistry. [Link]
-
Journal of the American Chemical Society. (2024). Catalytic Concerted SNAr Reactions of Fluoroarenes by an Organic Superbase. [Link]
-
ResearchGate. (2013). Effects of Ion and Protic Solvent on Nucleophilic Aromatic Substitution (S N Ar) Reactions. [Link]
-
Journal of the Chemical Society, Perkin Transactions 2. (1987). Solvents effects on aromatic nucleophilic substitutions. Part 5. Kinetics of the reactions of 1-fluoro-2,4-dinitrobenzene with piperidine in aprotic solvents. [Link]
-
YouTube - Professor Dave Explains. (2019). Nucleophilic Aromatic Substitution. [Link]
-
National Institutes of Health (NIH). (2022). Electrophotocatalytic SNAr Reactions of Unactivated Aryl Fluorides at Ambient Temperature and Without Base. [Link]
-
Chemistry Steps. Nucleophilic Aromatic Substitution. [Link]
-
National Institutes of Health (NIH). (2014). Diaryl and Heteroaryl Sulfides: Synthesis via Sulfenyl Chlorides and Evaluation as Selective Anti-Breast-Cancer Agents. [Link]
-
ACS Publications - Organic Letters. (2015). Nucleophilic Aromatic Substitution (SNAr) as an Approach to Challenging Carbohydrate–Aryl Ethers. [Link]
-
National Institutes of Health (NIH). (2024). Catalytic Concerted SNAr Reactions of Fluoroarenes by an Organic Superbase. [Link]
-
Chemistry LibreTexts. (2024). 16.6: Nucleophilic Aromatic Substitution. [Link]
-
MDPI. (2016). Transition Metal Catalyzed Synthesis of Aryl Sulfides. [Link]
-
Science of Synthesis. (2006). Product Class 14: Aryl Sulfides. [Link]
-
National Institutes of Health (NIH). (2017). SNAr Catalysis Enhanced by an Aromatic Donor-Acceptor Interaction; Facile Access to Chlorinated Polyfluoroarenes. [Link]
-
Reddit. (2023). SNAr troubleshooting. [Link]
-
Organic Chemistry Portal. (1998). Synthesis of Diaryl Ethers through the Copper-Promoted Arylation of Phenols with Arylboronic Acids. An Expedient Synthesis of Thyroxine. [Link]
-
Organic Chemistry Portal. Aniline synthesis by amination (arylation). [Link]
-
Wikipedia. Aniline. [Link]
-
Wyzant. (2019). Why are fluorides more reactive in nucleophilic aromatic substitutions than bromides?[Link]
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Application Note & Protocol Guide: Suzuki-Miyaura Coupling of 1-Fluoro-3-phenoxybenzene for Biaryl Synthesis
Introduction
The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern synthetic chemistry, celebrated for its remarkable efficiency and functional group tolerance in forging carbon-carbon bonds.[1][2] This palladium-catalyzed reaction is indispensable in the synthesis of biaryl and heteroaryl structures, which are privileged scaffolds in a vast array of pharmaceuticals, agrochemicals, and advanced materials.[3][4][5][6][7]
This guide focuses on a particularly relevant yet challenging substrate: 1-fluoro-3-phenoxybenzene. While the diaryl ether motif is common in medicinal chemistry, the attached fluorine atom presents a significant hurdle for traditional cross-coupling. The inherent strength of the C(sp²)-F bond makes its activation the rate-limiting and most challenging step in the catalytic cycle.[8][9]
This document provides researchers, scientists, and drug development professionals with a comprehensive technical overview and field-proven protocols for successfully employing this compound in Suzuki-Miyaura coupling reactions. We will delve into the mechanistic nuances, critical experimental parameters, detailed step-by-step procedures, and troubleshooting strategies to empower the synthesis of novel 3-phenoxybiaryl compounds.
Mechanistic Considerations: The Challenge of C-F Bond Activation
The catalytic cycle of the Suzuki-Miyaura reaction is a well-established sequence of three primary steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[1][10][11]
Figure 1: The Suzuki-Miyaura Catalytic Cycle. The oxidative addition of the C-F bond is the most energetically demanding step.
For aryl halides, the reactivity order is typically I > Br > Cl >> F. The C-F bond is the strongest carbon-halogen bond, possessing a high bond dissociation energy (>100 kcal/mol) that makes it resistant to cleavage.[8] Overcoming this barrier is the key to a successful reaction.
Strategies for C-F Bond Activation:
-
Catalyst Selection: The choice of catalyst is paramount. Highly active catalyst systems are required to facilitate the oxidative addition of the C-F bond. This is typically achieved by using:
-
Electron-Rich, Bulky Ligands: Monophosphine ligands such as Buchwald's biaryl phosphines (e.g., SPhos, RuPhos, XPhos) or sterically hindered alkylphosphines (e.g., P(t-Bu)₃) are essential.[12][13][14] These ligands stabilize the electron-rich Pd(0) center, increasing its propensity to insert into the strong C-F bond.
-
N-Heterocyclic Carbenes (NHCs): NHCs are strong σ-donors that create highly active palladium catalysts capable of cleaving inert bonds.
-
Nickel Catalysis: Nickel-based catalysts are often more effective than palladium for activating C-F bonds due to nickel's different electronic properties and increased nucleophilicity.[8][15]
-
-
Reaction Conditions: Elevated temperatures (typically 80-120 °C) are often necessary to provide the thermal energy required to overcome the activation barrier of the oxidative addition step.
Optimizing Key Experimental Parameters
A successful Suzuki coupling of this compound hinges on the careful selection and optimization of several key parameters.
| Parameter | Choice & Rationale |
| Palladium Precatalyst | Pd(OAc)₂ or Pd₂(dba)₃: These are common, air-stable Pd(II) and Pd(0) sources, respectively, that are reduced in situ to the active Pd(0) species. Using a pre-formed catalyst with the ligand (a palladacycle precatalyst) can also improve efficiency and reproducibility. |
| Ligand | Bulky Biaryl Monophosphines (e.g., SPhos, RuPhos): This is the most critical variable. These ligands promote the difficult C-F oxidative addition and subsequent reductive elimination, preventing catalyst decomposition. A typical Pd:Ligand ratio is 1:2 or 1:4. |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄: The base activates the boronic acid to form a more nucleophilic boronate species, which is necessary for transmetalation.[1][16] Stronger bases like K₃PO₄ are often more effective for challenging couplings. Fluoride bases (KF, CsF) can also be effective, as the fluoride ion can play a direct role in promoting the transmetalation step.[17][18][19] |
| Boronic Reagent | Arylboronic Acids or Pinacol Esters: While boronic acids are common, their corresponding pinacol esters often exhibit greater stability, especially for heteroaryl partners, reducing side reactions like protodeboronation.[20] |
| Solvent | Toluene, 1,4-Dioxane, or THF (often with H₂O): The solvent system must solubilize all components and remain stable at high temperatures.[21][22] A small amount of water is often beneficial, as it can aid in dissolving the base and facilitating the formation of the active boronate species.[23] The choice of solvent can significantly influence reaction rates and even selectivity.[24][25] |
Table 1: Example Data for Reaction Condition Optimization (Data is illustrative for comparison purposes)
| Entry | Ligand | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | PPh₃ | K₂CO₃ | Toluene/H₂O | 100 | < 5 |
| 2 | SPhos | K₂CO₃ | Toluene/H₂O | 100 | 75 |
| 3 | RuPhos | K₂CO₃ | Toluene/H₂O | 100 | 82 |
| 4 | RuPhos | K₃PO₄ | 1,4-Dioxane/H₂O | 100 | 91 |
| 5 | RuPhos | K₃PO₄ | 1,4-Dioxane/H₂O | 80 | 68 |
As shown, the combination of a bulky, electron-rich ligand (RuPhos) and a stronger base (K₃PO₄) in a suitable solvent system is critical for achieving high yields.
Detailed Experimental Protocols
Safety Precaution: Always handle reagents and solvents in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Palladium catalysts and phosphine ligands can be toxic and air-sensitive. Reactions should be run under an inert atmosphere (Nitrogen or Argon).
Protocol 1: Conventional Heating Method
This protocol provides a robust starting point for the Suzuki-Miyaura coupling of this compound with a generic arylboronic acid.
Figure 2: General experimental workflow for the Suzuki-Miyaura coupling reaction.
Materials & Equipment:
-
This compound (1.0 eq.)
-
Arylboronic acid (1.2 - 1.5 eq.)
-
Palladium(II) Acetate [Pd(OAc)₂] (2 mol%)
-
RuPhos (4 mol%)
-
Potassium Phosphate (K₃PO₄), anhydrous powder (2.0 - 3.0 eq.)
-
1,4-Dioxane and Water (e.g., 10:1 v/v), degassed
-
Flame-dried Schlenk flask with a condenser and magnetic stir bar
-
Inert gas supply (Argon or Nitrogen) with manifold
-
Standard laboratory glassware for workup and purification
Step-by-Step Procedure:
-
Reaction Setup: To the flame-dried Schlenk flask, add this compound (e.g., 1.0 mmol, 188 mg), the arylboronic acid (1.2 mmol), K₃PO₄ (2.0 mmol, 425 mg), Pd(OAc)₂ (0.02 mmol, 4.5 mg), and RuPhos (0.04 mmol, 18.6 mg).
-
Establish Inert Atmosphere: Seal the flask, and connect it to the inert gas manifold. Evacuate the flask under vacuum and backfill with nitrogen or argon. Repeat this cycle three times to ensure all oxygen is removed.
-
Solvent Addition: Using a gas-tight syringe, add degassed 1,4-dioxane (e.g., 4 mL) and degassed water (e.g., 0.4 mL) to the flask under a positive pressure of inert gas.
-
Heating: Place the flask in a pre-heated oil bath at 100-110 °C. Stir the mixture vigorously.
-
Monitoring: Monitor the reaction's progress by taking small aliquots and analyzing them by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 12-24 hours.
-
Workup: Once the starting material is consumed, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (10 mL). Separate the organic layer. Extract the aqueous layer twice more with ethyl acetate (2 x 10 mL).
-
Isolation: Combine the organic layers, wash with brine (15 mL), and dry over anhydrous sodium sulfate (Na₂SO₄). Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 3-phenoxy-biaryl product.
Protocol 2: Microwave-Assisted Method
This method is ideal for rapid optimization and small-scale synthesis, significantly reducing reaction times.
Procedure:
-
Vial Preparation: In a microwave synthesis vial, combine the reagents as described in Protocol 1, Step 1.
-
Solvent Addition: Add the degassed solvent system (e.g., 2 mL total volume for a 0.2 mmol scale reaction).
-
Sealing: Securely seal the vial with a cap.
-
Microwave Irradiation: Place the vial in the microwave reactor. Irradiate at a set temperature (e.g., 120-150 °C) for a specified time (typically 15-45 minutes).
-
Workup & Purification: After cooling, work up and purify the product as described in Protocol 1, Steps 6-8.[10]
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inefficient C-F activation. 2. Catalyst deactivation. 3. Poor quality of base or boronic acid. | 1. Increase temperature; switch to a more active ligand (e.g., RuPhos, SPhos); increase catalyst/ligand loading. 2. Ensure solvents are thoroughly degassed and the system is kept under a strict inert atmosphere. 3. Use freshly opened or purified boronic acid; use anhydrous, finely powdered base. |
| Protodeboronation | 1. Boronic acid is unstable under the reaction conditions. 2. Reaction time is excessively long. | 1. Switch to the corresponding boronic acid pinacol ester or MIDA boronate.[23] 2. Use a milder base (e.g., KF[18]) or decrease the amount of water. Monitor the reaction closely and stop it upon completion. |
| Homocoupling of Boronic Acid | 1. Presence of oxygen in the reaction mixture. | 1. Improve the degassing procedure for solvents and ensure a robust inert atmosphere throughout the reaction. |
Applications in Drug Discovery
The synthesis of 3-phenoxy-biaryl compounds via this methodology provides access to a chemical space rich with potential for drug discovery. Biaryl scaffolds are considered "privileged structures" because they can interact with a wide range of biological targets.[5][6] These motifs are central to the structure of numerous approved drugs, including anti-inflammatory agents (e.g., Celecoxib), anti-hypertensives (e.g., Valsartan), and anti-virals.[6][7] The products derived from this compound can serve as crucial intermediates for generating novel libraries of compounds, enabling structure-activity relationship (SAR) studies and the development of next-generation therapeutics.[4]
References
-
Sherwood, J., Clark, J. H., Fairlamb, I. J. S., & Slattery, J. M. (2019). Solvent effects in palladium catalysed cross-coupling reactions. Green Chemistry, 21(9), 2164-2213.
-
Carrow, B. P., & Hartwig, J. F. (2011). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. Journal of the American Chemical Society, 133(7), 2116–2119.
-
Tobisu, M., Xu, T., Shimasaki, T., & Chatani, N. (2011). Nickel-Catalyzed Suzuki–Miyaura Reaction of Aryl Fluorides. Journal of the American Chemical Society, 133(48), 19505-19511.
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
-
Royal Society of Chemistry. (2019). Solvent effects in palladium catalysed cross-coupling reactions.
-
Request PDF. (n.d.). Solvent effects in palladium catalysed cross-coupling reactions.
-
SciSpace. (2019). (Open Access) Solvent effects in palladium catalysed cross-coupling reactions.
-
Braun, C., & Oestreich, M. (2021). Palladium and Nickel Catalyzed Suzuki Cross-Coupling with Alkyl Fluorides. Accounts of Chemical Research, 54(21), 4099-4111.
-
BenchChem. (2025). Application Notes and Protocols for Suzuki-Miyaura Coupling of 2-Fluoropyridine-3-boronic acid with Aryl Halides.
-
Fiveable. (2025). Biaryl Synthesis Definition.
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling.
-
ResearchGate. (2025). The Triple Role of Fluoride Ions in Palladium-Catalyzed Suzuki-Miyaura Reactions: Unprecedented Transmetalation from [ArPdFL2] Complexes.
-
G. W. Kabalka, et al. (2001). Suzuki coupling with ligandless palladium and potassium fluoride. Royal Society of Chemistry.
-
Amatore, C., Jutand, A., & Le Duc, G. (2011). Role of Fluoride Ions in Palladium-Catalyzed Cross-Coupling Reactions. Chemistry – A European Journal, 17(8), 2492-2503.
-
Liu, K., et al. (2016). Discovery of Biaryl Amides as Potent, Orally Bioavailable, and CNS Penetrant RORγt Inhibitors. ACS Medicinal Chemistry Letters, 7(11), 1003-1008.
-
ChemistryViews. (2018). Base-Free Suzuki-Miyaura Coupling.
-
ResearchGate. (2025). Palladium catalysed Suzuki reactions of fluoroarenes.
-
ResearchGate. (n.d.). Selected biaryl-containing drug molecules, natural products, and chiral ligands.
-
ResearchGate. (2025). ChemInform Abstract: Palladium-Catalyzed, Ligand-Free Suzuki Reaction in Water Using Aryl Fluorosulfates.
-
ChemistryViews. (2017). Suzuki-Miyaura Couplings of Fluorinated Arenes.
-
Sharma, S., et al. (2022). Expanding chemical space by para-C−H arylation of arenes. Nature Communications, 13(1), 3969.
-
Royal Society of Chemistry. (2021). Application of organometallic catalysts for the synthesis of o-tolyl benzonitrile, a key starting material for sartans.
-
ChemRxiv. (n.d.). Base-free Suzuki–Miyaura cross-coupling reaction mediated by Lewis acids.
-
KCIL Chemofarbe Group. (2025). Challenges In Suzuki Coupling Reaction.
-
Dreher, S. D., Lim, S.-E., Sandrock, D. L., & Molander, G. A. (2009). Suzuki−Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides. The Journal of Organic Chemistry, 74(9), 3626-3631.
-
ResearchGate. (2025). Suzuki Cross-Coupling Reaction of Fluorobenzene with Heterogeneous Palladium Catalysts.
-
ResearchGate. (n.d.). Addressing the Challenges in Suzuki–Miyaura Cross-Couplings by Ligand Design.
-
MDPI. (n.d.). Advances in Catalytic C–F Bond Activation and Transformation of Aromatic Fluorides.
-
CymitQuimica. (n.d.). This compound.
-
YouTube. (2020). Suzuki Coupling.
-
Andrew G. Myers Research Group. (n.d.). The Suzuki Reaction.
-
YouTube. (2024). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem.
-
National Institutes of Health. (2024). Synthesis of fluoroalkenes and fluoroenynes via cross-coupling reactions using novel multihalogenated vinyl ethers.
-
Chemical.AI. (2025). Advantages and Challenges of Cross-Coupling Reactions and Recent Progress in Suzuki–Miyaura Reactions.
-
BLD Pharm. (n.d.). 3798-89-8|this compound.
-
Littke, A. F., & Fu, G. C. (1998). Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions. Journal of the American Chemical Society, 120(51), 13532-13533.
-
ResearchGate. (2025). Synthesis of 1-Fluoro-1-arylcyclopropanes via Stille Cross-Coupling.
-
ChemScene. (n.d.). 34859-79-5 | 1-Fluoro-3-(4-nitrophenoxy)benzene.
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Application Note: Strategic Derivatization of 1-Fluoro-3-phenoxybenzene for Diverse Library Synthesis
Introduction: The Strategic Value of the 1-Fluoro-3-phenoxybenzene Scaffold
The this compound core represents a privileged scaffold in modern medicinal chemistry and drug discovery. As a diaryl ether, it provides a conformationally flexible yet stable linker that can position functional groups in precise three-dimensional orientations for optimal interaction with biological targets. The true synthetic value of this scaffold, however, lies in its specific substitution pattern.
The fluorine atom is not merely a placeholder; it serves multiple roles. It can enhance metabolic stability and modulate physicochemical properties such as lipophilicity and pKa. Critically, it provides a versatile chemical handle for a variety of transformations. The interplay between the electron-withdrawing, ortho-para directing fluorine atom and the electron-donating, ortho-para directing phenoxy group creates a nuanced reactivity map that can be exploited for the regioselective synthesis of diverse compound libraries.[1][2]
This application note provides a comprehensive guide to the primary strategies for derivatizing this compound. We will explore the underlying chemical principles and provide field-proven protocols for three major diversification pathways:
-
Electrophilic Aromatic Substitution (EAS): Leveraging the inherent nucleophilicity of the aromatic rings.
-
Nucleophilic Aromatic Substitution (SNAr): Activating and displacing the fluoride for late-stage diversification.
-
Metal-Catalyzed Cross-Coupling: Introducing new carbon-carbon and carbon-heteroatom bonds for extensive structural variety.
Our focus is on providing robust, reproducible methodologies suitable for parallel synthesis and the rapid generation of chemical libraries for screening and lead optimization.
Pathway 1: Electrophilic Aromatic Substitution (EAS)
Scientific Rationale and Regiocontrol
Electrophilic aromatic substitution is the most direct method for functionalizing the this compound core. The reaction's regioselectivity is governed by the combined electronic effects of the two existing substituents.
-
Phenoxy Group (-OPh): A strongly activating, ortho, para-directing group due to the resonance donation of the oxygen lone pairs.[1]
-
Fluorine Atom (-F): A deactivating group due to its strong inductive electron withdrawal, but it is also ortho, para-directing because of resonance donation.[2]
The powerful activating nature of the phenoxy group dominates, directing incoming electrophiles primarily to the positions ortho and para to it (C4, C6, and C2). The position para to the phenoxy group (C4) is often favored due to reduced steric hindrance. The second phenoxy ring is also activated and can undergo substitution, typically at its para position.
Caption: Logical flow for predicting EAS regioselectivity.
Protocol: Parallel Nitration for Library Synthesis Precursor
Nitration is a foundational EAS reaction that introduces a nitro group, which is a versatile handle for further chemistry (e.g., reduction to an amine for amide coupling or as an activating group for SNAr).
Materials:
-
This compound (FPB)
-
Fuming Nitric Acid (HNO₃, ≥90%)
-
Sulfuric Acid (H₂SO₄, 98%)
-
Dichloromethane (DCM)
-
Ice bath
-
Parallel reaction block or array of vials with magnetic stir bars
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reactor Setup: In each well of a 24-well parallel reactor block, add a solution of this compound (1.0 eq., e.g., 100 mg, 0.53 mmol) in DCM (2 mL). Place the block in an ice-salt bath to cool to -5 °C.
-
Preparation of Nitrating Mixture: In a separate flask, cautiously add fuming nitric acid (1.1 eq.) to concentrated sulfuric acid (2.0 eq.) at 0 °C. Causality: The sulfuric acid protonates nitric acid, generating the highly reactive nitronium ion (NO₂⁺) electrophile.[2][3]
-
Electrophilic Attack: Using a multichannel pipette, add the cold nitrating mixture dropwise to each reaction well over 10 minutes, ensuring the internal temperature does not exceed 5 °C.
-
Reaction Monitoring: Stir the reactions at 0 °C for 1 hour. Monitor the reaction progress by TLC or LC-MS by quenching a small aliquot from a test well into water. The product will be more polar than the starting material.
-
Work-up: Once the reaction is complete, carefully quench each reaction by adding ice-cold water (5 mL). Transfer the contents of each well to a larger tube and neutralize by slowly adding saturated NaHCO₃ solution until effervescence ceases.
-
Extraction: Extract the aqueous layer with DCM (2 x 10 mL). Combine the organic layers, wash with brine (10 mL), and dry over anhydrous MgSO₄.
-
Purification: Filter off the drying agent and concentrate the solvent in vacuo. The resulting crude product is typically a mixture of regioisomers. The major isomer, 1-fluoro-5-nitro-3-phenoxybenzene (nitro group para to the phenoxy group), can be isolated by column chromatography on silica gel (e.g., 5-15% ethyl acetate in hexanes).
| Regioisomer Product | Typical Yield (%) | Rationale |
| 1-Fluoro-5-nitro-3-phenoxybenzene | 60-75% | Kinetically and thermodynamically favored product; para to activating -OPh group. |
| 1-Fluoro-3-nitro-5-phenoxybenzene | 15-25% | ortho to activating -OPh group; some steric hindrance. |
| Other isomers | <10% | Substitution on the other ring or at less activated positions. |
Pathway 2: Nucleophilic Aromatic Substitution (SNAr)
Scientific Rationale and Strategic Implementation
Direct SNAr on this compound is not feasible as the aromatic ring lacks the necessary electron deficiency. However, by installing a strong electron-withdrawing group (EWG), such as the nitro group from the previous EAS step, ortho or para to the fluorine, the ring becomes activated for nucleophilic attack.[4][5][6]
The mechanism proceeds via a two-step addition-elimination pathway, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[5][7] Fluorine is an excellent leaving group in SNAr reactions because its high electronegativity strongly polarizes the C-F bond, making the carbon highly electrophilic and stabilizing the intermediate without the C-F bond breaking being the rate-determining step.[4] This strategy is exceptionally powerful for late-stage diversification, allowing a common intermediate to be reacted with a library of nucleophiles.
Caption: Workflow for SNAr-based library generation.
Protocol: Parallel Amination via SNAr
This protocol describes the reaction of the activated intermediate, 1-fluoro-5-nitro-3-phenoxybenzene, with a library of primary and secondary amines.
Materials:
-
1-Fluoro-5-nitro-3-phenoxybenzene (from Pathway 1)
-
Library of diverse primary/secondary amines (e.g., benzylamine, morpholine, piperidine)
-
Potassium Carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA)
-
Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF)
-
96-well reaction plate with sealing mat
-
Automated liquid handler (optional)
Procedure:
-
Plate Preparation: To each well of a 96-well plate, add a solution of 1-fluoro-5-nitro-3-phenoxybenzene (1.0 eq., e.g., 23.5 mg, 0.1 mmol) in DMSO (0.5 mL).
-
Base Addition: Add powdered anhydrous K₂CO₃ (3.0 eq., 41.4 mg, 0.3 mmol) to each well. Causality: The base ensures the amine nucleophile is in its free, unprotonated state for maximum reactivity.
-
Nucleophile Addition: Add a solution of each unique amine (1.2 eq., 0.12 mmol) in DMSO (0.2 mL) to its designated well.
-
Reaction: Seal the plate and heat to 80-100 °C with shaking for 4-12 hours. The reaction can be monitored by LC-MS analysis of an aliquot from a representative well.
-
Work-up and Purification:
-
Cool the plate to room temperature.
-
Add water (1.0 mL) to each well. The product often precipitates and can be collected by filtration using a multi-well filtration block.
-
Alternatively, for soluble products, perform liquid-liquid extraction by adding ethyl acetate (1.0 mL), mixing, and separating the organic layer.
-
The crude products can be purified in parallel using mass-directed preparative HPLC.
-
| Nucleophile Example | Product Class | Expected Outcome |
| Benzylamine | Secondary Amine | High conversion, clean product. |
| Morpholine | Cyclic Secondary Amine | High conversion, clean product. |
| Aniline | Arylamine | Slower reaction, may require higher temp. or catalyst. |
| Sodium Methoxide | Alkoxide | Rapid reaction to form the methyl ether derivative. |
Pathway 3: Metal-Catalyzed Cross-Coupling
Scientific Rationale: Expanding Chemical Space
While direct C-F bond activation for cross-coupling is an advancing field, it often requires specialized and expensive catalyst systems. A more practical and broadly applicable strategy for library synthesis is to first introduce a more reactive halogen, such as bromine, via EAS. The resulting aryl bromide is an excellent substrate for a wide array of Nobel Prize-winning cross-coupling reactions, including Suzuki, Buchwald-Hartwig, and Sonogashira couplings.[8][9] This two-step sequence dramatically expands the accessible chemical space.
Caption: Workflow for Cross-Coupling based library generation.
Protocol: Suzuki-Miyaura Coupling for C-C Bond Formation
This protocol details the Suzuki-Miyaura coupling of 4-bromo-1-fluoro-3-phenoxybenzene (prepared via EAS bromination) with a library of boronic acids.
Materials:
-
4-Bromo-1-fluoro-3-phenoxybenzene
-
Library of diverse aryl/heteroaryl boronic acids
-
Palladium(II) Acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) or other suitable phosphine ligand
-
Potassium Phosphate (K₃PO₄), tribasic
-
Toluene and Water (degassed)
-
Parallel reaction vials with screw caps and septa
Procedure:
-
Reagent Preparation: In a glovebox or under an inert atmosphere (Argon/Nitrogen), prepare stock solutions of the palladium catalyst and ligand if desired.
-
Reactor Setup: To each reaction vial, add 4-bromo-1-fluoro-3-phenoxybenzene (1.0 eq., e.g., 54 mg, 0.2 mmol), the specific boronic acid (1.5 eq., 0.3 mmol), and K₃PO₄ (3.0 eq., 127 mg, 0.6 mmol).
-
Catalyst Addition: Add Pd(OAc)₂ (2 mol%, 0.9 mg) and SPhos (4 mol%, 3.3 mg). Causality: The phosphine ligand stabilizes the palladium center and facilitates the crucial oxidative addition and reductive elimination steps of the catalytic cycle.
-
Solvent Addition: Add degassed toluene (1.5 mL) and degassed water (0.15 mL) to each vial.
-
Reaction: Seal the vials tightly and place them in a pre-heated reaction block at 100 °C. Stir for 6-18 hours. Monitor by LC-MS.
-
Work-up: Cool the reactions to room temperature. Dilute with ethyl acetate and pass through a small plug of celite to remove the palladium catalyst. Wash the filtrate with water and brine.
-
Purification: Dry the organic layer over MgSO₄, filter, and concentrate. The crude products can be purified by parallel flash chromatography or preparative HPLC.
| Boronic Acid Example | Product Type | Expected Yield (%) |
| Phenylboronic acid | Biaryl | 85-95% |
| 3-Pyridylboronic acid | Heterobiaryl | 70-85% |
| 4-Methoxyphenylboronic acid | Electron-rich Biaryl | 90-98% |
| 4-Trifluoromethylphenylboronic acid | Electron-poor Biaryl | 75-90% |
Conclusion
The this compound scaffold is a highly valuable starting point for the synthesis of diverse chemical libraries. By strategically applying a sequence of reactions, chemists can rapidly generate large numbers of analogues with varied functionality. The three primary pathways—Electrophilic Aromatic Substitution for initial functionalization, subsequent Nucleophilic Aromatic Substitution for late-stage diversification of an activated core, and Metal-Catalyzed Cross-Coupling of a halogenated intermediate—provide a powerful and flexible toolkit. The protocols detailed in this note are robust, scalable, and amenable to parallel synthesis formats, enabling accelerated progress in drug discovery and chemical biology programs.
References
-
Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution (NAS): Introduction and Mechanism. [Link]
-
Chemistry Steps. Nucleophilic Aromatic Substitution. [Link]
-
Wikipedia. Electrophilic aromatic substitution. [Link]
-
Northeastern University. Metal-catalyzed cross-coupling reactions. [Link]
-
Semantic Scholar. Bevan, B. & Miller, J. (1960). Aromatic nucleophilic replacement. Part XVI. Reactions of o-fluoro- and p-fluoro-nitrobenzene.... Journal of the Chemical Society. [Link]
-
Chemistry LibreTexts. (2024). 16.S: Chemistry of Benzene - Electrophilic Aromatic Substitution (Summary). [Link]
-
Professor Dave Explains. (2019). Nucleophilic Aromatic Substitution. YouTube. [Link]
-
Organic Chemistry Tutor. (2015). Electrophilic Aromatic Substitution Reactions of Benzene Review. YouTube. [Link]
-
Chemistry LibreTexts. (2025). 16.6: Nucleophilic Aromatic Substitution. [Link]
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Application Notes and Protocols for 1-Fluoro-3-phenoxybenzene in Materials Science
For: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Role of 1-Fluoro-3-phenoxybenzene in Advanced Materials
This compound is an aromatic compound distinguished by the presence of a fluorine atom and a phenoxy group on a benzene ring. This unique combination of moieties makes it a valuable building block in the synthesis of high-performance polymers and liquid crystals. The fluorine atom, being highly electronegative, activates the aromatic ring towards nucleophilic aromatic substitution (SNAr), a key reaction in the formation of poly(aryl ether)s. Furthermore, the incorporation of fluorine into materials can significantly enhance their thermal stability, chemical resistance, and dielectric properties. The phenoxy group provides a degree of flexibility and solubility to the resulting polymer chains, which is often desirable for processing. In the realm of liquid crystals, the strategic placement of fluorine atoms is a critical tool for tuning dielectric anisotropy, a fundamental property governing the performance of liquid crystal displays (LCDs).
This document provides a comprehensive guide to the application of this compound in materials science, offering detailed application notes on its use in the synthesis of high-performance polymers and liquid crystals, along with exemplary experimental protocols.
Physicochemical Properties of this compound
A thorough understanding of the physical and chemical properties of this compound is essential for its safe handling and effective use in synthesis.
| Property | Value | Source |
| Molecular Formula | C₁₂H₉FO | |
| Molecular Weight | 188.20 g/mol | |
| Boiling Point | 249.6 ± 23.0 °C (Predicted) | |
| Density | 1.145 ± 0.06 g/cm³ (Predicted) | |
| Storage Temperature | Room temperature |
PART 1: Application Notes
High-Performance Polymers: Synthesis of Poly(aryl ether ketone)s (PAEKs)
This compound is a promising monomer for the synthesis of poly(aryl ether ketone)s (PAEKs), a class of high-performance thermoplastics renowned for their exceptional thermal stability, mechanical strength, and chemical resistance. The synthesis typically proceeds via a nucleophilic aromatic substitution (SNAr) polycondensation reaction.
Causality of Experimental Choices:
-
Monomer Reactivity: The fluorine atom in this compound is activated by the electron-withdrawing effect of the aromatic ring, making the ipso-carbon susceptible to nucleophilic attack. This is a cornerstone of SNAr polymerization.
-
Co-monomer Selection: To form a polymer, this compound is reacted with a bisphenol, such as Bisphenol A or 4,4'-dihydroxybiphenyl. The choice of bisphenol significantly influences the properties of the resulting PAEK, such as its glass transition temperature (Tg), melting point (Tm), and solubility.
-
Solvent System: High-boiling polar aprotic solvents like N,N-dimethylacetamide (DMAc), N-methyl-2-pyrrolidone (NMP), or sulfolane are employed to ensure the solubility of the monomers and the growing polymer chain, and to facilitate the reaction at elevated temperatures.[1]
-
Base Catalyst: A weak base, typically anhydrous potassium carbonate (K₂CO₃), is used to deprotonate the hydroxyl groups of the bisphenol in situ, forming the more nucleophilic phenoxide species. An excess of K₂CO₃ is often used to ensure complete reaction and to scavenge any water present.
-
Azeotropic Dehydration: Toluene is commonly added to the reaction mixture to form an azeotrope with water. By refluxing the mixture and removing the toluene-water azeotrope, any residual water, which can interfere with the polymerization, is effectively removed.[1]
Expected Properties of PAEKs Derived from this compound:
The incorporation of the 3-phenoxyphenyl moiety into the PAEK backbone is expected to impart a combination of desirable properties:
-
Enhanced Solubility: The flexible ether linkage of the phenoxy group can disrupt chain packing, leading to improved solubility in organic solvents compared to more rigid PAEKs. This is advantageous for processing, such as solution casting of films.[2]
-
Good Thermal Stability: PAEKs are known for their high thermal stability, with decomposition temperatures often exceeding 500 °C. The aromatic nature of the polymer backbone contributes to this robustness.[1][2]
-
Amorphous Nature: The meta-linkage of the phenoxy group is likely to result in an amorphous polymer, which would lead to transparent films with good dimensional stability.[2]
-
Favorable Dielectric Properties: The introduction of fluorine can lower the dielectric constant of the polymer, making it a candidate for applications in microelectronics.[1]
Advanced Liquid Crystalline Materials
The 3-phenoxyphenyl scaffold, which can be derived from this compound, is a valuable component in the design of liquid crystals. The introduction of fluorine atoms into liquid crystal molecules is a well-established strategy for tuning their mesomorphic and electro-optical properties.
Influence of the 3-Fluorophenoxy Moiety on Liquid Crystal Properties:
-
Dielectric Anisotropy (Δε): The strong dipole moment of the C-F bond can be leveraged to control the dielectric anisotropy. A lateral fluorine substitution, as in the case of a liquid crystal derived from this compound, can lead to a negative Δε, which is crucial for advanced display technologies like Vertical Alignment (VA) mode LCDs.[3]
-
Mesophase Behavior: The introduction of the phenoxy group can influence the type of liquid crystalline phases (e.g., nematic, smectic) and their transition temperatures. The flexibility of the ether linkage can affect the overall shape and aspect ratio of the molecule, which are critical determinants of mesophase stability.
-
Viscosity: The low polarizability of the C-F bond can lead to reduced intermolecular interactions, potentially resulting in lower rotational viscosity and faster switching times in liquid crystal devices.[3]
General Synthetic Strategy:
A common approach to incorporate the 3-phenoxyphenyl moiety into a liquid crystal structure involves multi-step organic synthesis. For instance, this compound could be converted to a corresponding boronic acid or an organometallic reagent, which can then be used in cross-coupling reactions (e.g., Suzuki or Negishi coupling) with other aromatic building blocks to construct the final mesogenic core.
PART 2: Experimental Protocols
Protocol for the Synthesis of a Poly(aryl ether ketone) (PAEK) via Nucleophilic Aromatic Substitution
This protocol describes a representative synthesis of a PAEK from this compound and Bisphenol A.
Materials:
-
This compound (≥98%)
-
Bisphenol A (≥99%)
-
Anhydrous Potassium Carbonate (K₂CO₃), finely ground and dried
-
N,N-Dimethylacetamide (DMAc), anhydrous
-
Toluene, anhydrous
-
Methanol
-
Argon or Nitrogen gas (high purity)
Equipment:
-
Three-necked round-bottom flask
-
Mechanical stirrer
-
Dean-Stark trap with condenser
-
Thermocouple and temperature controller
-
Heating mantle
-
Argon/Nitrogen inlet
-
Funnel
-
Beakers
-
Filter funnel and filter paper
Workflow Diagram:
Caption: Workflow for the synthesis of a PAEK from this compound.
Step-by-Step Methodology:
-
Reactor Setup: Assemble a dry three-necked flask with a mechanical stirrer, a Dean-Stark trap fitted with a condenser, and a nitrogen or argon inlet.
-
Charging of Reagents: Into the flask, add this compound (1.00 eq), Bisphenol A (1.00 eq), and finely ground, anhydrous potassium carbonate (1.1-1.2 eq).
-
Solvent Addition: Add anhydrous N,N-dimethylacetamide (DMAc) to achieve a solids concentration of approximately 20-30% (w/v). Then, add toluene in an amount equivalent to about 20% of the DMAc volume.
-
Inert Atmosphere: Purge the reactor with nitrogen or argon for at least 30 minutes to remove any oxygen. Maintain a positive pressure of the inert gas throughout the reaction.
-
Azeotropic Dehydration: Begin stirring and heat the reaction mixture to reflux (typically around 130-140 °C). The toluene-water azeotrope will collect in the Dean-Stark trap. Continue refluxing until no more water is collected (approximately 2-4 hours).
-
Toluene Removal: Once dehydration is complete, carefully drain the collected liquid from the Dean-Stark trap and then slowly increase the reaction temperature to distill off the remaining toluene.
-
Polymerization: After the toluene has been removed, increase the temperature to the target polymerization temperature (e.g., 160-180 °C). The reaction mixture will become more viscous as the polymer forms.
-
Monitoring the Reaction: The progress of the polymerization can be monitored by the noticeable increase in the viscosity of the solution. The reaction is typically allowed to proceed for 6-12 hours.
-
Precipitation: After the desired viscosity is reached, cool the reaction mixture to room temperature. Slowly pour the viscous polymer solution into a beaker containing vigorously stirred methanol (at least 10 times the volume of the reaction mixture). A fibrous precipitate of the polymer will form.
-
Purification: Filter the polymer and wash it thoroughly with hot water to remove any inorganic salts. Then, wash the polymer with methanol to remove any unreacted monomers or low molecular weight oligomers.
-
Drying: Dry the purified polymer in a vacuum oven at a temperature below its glass transition temperature (e.g., 100-120 °C) until a constant weight is achieved.
Self-Validation System:
-
Viscosity: A significant increase in the viscosity of the reaction mixture is a primary indicator of successful polymerization.
-
Precipitation: The formation of a solid, fibrous precipitate upon addition to a non-solvent like methanol confirms the presence of a high molecular weight polymer.
-
Spectroscopic Analysis: The structure of the resulting polymer should be confirmed by techniques such as Fourier-transform infrared (FTIR) and nuclear magnetic resonance (NMR) spectroscopy. In the FTIR spectrum, the appearance of a characteristic aryl ether stretch (around 1240 cm⁻¹) and the disappearance of the phenolic -OH peak would indicate successful polymerization.
General Synthetic Approach for a Liquid Crystal Containing the 3-Phenoxyphenyl Moiety
This section outlines a plausible synthetic route for a liquid crystal incorporating the 3-phenoxyphenyl scaffold.
Logical Relationship Diagram:
Caption: A general synthetic pathway for a liquid crystal from this compound.
Methodology Outline:
-
Functionalization of this compound: The first step would involve converting this compound into a more reactive intermediate suitable for cross-coupling reactions. A common strategy is to synthesize the corresponding boronic acid or boronic ester via a Grignard reaction followed by treatment with a borate ester, or through a direct C-H borylation reaction.
-
Synthesis of the Mesogenic Core: The 3-phenoxyphenylboronic acid would then be coupled with another functionalized aromatic ring (an aryl halide) using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling. This second aromatic component would be chosen to build the desired rigid core of the liquid crystal molecule.
-
Elaboration of the Molecular Structure: The resulting biphenyl structure containing the 3-phenoxyphenyl group would likely undergo further reactions to attach terminal flexible chains (e.g., alkyl or alkoxy groups) and/or a polar head group, which are essential for inducing and controlling the liquid crystalline behavior. This could involve reactions such as esterification or etherification.
-
Purification and Characterization: At each step, the products would be purified using standard techniques like column chromatography and recrystallization. The final liquid crystal compound would be thoroughly characterized by NMR, mass spectrometry, and its mesomorphic properties would be investigated using differential scanning calorimetry (DSC) and polarized optical microscopy (POM).
References
-
He, J., et al. (2023). Design and synthesis of novel poly (aryl ether ketones) containing trifluoromethyl and trifluoromethoxy groups. Polymers for Advanced Technologies.[Link]
-
Liaw, D. J., et al. (2014). Synthesis and characterization of new poly(aryl ether ketone)s bearing (4-phenoxyphenyl)triphenylmethane moieties. Journal of Polymer Science Part A: Polymer Chemistry.[Link]
-
Kirsch, P., et al. (2021). Synthesis and Characterization of Lateral Fluoro-substituents Liquid Crystals. Biointerface Research in Applied Chemistry.[Link]
Sources
Synthesis of 1-Fluoro-3-phenoxybenzene: An Application Note and Protocol
This document provides a comprehensive guide for the synthesis, purification, and characterization of 1-Fluoro-3-phenoxybenzene, a key intermediate in the development of pharmaceuticals and agrochemicals. This guide is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.
Introduction
Diaryl ethers are a prevalent structural motif in a multitude of biologically active molecules and functional materials. The specific compound, this compound, incorporates a fluorine atom, which can significantly modulate the physicochemical properties of a molecule, such as its metabolic stability and binding affinity to biological targets. This application note details a robust and reproducible experimental procedure for the synthesis of this compound via a copper-catalyzed Ullmann condensation reaction.
The Ullmann condensation is a classic and versatile method for the formation of carbon-oxygen bonds between an aryl halide and a phenol.[1][2] While traditionally requiring harsh reaction conditions, modern modifications, including the use of ligands and specific copper sources, have made this reaction more accessible and efficient.[3] This protocol will focus on a practical and scalable approach suitable for a standard laboratory setting.
Chemical Reaction and Mechanism
The synthesis of this compound is achieved through the Ullmann condensation of 1-bromo-3-fluorobenzene with phenol. The reaction is catalyzed by a copper(I) species and requires a base to deprotonate the phenol, forming the more nucleophilic phenoxide.
Reaction Scheme:
The mechanism of the Ullmann condensation is thought to involve the formation of a copper(I) phenoxide intermediate, which then undergoes oxidative addition with the aryl bromide. The resulting copper(III) intermediate then undergoes reductive elimination to form the diaryl ether product and regenerate the copper(I) catalyst.
Experimental Protocol
This section provides a detailed, step-by-step methodology for the synthesis of this compound.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| 1-Bromo-3-fluorobenzene | Reagent Grade, 99% | e.g., Sigma-Aldrich | Corrosive, handle with care. |
| Phenol | Reagent Grade, 99% | e.g., Fisher Scientific | Toxic and corrosive, handle with care. |
| Copper(I) Iodide (CuI) | 98% | e.g., Alfa Aesar | Catalyst. |
| Potassium Carbonate (K2CO3) | Anhydrous, 99% | e.g., Acros Organics | Base. |
| Toluene | Anhydrous | e.g., VWR | Solvent. |
| Dichloromethane (DCM) | ACS Grade | e.g., Macron | For extraction. |
| Magnesium Sulfate (MgSO4) | Anhydrous | e.g., EMD | Drying agent. |
| Silica Gel | 230-400 mesh | e.g., Sorbent Technologies | For column chromatography. |
| Hexane | ACS Grade | e.g., Avantor | Eluent for chromatography. |
| Ethyl Acetate | ACS Grade | e.g., J.T. Baker | Eluent for chromatography. |
Equipment
-
Three-neck round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Nitrogen or Argon gas inlet
-
Separatory funnel
-
Rotary evaporator
-
Glass column for chromatography
-
Standard laboratory glassware
Experimental Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Step-by-Step Procedure
-
Reaction Setup:
-
To a dry three-neck round-bottom flask equipped with a reflux condenser, magnetic stir bar, and a nitrogen inlet, add 1-bromo-3-fluorobenzene (1.0 eq), phenol (1.2 eq), copper(I) iodide (0.1 eq), and anhydrous potassium carbonate (2.0 eq).
-
Evacuate and backfill the flask with nitrogen or argon gas three times to ensure an inert atmosphere.
-
Add anhydrous toluene to the flask via syringe. The volume should be sufficient to create a stirrable slurry.
-
-
Reaction:
-
With vigorous stirring, heat the reaction mixture to reflux (approximately 110 °C) using a heating mantle.
-
Maintain the reaction at reflux for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) by observing the disappearance of the starting materials.
-
-
Work-up:
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Filter the reaction mixture through a pad of Celite® to remove the copper catalyst and inorganic salts. Wash the filter cake with dichloromethane.
-
Transfer the filtrate to a separatory funnel and wash with 1 M aqueous sodium hydroxide (2 x 50 mL) to remove any unreacted phenol.
-
Wash the organic layer with water (2 x 50 mL) and then with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
-
Purification:
-
The crude product is purified by flash column chromatography on silica gel.
-
A suitable eluent system is a gradient of hexane and ethyl acetate (e.g., starting with 100% hexane and gradually increasing the polarity with ethyl acetate).
-
Collect the fractions containing the desired product (monitor by TLC) and combine them.
-
Remove the solvent under reduced pressure to yield this compound as a colorless oil.
-
Characterization
The identity and purity of the synthesized this compound should be confirmed by spectroscopic methods.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR (400 MHz, CDCl₃): The spectrum is expected to show complex multiplets in the aromatic region (δ 6.8-7.5 ppm). The protons on the phenoxy ring will appear as a multiplet integrating to 5H. The protons on the fluorophenyl ring will exhibit splitting due to the fluorine atom.
-
¹³C NMR (100 MHz, CDCl₃): The spectrum will show distinct signals for the 12 aromatic carbons. The carbon attached to the fluorine will appear as a doublet with a large coupling constant (¹JCF). The chemical shifts of the carbons in the fluorophenyl ring will be influenced by the fluorine substituent. Based on data for similar compounds, the carbon bearing the fluorine is expected to have a chemical shift in the range of 160-165 ppm.[4][5]
-
-
Mass Spectrometry (MS):
-
The mass spectrum should show a molecular ion peak (M+) corresponding to the molecular weight of this compound (C₁₂H₉FO, MW: 188.20 g/mol ).
-
Safety Precautions
It is imperative to adhere to standard laboratory safety procedures when performing this synthesis.
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and appropriate chemical-resistant gloves.
-
Ventilation: Conduct the reaction in a well-ventilated fume hood.
-
Reagent Handling:
-
1-Bromo-3-fluorobenzene: This compound is flammable and harmful if swallowed. It causes skin and eye irritation.[4][6][7][8] Handle in a fume hood and avoid inhalation of vapors.
-
Phenol: Phenol is toxic, corrosive, and can cause severe skin burns. It is readily absorbed through the skin. Always handle with extreme care and appropriate gloves.
-
Toluene: Toluene is a flammable liquid and can be harmful if inhaled or absorbed through the skin.
-
-
Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low or no product yield | Inactive catalyst | Use fresh, high-purity CuI. |
| Wet reagents or solvent | Use anhydrous toluene and K₂CO₃. Ensure phenol is dry. | |
| Insufficient heating | Ensure the reaction mixture reaches and maintains reflux. | |
| Presence of starting materials | Incomplete reaction | Extend the reaction time and continue to monitor by TLC. |
| Difficult purification | Co-elution of impurities | Optimize the eluent system for column chromatography. Consider using a different stationary phase if necessary. |
Conclusion
This application note provides a detailed and reliable protocol for the synthesis of this compound via an Ullmann condensation. By following the outlined procedures and safety precautions, researchers can effectively produce this valuable intermediate for further applications in drug discovery and materials science. The provided characterization data serves as a benchmark for product verification.
References
-
PubChem. 1-Bromo-3-fluorobenzene. National Center for Biotechnology Information. [Link]
-
PubChem. 1-Fluoro-4-phenoxybenzene. National Center for Biotechnology Information. [Link]
-
LookChem. 1-Bromo-3-fluorobenzene Safety Data Sheet. [Link]
-
The Royal Society of Chemistry. Supporting Information for various syntheses. [Link]
- U.S.
-
Ma, D., & Cai, Q. (2003). N,N-Dimethyl Glycine-Promoted Ullmann Coupling Reaction of Phenols and Aryl Halides. Organic Letters, 5(21), 3799–3802. [Link]
-
Organic Chemistry Portal. Ullmann Reaction. [Link]
-
Wikipedia. Ullmann condensation. [Link]
- Hassan, J., Sévignon, M., Gozzi, C., Schulz, E., & Lemaire, M. (2002). Aryl−Aryl Bond Formation One Century after the Discovery of the Ullmann Reaction. Chemical Reviews, 102(5), 1359–1470.
- Monnier, F., & Taillefer, M. (2009). Catalytic CC, CN, and CO Ullmann-Type Coupling Reactions.
-
PubChem. 1,3-Difluorobenzene. National Center for Biotechnology Information. [Link]
-
PubChem. 1-Fluoro-3-iodobenzene. National Center for Biotechnology Information. [Link]
Sources
- 1. 1,3-Difluorobenzene | C6H4F2 | CID 9741 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Ullmann Reaction [organic-chemistry.org]
- 3. N,N-Dimethyl Glycine-Promoted Ullmann Coupling Reaction of Phenols and Aryl Halides [organic-chemistry.org]
- 4. 1-Fluoro-4-phenoxybenzene | C12H9FO | CID 67614 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Fluorobenzene(462-06-6) 13C NMR spectrum [chemicalbook.com]
- 6. rsc.org [rsc.org]
- 7. US4229594A - Preparation of meta-phenoxytoluene - Google Patents [patents.google.com]
- 8. spectrabase.com [spectrabase.com]
Application Notes and Protocols for the Scale-up Synthesis of 1-Fluoro-3-phenoxybenzene
Introduction: The Strategic Importance of 1-Fluoro-3-phenoxybenzene in Modern Chemistry
This compound is a key building block in the synthesis of a variety of high-value chemical entities, most notably in the pharmaceutical and agrochemical industries. Its disubstituted aromatic structure, featuring both a fluorine atom and a phenoxy group, imparts unique physicochemical properties to target molecules, often enhancing their biological activity, metabolic stability, and pharmacokinetic profiles. The meta-substitution pattern is particularly crucial in directing the assembly of complex molecules with precise three-dimensional arrangements.
The fluorine atom, with its high electronegativity and small van der Waals radius, can modulate the acidity of nearby functional groups, improve binding affinity to biological targets, and block sites of metabolic oxidation. The phenoxy group, on the other hand, provides a flexible yet sterically defined scaffold that can be further functionalized or can participate in crucial intermolecular interactions.
Given its significance, the development of robust, scalable, and economically viable manufacturing processes for this compound is of paramount importance. This guide provides a detailed technical overview of the two primary synthetic strategies for its industrial-scale production: the Ullmann Condensation and the Nucleophilic Aromatic Substitution (SNAr) reaction. We will delve into the mechanistic underpinnings of each route, provide optimized protocols, and discuss critical aspects of process control, safety, and quality assurance.
Synthetic Strategies for Industrial Production
The choice of synthetic route for the large-scale production of this compound is dictated by several factors, including the cost and availability of starting materials, reaction efficiency and selectivity, process safety, and environmental impact. The two most commercially viable methods are the copper-catalyzed Ullmann condensation and the base-mediated Nucleophilic Aromatic Substitution.
The Ullmann Condensation Route: A Classic Approach to Diaryl Ether Synthesis
The Ullmann condensation is a long-established and reliable method for the formation of diaryl ethers, involving the copper-catalyzed coupling of an aryl halide with a phenol.[1][2] In the context of this compound synthesis, this typically involves the reaction of a 1-halo-3-fluorobenzene (where the halogen is bromine or iodine) with phenol in the presence of a copper catalyst and a base.
Mechanistic Rationale:
The reaction is believed to proceed through a Cu(I) catalytic cycle. The active Cu(I) species undergoes oxidative addition to the aryl halide, forming an organocopper(III) intermediate. Subsequent reaction with the phenoxide, generated in situ by the base, leads to the formation of the diaryl ether and regeneration of the Cu(I) catalyst. The choice of ligand is critical in stabilizing the copper intermediates and accelerating the reaction rate.[2]
Process Optimization and Critical Parameters:
-
Catalyst System: While traditional Ullmann reactions often employed stoichiometric amounts of copper powder, modern industrial processes utilize catalytic amounts of copper(I) salts, such as CuI or CuBr, in conjunction with a ligand. N,N- or N,O-chelating ligands, like N,N-dimethylglycine, have been shown to be highly effective in accelerating the reaction and allowing for lower reaction temperatures.[2]
-
Base and Solvent Selection: The choice of base is crucial for the deprotonation of phenol to the more nucleophilic phenoxide. In non-polar solvents like toluene, inexpensive bases such as potassium carbonate (K₂CO₃) can be effective.[2] For polar aprotic solvents like dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP), cesium carbonate (Cs₂CO₃) is often preferred due to its higher solubility and reactivity.[2]
-
Temperature Control: Traditional Ullmann reactions often required high temperatures (>150-200 °C).[2] However, with the use of appropriate ligands, the reaction temperature can often be lowered to a more manageable 90-120 °C, which improves the safety profile and reduces the formation of thermal degradation byproducts.[2]
-
Inert Atmosphere: The reaction is sensitive to oxygen, which can oxidize the active Cu(I) catalyst to the inactive Cu(II) state. Therefore, it is essential to carry out the reaction under an inert atmosphere, such as nitrogen or argon.[2]
Diagram of the Ullmann Condensation Workflow:
Caption: Ullmann Condensation Workflow.
Experimental Protocol: Ullmann Synthesis of this compound
-
Materials:
-
1-Bromo-3-fluorobenzene (1.0 eq)
-
Phenol (1.1 eq)
-
Potassium Carbonate (K₂CO₃, 2.0 eq)
-
Copper(I) Iodide (CuI, 0.05 eq)
-
N,N-Dimethylglycine (0.1 eq)
-
Toluene (5-10 volumes)
-
-
Procedure:
-
To a suitably sized, inerted reactor equipped with a mechanical stirrer, thermometer, and reflux condenser, charge 1-Bromo-3-fluorobenzene, phenol, potassium carbonate, copper(I) iodide, N,N-dimethylglycine, and toluene.
-
Under a nitrogen atmosphere, heat the reaction mixture to 110-120 °C with vigorous stirring.
-
Maintain the reaction at this temperature for 8-12 hours, monitoring the progress by GC analysis.
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the mixture to remove inorganic salts. Wash the filter cake with toluene.
-
Combine the filtrate and washings and wash sequentially with 1M NaOH solution and water.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation to afford this compound as a colorless liquid.
-
The Nucleophilic Aromatic Substitution (SNAr) Route: A More Efficient Alternative
The Nucleophilic Aromatic Substitution (SNAr) reaction is often a more efficient and atom-economical method for the synthesis of diaryl ethers, especially when an activated aryl halide is used.[2] For the synthesis of this compound, this route typically involves the reaction of 1,3-difluorobenzene with phenol in the presence of a strong base.
Mechanistic Rationale:
The SNAr reaction proceeds via a two-step addition-elimination mechanism. The nucleophile (phenoxide) attacks the electron-deficient aromatic ring at the carbon bearing the leaving group (fluoride), forming a resonance-stabilized intermediate known as a Meisenheimer complex. In the subsequent step, the leaving group is expelled, and the aromaticity of the ring is restored. The reaction is facilitated by the presence of electron-withdrawing groups on the aromatic ring, although in the case of 1,3-difluorobenzene, the fluorine atoms themselves provide sufficient activation.
Process Optimization and Critical Parameters:
-
Starting Materials: 1,3-Difluorobenzene is a readily available and relatively inexpensive starting material. Phenol is also a commodity chemical.
-
Base and Solvent: A strong base is required to deprotonate phenol and generate the phenoxide nucleophile. Potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are commonly used.[2] Polar aprotic solvents, such as Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF), are essential as they solvate the cation of the phenoxide salt, leaving the anion more "naked" and nucleophilic.[2]
-
Temperature Control: The reaction temperature is a critical parameter. Higher temperatures increase the reaction rate but can also lead to the formation of byproducts. A typical temperature range for this reaction is 100-150 °C.
-
Control of Selectivity: A potential challenge in this synthesis is the possibility of a second substitution on the product, leading to the formation of 1,3-diphenoxybenzene. This can be minimized by controlling the stoichiometry of the reactants (using an excess of 1,3-difluorobenzene) and by carefully monitoring the reaction progress.
Diagram of the SNAr Reaction Mechanism:
Caption: SNAr Reaction Mechanism.
Experimental Protocol: SNAr Synthesis of this compound
-
Materials:
-
1,3-Difluorobenzene (1.5 eq)
-
Phenol (1.0 eq)
-
Potassium Carbonate (K₂CO₃, 1.5 eq)
-
Dimethyl Sulfoxide (DMSO) (5-10 volumes)
-
-
Procedure:
-
To a dry, inerted reactor, charge phenol, potassium carbonate, and DMSO.
-
Heat the mixture to 80-90 °C with stirring to facilitate the formation of potassium phenoxide.
-
Add 1,3-difluorobenzene to the reaction mixture.
-
Heat the reaction to 120-130 °C and maintain for 4-6 hours, monitoring by GC.
-
After completion, cool the reaction mixture to room temperature.
-
Quench the reaction by adding water.
-
Extract the product with a suitable organic solvent, such as toluene or ethyl acetate.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation.
-
Quantitative Data Summary
| Parameter | Ullmann Condensation | SNAr Reaction |
| Starting Materials | 1-Bromo-3-fluorobenzene, Phenol | 1,3-Difluorobenzene, Phenol |
| Catalyst | CuI / N,N-Dimethylglycine | None |
| Base | K₂CO₃ | K₂CO₃ |
| Solvent | Toluene | DMSO |
| Temperature | 110-120 °C | 120-130 °C |
| Typical Yield | 75-85% | 80-90% |
| Purity (Post-distillation) | >99% | >99% |
Analytical Quality Control
Ensuring the purity and identity of this compound is critical for its use in downstream applications. A robust analytical quality control program should be implemented, utilizing validated analytical methods.
Gas Chromatography (GC) for Purity and Impurity Profiling
Gas chromatography is a powerful technique for the analysis of volatile and semi-volatile compounds like this compound. A validated GC method can be used for both purity determination and the identification and quantification of process-related impurities.
Validated GC Method Protocol:
-
Instrumentation: Gas chromatograph equipped with a flame ionization detector (FID) or a mass spectrometer (MS).
-
Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injector Temperature: 250 °C
-
Injection Volume: 1 µL (split injection, ratio 50:1)
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 250 °C.
-
Hold at 250 °C for 5 minutes.
-
-
Detector Temperature (FID): 280 °C
Common Impurities to Monitor:
-
Unreacted Starting Materials: 1-Bromo-3-fluorobenzene or 1,3-difluorobenzene, and phenol.
-
Homocoupling Byproducts (Ullmann): 3,3'-Difluorobiphenyl.
-
Over-reaction Byproducts (SNAr): 1,3-Diphenoxybenzene.
-
Solvent Residues: Toluene, DMSO.
High-Performance Liquid Chromatography (HPLC) for Purity Assay
While GC is often the preferred method, a validated HPLC method can also be used for purity analysis, particularly for confirming the absence of non-volatile impurities.
Validated HPLC-UV Method Protocol:
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water.
-
Start with 50:50 Acetonitrile:Water.
-
Gradient to 95:5 Acetonitrile:Water over 15 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 220 nm.
-
Injection Volume: 10 µL.
Safety and Environmental Considerations
The manufacturing of this compound involves the handling of hazardous materials and requires strict adherence to safety and environmental protocols.
-
Hazard Identification and Risk Mitigation:
-
Starting Materials: 1-Bromo-3-fluorobenzene and 1,3-difluorobenzene are flammable and irritants. Phenol is toxic and corrosive. 1-Fluoro-3-nitrobenzene, a potential precursor, is toxic.[3] All handling should be done in well-ventilated areas, and appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and respiratory protection, must be worn.
-
Solvents: Toluene is flammable and has reproductive toxicity concerns. DMSO is a combustible liquid. Engineering controls, such as fume hoods and closed-system transfers, should be in place to minimize exposure.
-
Bases: Potassium carbonate is an irritant.
-
-
Waste Management:
-
Aqueous waste streams containing residual phenol and inorganic salts should be treated before disposal.
-
Solvent waste should be collected and disposed of in accordance with local regulations, with solvent recycling being a preferred option to improve the process's green credentials.
-
Conclusion
The scale-up synthesis of this compound for manufacturing can be successfully achieved via either the Ullmann condensation or the Nucleophilic Aromatic Substitution route. The SNAr pathway is often favored due to its higher efficiency, milder reaction conditions in some cases, and the avoidance of a metal catalyst. However, the Ullmann condensation remains a robust and viable option, particularly if the halogenated starting material is more readily available or cost-effective.
Successful and safe manufacturing relies on a thorough understanding of the reaction mechanisms, careful optimization of process parameters, and the implementation of a rigorous quality control program with validated analytical methods. By following the protocols and considering the safety and environmental guidelines outlined in this document, researchers and drug development professionals can confidently produce high-quality this compound for their critical applications.
References
-
PubChem. 1-Fluoro-2-methyl-3-phenoxy-benzene. National Center for Biotechnology Information. [Link]
- Ullmann's Encyclopedia of Industrial Chemistry. (2000). Fluorine Compounds, Organic. Wiley-VCH.
-
Menger, R. F. (2016). The synthesis of 1,3-Difluoro-2-methyl-4-phenylbenzene from a one-pot reaction of Difluorocarbene and 1-Phenyl-2-methylcyclobutene. JMU Scholarly Commons. [Link]
-
Agilent Technologies. (n.d.). Development and Validation of GC/TQ Methods for the Analysis of Hazardous Chemicals. [Link]
-
Patel, S., et al. (2011). HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152. Eurasian Journal of Analytical Chemistry. [Link]
- Google Patents. (1986).
-
Quora. (2023). What is the synthesis of 1-fluoro-3-propylbenzene from benzene (with images)?. [Link]
- Google Patents. (1996). Process for preparing 1,3-difluorobenzene (US5504264A).
-
Miller, J. (1969). Aromatic nucleophilic replacement. Part XVI. Reactions of o-fluoro- and p-fluoro-nitrobenzene and 1-fluoro-3,5-dinitrobenzene with sulphite ions, and of o- and p-fluoronitrobenzene with isopropoxide ions. Journal of the Chemical Society B: Physical Organic. [Link]
-
ResearchGate. (2010). Synthesis of isomeric fluoronitrobenzene-sulfonyl chlorides. [Link]
- Google Patents. (1948). Method of purifying benzene (US2438368A).
- Google Patents. (1979). Preparation of fluoronitrobenzene (US4164517A).
-
PubChem. 1-Fluoro-3-nitrobenzene. National Center for Biotechnology Information. [Link]
Sources
Troubleshooting & Optimization
Optimizing reaction conditions for 1-Fluoro-3-phenoxybenzene synthesis
Technical Support Center: Synthesis of 1-Fluoro-3-phenoxybenzene
Welcome to the technical support resource for the synthesis of this compound. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting advice, optimization strategies, and answers to frequently asked questions. Our goal is to empower you to overcome common challenges in diaryl ether synthesis and achieve reliable, high-yield results.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic strategies for preparing this compound?
There are two main catalytic cross-coupling methods for forming the diaryl ether bond in this compound: the Ullmann Condensation (copper-catalyzed) and the Buchwald-Hartwig Etherification (palladium-catalyzed).[1][2][3] The classical Ullmann reaction requires harsh conditions, but modern protocols using specific ligands have made it much more versatile.[4][5] The Buchwald-Hartwig reaction is often milder but relies on more expensive palladium catalysts and sensitive phosphine ligands.[2][3]
Q2: Which method, Ullmann or Buchwald-Hartwig, is better for my needs?
The choice depends on several factors, including substrate scope, functional group tolerance, and cost considerations.
| Feature | Ullmann Condensation (Modern Protocols) | Buchwald-Hartwig Etherification |
| Catalyst | Copper (e.g., CuI, Cu₂O) - Less expensive, lower toxicity.[6][7] | Palladium (e.g., Pd(OAc)₂, Pd₂(dba)₃) - More expensive. |
| Ligands | Amino acids (e.g., N,N-Dimethylglycine), phenanthrolines.[1][8][9] | Bulky, electron-rich phosphines (e.g., Buchwald or Hartwig ligands). |
| Base | Inorganic bases like K₃PO₄, Cs₂CO₃.[8][9][10] | Strong, non-nucleophilic bases like NaOtBu, LHMDS, or weaker carbonate bases.[11] |
| Temperature | Typically higher (80-120 °C), though room-temperature methods exist.[7][12] | Often milder (RT to 100 °C).[11] |
| Advantages | Cost-effective, robust for many substrates. | Excellent functional group tolerance, generally higher yields for challenging substrates. |
| Disadvantages | Can require higher temperatures; ligand screening may be necessary.[4][9] | Catalyst and ligand cost; sensitivity to air and moisture. |
Q3: My starting materials are 1-bromo-3-fluorobenzene and phenol. Which conditions should I start with?
For the coupling of 1-bromo-3-fluorobenzene and phenol, a modern Ullmann approach is an excellent and cost-effective starting point. A combination of CuI as the catalyst, N,N-dimethylglycine as the ligand, and K₃PO₄ as the base in a polar aprotic solvent like DMF or a non-polar solvent like toluene is a robust system.[8][9][13]
Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis.
Problem 1: Low or No Yield of this compound
This is the most common issue and can stem from multiple sources. Our troubleshooting workflow can help you systematically identify the cause.
Caption: Troubleshooting workflow for low or no product yield.
Q: I've followed the workflow, but my yield is still poor. What are the deeper chemical reasons?
-
Cause A: Inactive Catalyst.
-
Explanation: Copper(I) salts, particularly CuI, can oxidize to the less active Cu(II) state upon exposure to air and moisture.[14][15] For palladium-catalyzed reactions, the active Pd(0) species can be sensitive and prone to oxidation or aggregation into inactive palladium black.[16]
-
Solution: Always use a fresh bottle of high-purity catalyst. If you suspect your CuI is old, purchase a new supply. For Buchwald-Hartwig reactions, using a pre-catalyst that generates the active Pd(0) species in situ under basic conditions can be more reliable.[11]
-
-
Cause B: Presence of Water or Oxygen.
-
Explanation: Water can lead to several detrimental side reactions. It can hydrolyze the aryl halide, quench the phenoxide, and inactivate certain bases like carbonates.[8][9][12] Oxygen can deactivate the catalyst through oxidation.[14]
-
Solution: Ensure all glassware is oven- or flame-dried. Use anhydrous, degassed solvents. Run the reaction under a positive pressure of an inert gas like argon or nitrogen from start to finish.[14][17]
-
-
Cause C: Suboptimal Base Selection.
-
Explanation: The base's role is to deprotonate the phenol to form the active nucleophile (phenoxide). If the base is too weak, the concentration of the phenoxide will be too low for the reaction to proceed efficiently. If it's too strong or nucleophilic, it can promote side reactions. The choice of cation (e.g., K⁺ vs. Cs⁺) can also significantly impact solubility and reactivity.[10][13]
-
Solution: For Ullmann reactions, K₃PO₄ and Cs₂CO₃ are often excellent choices.[8][9] Cs₂CO₃ is more soluble in many organic solvents and can be more effective, but it is also more expensive.[10] For Buchwald-Hartwig, NaOtBu is common, but if your substrate is base-sensitive, switching to a weaker base like K₃PO₄ is recommended.[11]
-
Problem 2: Significant Formation of a Dehalogenated Byproduct (Fluorobenzene)
Q: My main byproduct is fluorobenzene, resulting from the reduction of 1-bromo-3-fluorobenzene. How can I prevent this?
-
Explanation: Reductive dehalogenation is a common side reaction where the aryl halide is reduced instead of undergoing cross-coupling.[8] The hydrogen atom can come from trace water, the solvent, or even the phenol itself, especially if the desired coupling is slow.[14]
-
Solutions:
-
Strictly Anhydrous Conditions: This is the first and most critical step. Re-dry all reagents and use freshly distilled anhydrous solvent.[8][14]
-
Ligand Optimization: The ligand plays a crucial role in promoting the desired cross-coupling pathway over reductive dehalogenation.[8][17] If you are using a standard ligand like N,N-dimethylglycine and observing this side reaction, screening other ligands may be necessary. For copper catalysis, N-methylated amino acids or N-butylimidazole have proven effective in certain systems.[9] For palladium catalysis, using a more electron-rich and bulky phosphine ligand can accelerate the reductive elimination step, outcompeting the dehalogenation pathway.
-
Use an Aryl Iodide: If possible, switch from 1-bromo-3-fluorobenzene to 1-fluoro-3-iodobenzene. The C-I bond is weaker and more reactive towards oxidative addition, which can often accelerate the desired coupling reaction and minimize side reactions.[4][18]
-
Problem 3: Reaction Stalls or is Sluggish
Q: My reaction starts but does not go to completion, even after extended time or heating. What's happening?
-
Explanation: This often points to catalyst decomposition or product inhibition. The catalytic species may not be stable under the reaction conditions for prolonged periods, especially at high temperatures.[15] Alternatively, the product itself might coordinate to the metal center, inhibiting further catalytic turnover.
-
Solutions:
-
Increase Catalyst/Ligand Loading: A modest increase in the catalyst and ligand loading (e.g., from 5 mol% to 10 mol%) can sometimes be enough to push the reaction to completion.
-
Lower the Temperature and Use a More Active Ligand: High temperatures can accelerate catalyst decomposition.[14] Paradoxically, switching to a more active ligand system may allow you to run the reaction at a lower temperature more efficiently, preserving the catalyst's lifespan.[7][19] For instance, certain N¹,N²-diarylbenzene-1,2-diamine ligands have enabled room-temperature copper-catalyzed etherifications.[6][7][20]
-
Solvent Choice: The solvent can dramatically influence reaction rates and catalyst stability.[16] If you are using a non-polar solvent like toluene, switching to a polar aprotic solvent like DMF or DMSO might improve solubility and accelerate the reaction, and vice-versa.[8][21] A solvent screen is a powerful optimization tool.
-
Experimental Protocol: Ullmann Synthesis of this compound
This protocol is a robust starting point based on modern ligand-accelerated Ullmann condensations.
Reagents & Equipment:
-
1-bromo-3-fluorobenzene
-
Phenol
-
Copper(I) Iodide (CuI)
-
N,N-Dimethylglycine (ligand)
-
Potassium Phosphate (K₃PO₄), anhydrous
-
Anhydrous Toluene
-
Oven-dried reaction vessel (e.g., Schlenk tube) with a magnetic stir bar
-
Inert gas supply (Argon or Nitrogen)
-
Standard glassware for workup and purification
Procedure:
-
Preparation: In a fume hood, add 1-bromo-3-fluorobenzene (1.0 equiv), phenol (1.2 equiv), CuI (0.1 equiv), N,N-dimethylglycine (0.2 equiv), and K₃PO₄ (2.0 equiv) to the oven-dried reaction vessel containing a stir bar.
-
Inert Atmosphere: Seal the vessel with a septum. Evacuate the vessel under vacuum and backfill with inert gas. Repeat this cycle three times to ensure a completely inert atmosphere.[14][17]
-
Solvent Addition: Add anhydrous toluene via syringe to achieve a concentration of approximately 0.5 M with respect to the 1-bromo-3-fluorobenzene.
-
Reaction: Place the sealed vessel in a preheated oil bath or heating block set to 110 °C. Stir the mixture vigorously.
-
Monitoring: Monitor the reaction progress by taking small aliquots (via syringe) and analyzing by TLC or GC-MS. A typical reaction time is 12-24 hours.
-
Work-up: Once the reaction is complete (or has stalled), cool the mixture to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of celite to remove insoluble inorganic salts.
-
Extraction: Transfer the filtrate to a separatory funnel. Wash the organic layer with 1M NaOH solution to remove excess phenol, followed by water and then brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield pure this compound.
References
- Benchchem. (n.d.). Technical Support Center: Ullmann Diaryl Ether Synthesis.
- Benchchem. (n.d.). Technical Support Center: Optimizing Ullmann Condensation Reactions.
- Benchchem. (n.d.). Technical Support Center: Optimizing Ullmann Coupling Reactions.
- Royal Society of Chemistry. (2019). Solvent effects in palladium catalysed cross-coupling reactions. Green Chemistry.
- ACS Publications. (2026). Ligand Design Enables Cu-Catalyzed Etherification of Aryl Bromides Using Mild Bases. Organic Letters.
- Beilstein-Institut. (2012). Screening of ligands for the Ullmann synthesis of electron-rich diaryl ethers. Beilstein Journal of Organic Chemistry.
- PubMed. (2011). Solvent effect on palladium-catalyzed cross-coupling reactions and implications on the active catalytic species.
- White Rose Research Online. (n.d.). Solvent effects in palladium catalysed cross-coupling reactions.
- National Institutes of Health. (n.d.). Room-Temperature Copper-Catalyzed Etherification of Aryl Bromides.
- Benchchem. (n.d.). Minimizing side reactions in Ullmann condensation for thianthrene synthesis.
- Semantic Scholar. (n.d.). Solvent effect on palladium-catalyzed cross-coupling reactions and implications on the active catalytic species.
- Books. (2024). Synthetic Methods for Diaryl Ether Preparation Using Arylating Reagents.
- Journal of Synthetic Chemistry. (2024). Synthesis of Diaryl Ethers via CO Cross-Coupling of Phenols with Aryl Iodides in the Presence of.
- American Chemical Society. (2025). Ligand Design Enables Cu-Catalyzed Etherification of Aryl Bromides Using Mild Bases.
- ResearchGate. (n.d.). Solvent effects in palladium catalysed cross-coupling reactions | Request PDF.
- Arkivoc. (n.d.). Aryl ether synthesis via Ullmann coupling in non-polar solvents: effect of ligand, counterion, and base.
- Organic Chemistry Portal. (n.d.). Diaryl ether synthesis by etherification (arylation).
- Wikipedia. (n.d.). Buchwald–Hartwig amination.
- National Institutes of Health. (n.d.). Copper(I) Phenoxide Complexes in the Etherification of Aryl Halides.
- ResearchGate. (2025). An efficient BINAM–copper(II) catalyzed Ullmann-type synthesis of diaryl ethers | Request PDF.
- Reddit. (2023). Troubleshooting Ullmann Couplint : r/Chempros.
- Beilstein Journal of Organic Chemistry. (n.d.). Screening of ligands for the Ullmann synthesis of electron-rich diaryl ethers.
- PubMed. (2024). Room-Temperature Copper-Catalyzed Etherification of Aryl Bromides.
- Benchchem. (n.d.). Optimizing reaction conditions for the synthesis of diarylureas.
- Wikipedia. (n.d.). Ullmann condensation.
- Benchchem. (n.d.). Technical Support Center: Synthesis of 4-Fluoro-3-phenoxybenzaldehyde.
- Organic Syntheses. (n.d.). Fluorobenzene.
- Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.
- Wikipedia. (n.d.). Ullmann reaction.
- Organic Chemistry Portal. (n.d.). Ullmann Reaction.
- MDPI. (n.d.). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst.
- WuXi AppTec. (n.d.). How to Wisely Design Conditions for Buchwald-Hartwig Couplings?.
- Quora. (2023). What is the synthesis of 1-fluoro-3-propylbenzene from benzene (with images)?.
- JMU Scholarly Commons. (n.d.). The synthesis of 1,3-Difluoro-2-methyl-4-phenylbenzene from a one-pot reaction of Difluorocarbene and 1-Phenyl.
- Ullmann Reaction, A Centennial Memory and Recent Renaissance——Related Formation of Carbon-Heteroatom Bond. (n.d.).
Sources
- 1. Diaryl ether synthesis by etherification (arylation) [organic-chemistry.org]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 4. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 5. Ullmann Reaction,A Centennial Memory and Recent Renaissance——Related Formation of Carbon-Heteroatom Bond [manu56.magtech.com.cn]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Room-Temperature Copper-Catalyzed Etherification of Aryl Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Screening of ligands for the Ullmann synthesis of electron-rich diaryl ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 12. BJOC - Screening of ligands for the Ullmann synthesis of electron-rich diaryl ethers [beilstein-journals.org]
- 13. arkat-usa.org [arkat-usa.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
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- 18. Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst | MDPI [mdpi.com]
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- 20. Room-Temperature Copper-Catalyzed Etherification of Aryl Bromides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. books.rsc.org [books.rsc.org]
Technical Support Center: Purification of Crude 1-Fluoro-3-phenoxybenzene by Column Chromatography
Welcome to the technical support guide for the chromatographic purification of 1-Fluoro-3-phenoxybenzene. This resource is designed for researchers, chemists, and process development professionals who require a high-purity final product. Here, we move beyond simple protocols to explain the underlying principles and provide robust troubleshooting strategies to overcome common purification challenges associated with halogenated aromatic ethers.
Frequently Asked Questions (FAQs)
Q1: What is the most appropriate stationary phase for purifying this compound?
A1: Standard silica gel (SiO₂) is the most common and effective stationary phase for the purification of moderately polar compounds like this compound.[1] Silica gel is slightly acidic, which is generally not a problem for this stable ether.[1] For particularly challenging separations involving structurally similar aromatic impurities, a pentafluorophenyl (PFP) stationary phase can offer alternative selectivity due to specific interactions with the aromatic rings.[2]
Q2: How do I select the right mobile phase (eluent) for my separation?
A2: The key is to perform preliminary analysis using Thin-Layer Chromatography (TLC). The goal is to find a solvent system where this compound has a Retention Factor (Rf) of approximately 0.25-0.35.[3] This Rf value typically provides the best balance between resolution and elution time in a column.
-
Starting Point: Begin with a non-polar solvent system, such as Hexane/Ethyl Acetate or Hexane/Dichloromethane.[4] Given the structure of this compound, a low percentage of the more polar solvent will be required.
-
Optimization: Adjust the ratio of the polar to non-polar solvent until the target Rf is achieved. For example, start with 5% Ethyl Acetate in Hexane and increase the polarity if the Rf is too low.
Q3: How can I visualize this compound on a TLC plate?
A3: this compound contains two aromatic rings, making it inherently UV-active. It can be easily visualized by shining a UV lamp (254 nm) on a TLC plate that contains a fluorescent indicator (e.g., F₂₅₄). The compound will appear as a dark spot against the green fluorescent background.[3]
Q4: My crude sample is an oil and not soluble in the non-polar eluent. How should I load it onto the column?
A4: This is a common issue. You have two primary methods for loading your sample:
-
Wet Loading: Dissolve the crude oil in the minimum possible amount of a slightly more polar solvent (like dichloromethane) that will fully dissolve it.[5] Using a pipette, carefully apply this concentrated solution to the top of the silica bed. This method is fast but can compromise resolution if too much or too polar a solvent is used.
-
Dry Loading (Recommended): Dissolve your crude product in a volatile solvent (e.g., dichloromethane). Add a small amount of silica gel (typically 2-3 times the mass of your crude product) to this solution.[5] Evaporate the solvent completely using a rotary evaporator until you have a dry, free-flowing powder. This powder can then be carefully added to the top of the packed column. Dry loading prevents issues with dissolution solvents and often leads to sharper bands and better separation.[5]
Experimental Protocol: Flash Column Chromatography
This protocol outlines a standard procedure for purifying gram-scale quantities of crude this compound.
Workflow Overview
Caption: Standard workflow for column chromatography purification.
Step-by-Step Methodology
-
Solvent System Selection (TLC):
-
Column Preparation:
-
Select a glass column of appropriate size. A general rule is to use a 30:1 to 100:1 weight ratio of silica gel to crude product, depending on separation difficulty.[3]
-
Place a small plug of cotton or glass wool at the bottom of the column and add a thin layer of sand.[1]
-
Prepare a slurry of silica gel in your chosen non-polar eluent.
-
Pour the slurry into the column. Gently tap the column to ensure even packing and dislodge air bubbles.[1]
-
Add a protective layer of sand on top of the settled silica bed.
-
Drain the excess solvent until the level is just at the top of the sand layer. Never let the column run dry.
-
-
Sample Loading:
-
Use the dry loading method described in FAQ Q4 for best results.[5]
-
-
Elution and Fraction Collection:
-
Carefully add the eluent to the top of the column without disturbing the sand layer.
-
Apply gentle air pressure to begin the flow (flash chromatography). Maintain a steady flow rate.
-
Collect fractions in an array of test tubes or flasks. The size of the fractions should be proportional to the column size.
-
-
Fraction Analysis and Product Isolation:
-
Analyze the collected fractions by TLC to identify which ones contain the pure product.
-
Combine the fractions containing only the pure this compound.
-
Remove the solvent from the combined fractions using a rotary evaporator to yield the purified product.
-
Troubleshooting Guide
This guide addresses specific issues you may encounter during the purification process.
Physicochemical Data for this compound
| Property | Value | Source |
| CAS Number | 3798-89-8 | [7][8] |
| Molecular Formula | C₁₂H₉FO | [8] |
| Molecular Weight | 188.2 g/mol | [7] |
| Boiling Point | ~249.6 °C (Predicted) | [7] |
| Density | ~1.145 g/cm³ (Predicted) | [7] |
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting common column chromatography issues.
Detailed Q&A Troubleshooting
Problem: My product is eluting, but it is not separated from an impurity.
-
Potential Cause: The chosen solvent system lacks the required selectivity. This is common when impurities are structurally very similar to the product. Aromatic compounds can also co-elute due to pi-stacking interactions.[9]
-
Solution:
-
Re-evaluate TLC: Test a wider range of solvent systems. Try replacing Ethyl Acetate with Dichloromethane or vice versa. Sometimes a three-component system can provide better separation.[6]
-
Introduce an Aromatic Solvent: For separating aromatic compounds, introducing toluene into the mobile phase (e.g., Hexane/Toluene) can disrupt pi-stacking interactions and improve separation.[9]
-
Reduce the Load: Decrease the amount of crude material loaded onto the column. Overloading is a primary cause of poor resolution.[3][10]
-
Problem: My product will not come off the column.
-
Potential Cause 1: The eluent is not polar enough to displace the compound from the silica gel.[10]
-
Solution 1: Switch to a more polar mobile phase. If you started with 5% Ethyl Acetate/Hexane, try increasing to 10%, 20%, and so on (gradient elution). If necessary, a stronger solvent like Methanol can be added to Dichloromethane in small percentages to elute highly polar compounds.[4] Be aware that using more than 10% methanol in your eluent can risk dissolving the silica gel.[4]
-
Potential Cause 2: The compound may have decomposed on the acidic silica gel.[10]
-
Solution 2: Test for stability by spotting your crude mixture on a silica TLC plate, letting it sit for an hour, and then eluting it. If a new spot appears or the product spot diminishes, decomposition is likely.[10] In this case, consider using a more neutral stationary phase like alumina.
Problem: The eluted product peaks are broad and show significant tailing.
-
Potential Cause 1: The column was packed improperly, leading to channeling.
-
Solution 1: Ensure the column is packed perfectly vertically and that the silica slurry is homogenous. Tapping the column wall during packing helps create a dense, uniform bed.[1]
-
Potential Cause 2: Halogenated aromatic compounds can sometimes exhibit strong or unusual interactions with the stationary phase, leading to tailing.[11][12]
-
Solution 2: Ensure your solvent system is optimal and that you are not overloading the column. Sometimes, simply increasing the flow rate slightly can reduce the time available for diffusion and sharpen the peaks. If the compound has any basic impurities or character, adding a trace amount of triethylamine (~0.1%) to the eluent can neutralize active silanol sites and improve peak shape.
References
-
This compound | 3798-89-8. Angene. [Link]
-
Troubleshooting Flash Column Chromatography. University of Rochester, Department of Chemistry. [Link]
-
Quick Troubleshooting Guide For HPLC Column Usage. Biovanix Chromatography. [Link]
-
Column chromatography. University of Calgary. [Link]
-
Solvent Systems for Silica Gel Column Chromatography. Common Organic Chemistry. [Link]
-
Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. ChemistryViews. [Link]
-
Adding toluene/other aromatic to solvent system for flash chromatography to separate coeluting aromatic compounds. Reddit r/Chempros. [Link]
-
Halogenated Molecule Sticking to Column. Chromatography Forum. [Link]
-
1-Fluoro-4-phenoxybenzene. PubChem, NIH. [Link]
-
Troubleshooting Guide. Phenomenex. [Link]
-
Simple column chromatography separation procedure for polycyclic aromatic hydrocarbons: controlling factor(s). SpringerLink. [Link]
-
HPLC separation of related halogenated aromatic, any one??. Chromatography Forum. [Link]
-
Chromatography: Solvent Systems For Flash Column. University of Rochester, Department of Chemistry. [Link]
-
1-FLUORO-3-METHOXYBENZENE | CAS 456-49-5. Matrix Fine Chemicals. [Link]
-
Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses. [Link]
-
How to purify synthetic fluoroquinolones, using column chromatography?. ResearchGate. [Link]
-
What is the synthesis of 1-fluoro-3-propylbenzene from benzene (with images)?. Quora. [Link]
Sources
- 1. web.uvic.ca [web.uvic.ca]
- 2. HPLC separation of related halogenated aromatic, any one?? - Chromatography Forum [chromforum.org]
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- 4. Chromatography [chem.rochester.edu]
- 5. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 6. Solvent Systems for Silica Gel Column Chromatography [commonorganicchemistry.com]
- 7. This compound CAS#: 3798-89-8 [chemicalbook.com]
- 8. Angene - this compound | 3798-89-8 | MFCD17015805 | AG00C0Z1 [japan.angenechemical.com]
- 9. reddit.com [reddit.com]
- 10. Chromatography [chem.rochester.edu]
- 11. Halogenated Molecule Sticking to Column - Chromatography Forum [chromforum.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Troubleshooting Side Reactions in the Synthesis of Substituted Phenoxybenzenes
Welcome to the technical support hub for the synthesis of substituted phenoxybenzenes. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of diaryl ether synthesis. Here, we address common challenges and side reactions encountered during Ullmann and Buchwald-Hartwig cross-coupling reactions, providing in-depth, field-proven insights to optimize your synthetic outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: Low Yield of the Desired Diaryl Ether and Formation of a Dehalogenated Arene Byproduct
Q: My Ullmann condensation is yielding a significant amount of the dehalogenated arene from my starting aryl halide, and the yield of the desired phenoxybenzene is disappointingly low. What's causing this, and how can I mitigate it?
A: This is a classic case of reductive dehalogenation, a common side reaction in copper-catalyzed cross-coupling reactions. The primary cause is often related to the reaction conditions, which may favor the reduction of the aryl halide over the desired C-O bond formation.
Root Causes & Solutions:
-
Suboptimal Ligand: The ligand plays a crucial role in stabilizing the copper catalyst and promoting the desired reductive elimination step. If the ligand is not effective, the catalytic cycle can be disrupted, leading to side reactions.
-
Troubleshooting: A screening of different ligands is highly recommended. For instance, N,N-dimethylglycine has proven effective for electron-rich aryl bromides.[1] Other successful ligands for promoting diaryl ether synthesis include N,O-chelating ligands like 8-hydroxyquinoline and N,P-chelating phosphinites.[2]
-
-
Presence of Protic Impurities: Water or other protic impurities in the reaction mixture can act as a proton source, leading to the reductive cleavage of the aryl halide.
-
Inappropriate Base: The choice of base is critical. While it needs to be strong enough to deprotonate the phenol, an overly strong base can promote side reactions.
| Parameter | Recommendation | Rationale |
| Ligand | Screen N,N-dimethylglycine, 8-hydroxyquinoline | Optimizes catalytic cycle, suppresses reductive dehalogenation.[1][2] |
| Solvent | Anhydrous toluene, xylene, DMF, or DMSO | Minimizes protic impurities that lead to side reactions.[1][3] |
| Base | K₃PO₄, Cs₂CO₃ | Sufficiently strong for deprotonation without promoting excessive side reactions.[1] |
Issue 2: Formation of an Isomeric Product – Suspected Smiles Rearrangement
Q: I've isolated a product with the same mass as my target phenoxybenzene, but spectroscopic analysis suggests it's an isomer. Could this be a Smiles rearrangement, and how can I prevent it?
A: Yes, the Smiles rearrangement is a well-documented intramolecular nucleophilic aromatic substitution that can occur during diaryl ether synthesis, especially when the aromatic ring is activated by electron-withdrawing groups.[4][5][6]
Mechanism & Prevention:
The rearrangement involves the attack of the phenoxide nucleophile at an activated position on the other aromatic ring, leading to an isomeric ether product.[4][6]
-
Activating Groups: The presence of strong electron-withdrawing groups (e.g., -NO₂, -CN) ortho or para to the halide on the aryl halide substrate significantly increases the likelihood of a Smiles rearrangement.[4][7]
-
Reaction Conditions: The choice of base and solvent can influence the rate of this rearrangement. Strong bases can facilitate the formation of the nucleophile that initiates the rearrangement.[4]
Preventative Measures:
-
Substrate Selection: If possible, choose starting materials without strong activating groups ortho or para to the leaving group.
-
Milder Reaction Conditions: Using a milder base and lower reaction temperatures can sometimes disfavor the rearrangement pathway.[3]
-
Alternative Synthetic Routes: If the rearrangement is persistent, consider a different synthetic strategy that avoids the conditions conducive to this isomerization. For example, a Buchwald-Hartwig C-O coupling might offer a viable alternative under different catalytic conditions.[8][9][10]
Caption: Competing pathways in diaryl ether synthesis.
Issue 3: No Reaction or Very Low Conversion in Buchwald-Hartwig O-Arylation
Q: I'm attempting a palladium-catalyzed Buchwald-Hartwig C-O coupling to synthesize a sterically hindered diaryl ether, but I'm observing little to no product formation. What are the likely culprits?
A: The Buchwald-Hartwig amination, and its extension to C-O coupling, is a powerful tool, but its success is highly dependent on the precise combination of catalyst, ligand, base, and solvent.[10][11] Low reactivity often points to an issue with one of these components.
Troubleshooting Protocol:
-
Catalyst and Ligand Integrity:
-
Palladium Source: Ensure your palladium precursor (e.g., Pd(OAc)₂, [(cinnamyl)PdCl]₂) is active. Older or improperly stored sources may have reduced activity.[9]
-
Ligand Choice: The choice of phosphine ligand is critical, especially for challenging substrates. Bulky, electron-rich biarylphosphine ligands like t-BuXPhos are often necessary to promote the reaction.[9] The reactivity of the catalyst system can be directly correlated to the steric bulk of the ligand.[9]
-
Catalyst Formation: If generating the active Pd(0) catalyst in situ, ensure the conditions are appropriate for its formation.[12]
-
-
Base and Solvent Compatibility:
-
Base Strength and Solubility: Strong, non-nucleophilic bases like sodium hydride (NaH) or potassium phosphate (K₃PO₄) are commonly used.[8] The solubility of the base can also be a factor; in some cases, a combination of an inorganic and a soluble organic base can be beneficial.[12]
-
Solvent Choice: Toluene is a common solvent for these reactions.[8] Avoid chlorinated solvents, acetonitrile, or pyridine, as they can inhibit the palladium catalyst.[12]
-
-
Reaction Conditions:
-
Temperature: While modern Buchwald-Hartwig protocols operate under milder conditions than traditional Ullmann reactions, some systems may still require elevated temperatures (e.g., 100 °C).[8]
-
Inert Atmosphere: These reactions are sensitive to oxygen. Ensure the reaction is set up and maintained under an inert atmosphere (e.g., argon or nitrogen).
-
Caption: Troubleshooting workflow for Buchwald-Hartwig C-O coupling.
Experimental Protocols
General Procedure for Ullmann Diaryl Ether Synthesis
-
To an oven-dried reaction vessel, add the aryl halide (1.0 mmol), phenol (1.2 mmol), copper(I) iodide (0.1 mmol), the chosen ligand (e.g., N,N-dimethylglycine, 0.2 mmol), and the base (e.g., K₃PO₄, 2.0 mmol).[1][3]
-
Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.[3]
-
Add the anhydrous solvent (e.g., toluene, 5 mL) via syringe.[3]
-
Place the vessel in a preheated heating block and stir at the desired temperature (e.g., 100-120 °C).[3]
-
Monitor the reaction progress by TLC or GC-MS.[3]
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water.[3]
-
Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
References
- Technical Support Center: Ullmann Diaryl Ether Synthesis - Benchchem. (URL: )
- Technical Support Center: Optimizing Ullmann Coupling Reactions - Benchchem. (URL: )
- Smiles Rearrangement Reaction : Mechanism , Application and Modific
- Ullmann Diaryl Ether Synthesis: Technical Support Center - Benchchem. (URL: )
-
Diaryl ether synthesis by etherification (arylation) - Organic Chemistry Portal. (URL: [Link])
-
Radical Smiles Rearrangement: An Update - PMC - NIH. (URL: [Link])
-
The von Richter, Sommelet-Hauser, and Smiles Rearrangements - Dalal Institute. (URL: [Link])
-
Aryl ether synthesis via Ullmann coupling in non-polar solvents: Effect of ligand, counterion, and base | Request PDF - ResearchGate. (URL: [Link])
-
A New Biarylphosphine Ligand for the Pd-Catalyzed Synthesis of Diaryl Ethers under Mild Conditions | Organic Letters - ACS Publications. (URL: [Link])
-
Smiles rearrangement - Wikipedia. (URL: [Link])
-
Screening of ligands for the Ullmann synthesis of electron-rich diaryl ethers - PMC - NIH. (URL: [Link])
-
Copper-catalyzed synthesis of phenol and diaryl ether derivatives via hydroxylation of diaryliodoniums - PMC - NIH. (URL: [Link])
-
Screening of ligands for the Ullmann synthesis of electron-rich diaryl ethers. (URL: [Link])
-
Aryl ether synthesis via Ullmann coupling in non-polar solvents: effect of ligand, counterion, and base - Arkivoc. (URL: [Link])
-
RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC - NIH. (URL: [Link])
-
Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal. (URL: [Link])
-
Ullmann condensation - Wikipedia. (URL: [Link])
-
Buchwald–Hartwig amination - Wikipedia. (URL: [Link])
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- 8. Diaryl ether synthesis by etherification (arylation) [organic-chemistry.org]
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- 12. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
Technical Support Center: Synthesis of 4-fluoro-3-phenoxy-toluene
Welcome to the technical support guide for the synthesis of 4-fluoro-3-phenoxy-toluene. This document is designed for researchers, chemists, and process development professionals to provide in-depth insights, troubleshooting advice, and practical protocols for improving the yield and purity of this important synthetic intermediate. Our guidance is grounded in established chemical principles and validated through patent literature and peer-reviewed studies.
Core Synthetic Strategy: The Ullmann Condensation
The most robust and widely documented method for preparing 4-fluoro-3-phenoxy-toluene is the copper-catalyzed Ullmann condensation. This reaction involves the cross-coupling of an aryl halide with a phenolate. The specific strategy for this target molecule leverages the differential reactivity of the C-Br and C-F bonds on the starting material, 3-bromo-4-fluoro-toluene.
The reaction selectively proceeds via the cleavage of the more labile carbon-bromine bond, preserving the carbon-fluorine bond, which is a key structural feature of the final product.[1][2] The general scheme is as follows:
The mechanism involves the formation of a copper(I) phenoxide species, which then undergoes oxidative addition with the aryl bromide. The subsequent reductive elimination from a copper(III) intermediate yields the desired diaryl ether and regenerates the active copper(I) catalyst.[3][4]
Frequently Asked Questions (FAQs)
Q1: Why is 3-bromo-4-fluoro-toluene the preferred starting material? A1: This choice is strategic for regioselectivity. In copper-catalyzed nucleophilic aromatic substitution reactions, the reactivity of aryl halides typically follows the order I > Br > Cl > F. By using 3-bromo-4-fluoro-toluene, the Ullmann reaction preferentially activates the C-Br bond for coupling with the phenolate, leaving the stronger C-F bond intact.[1][2] This avoids the formation of the undesired isomer, 3-bromo-4-phenoxy-toluene.
Q2: What is the optimal copper catalyst and loading? A2: Copper(I) oxide (Cu₂O) and copper(I) iodide (CuI) are the most commonly cited catalysts.[5][6] Catalyst loading is typically kept low, between 0.001 and 0.1 mole equivalents per mole of the aryl halide.[6][7] Using fresh, high-purity copper salt under an inert atmosphere (e.g., Nitrogen or Argon) is critical to prevent oxidation to the less active Cu(II) state.
Q3: Sodium Phenolate vs. Potassium Phenolate: Which is better? A3: Both sodium and potassium phenolates are effective. However, several high-yield procedures specifically mention the use of potassium phenolate or the addition of a potassium salt (like KCl) when using sodium phenolate.[1][6] This suggests that the potassium counter-ion may enhance the reaction rate or yield, possibly by improving the solubility or reactivity of the phenoxide in the reaction medium.
Q4: What are the typical reaction conditions (temperature, solvent)? A4: Traditional Ullmann condensations require high temperatures, generally between 120°C and 180°C.[3][6] The choice of solvent is crucial. High-boiling polar aprotic solvents such as N,N-dimethylacetamide (DMAc), N,N-dimethylformamide (DMF), and isoquinoline are commonly used.[1][5] DMAc is particularly noted for its effectiveness in this synthesis.[1]
Troubleshooting Guide: Optimizing Your Yield
Low yield is the most common challenge in this synthesis. The following decision tree and detailed explanations will help you diagnose and resolve potential issues.
Issue 1: Inactive Catalyst System
-
Probable Cause: The active catalyst is Cu(I). If exposed to air at high temperatures, it can oxidize to Cu(II), which is significantly less effective. Using old or low-purity copper sources can also lead to poor activity.
-
Solution & Scientific Rationale:
-
Use High-Purity Cu(I) Salts: Always use fresh, high-purity copper(I) oxide or copper(I) halides.
-
Maintain an Inert Atmosphere: The reaction vessel must be thoroughly purged with an inert gas like nitrogen or argon before heating and maintained under a positive pressure of inert gas throughout the reaction. This prevents the oxidation of the Cu(I) catalyst.[8]
-
Issue 2: Poor Reactant Quality or Stoichiometry
-
Probable Cause: The presence of water is highly detrimental. Water can hydrolyze the phenolate, reducing the concentration of the active nucleophile. For reactions where the phenolate is prepared in situ from phenol and a base, the presence of water can prevent complete deprotonation.
-
Solution & Scientific Rationale:
-
Ensure Anhydrous Conditions: If using a pre-formed phenolate salt, ensure it is anhydrous. If preparing it in situ from phenol and a base (e.g., KOH), it is common practice to remove the water formed via azeotropic distillation with a solvent like xylene before proceeding with the coupling reaction.[1][6]
-
Verify Stoichiometry: A slight excess of the phenolate (e.g., 1.05 to 1.5 equivalents) is often used to ensure the complete consumption of the aryl halide.[1][6]
-
Issue 3: Sub-optimal Reaction Conditions
-
Probable Cause: The Ullmann condensation has a high activation energy and is highly sensitive to both temperature and solvent choice. Incorrect temperature control or an inappropriate solvent can drastically reduce the reaction rate and yield.
-
Solution & Scientific Rationale:
-
Temperature Control: The reaction temperature should be carefully maintained within the optimal range of 130-170°C.[6] Lower temperatures may lead to an incomplete reaction, while excessively high temperatures can promote side reactions and decomposition.
-
Solvent Selection: Polar aprotic solvents are essential as they solvate the cation (Na⁺ or K⁺) of the phenolate, which increases the nucleophilicity of the phenoxide anion.[8] As shown in the table below, solvent choice has a profound impact on yield.
-
| Parameter | Recommended | Rationale | Source |
| Solvent | N,N-Dimethylacetamide (DMAc) | Proven to be highly effective in patent literature for this specific transformation. | [1] |
| Isoquinoline | Also effective and may reduce side reactions like debromination. | [2][5] | |
| Temperature | 130 - 170 °C | Balances reaction rate against thermal decomposition and side reactions. | [6] |
| Base (for in situ) | Potassium Hydroxide (KOH) | Strong base that ensures complete deprotonation of phenol to the active phenoxide. | [1][6] |
| Catalyst | Copper(I) Oxide (Cu₂O) | Common, effective, and relatively inexpensive Cu(I) source. | [1][5] |
Issue 4: Formation of Side Products
-
Probable Cause: The primary side product of concern is 4-fluorotoluene, which results from the reductive debromination of the starting material. This can be promoted by excessively high temperatures or prolonged reaction times.
-
Solution & Scientific Rationale:
-
Optimize Reaction Time and Temperature: Monitor the reaction progress by TLC or GC to avoid unnecessarily long heating times. Adhere to the recommended temperature range.
-
Purification: The final product, 4-fluoro-3-phenoxy-toluene, has a significantly higher boiling point than the 4-fluorotoluene byproduct. Purification via vacuum distillation is highly effective at separating the desired product from this and other lower-boiling impurities.[1][5] The boiling point of the product is approximately 94-96°C at 2 mbar.[1]
-
Experimental Protocol: High-Yield Synthesis
This protocol is a synthesis of methodologies described in the patent literature, designed to achieve a high yield (>80%).[1][6]
Reagents & Equipment:
-
3-bromo-4-fluoro-toluene (1.0 eq)
-
Phenol (1.5 eq)
-
Potassium Hydroxide (KOH) (1.5 eq)
-
Copper(I) Oxide (Cu₂O) (0.01-0.05 eq)
-
N,N-Dimethylacetamide (DMAc)
-
Xylene (for azeotropic removal of water)
-
Ligroin or Toluene (for workup)
-
10% aq. NaOH solution
-
Three-neck round-bottom flask equipped with a mechanical stirrer, thermometer, and Dean-Stark trap/condenser.
-
Vacuum distillation apparatus.
Procedure:
-
Preparation of Anhydrous Potassium Phenolate (in situ): a. To the three-neck flask, add phenol (1.5 eq), potassium hydroxide (1.5 eq), and xylene (enough to suspend the reagents). b. Heat the mixture to reflux under a nitrogen atmosphere. Collect the water generated in the Dean-Stark trap. c. Continue heating until no more water is collected, indicating the formation of anhydrous potassium phenolate. d. Distill off the xylene under vacuum to leave a dry solid.
-
Ullmann Coupling Reaction: a. Allow the flask to cool slightly and switch to a standard condenser. b. Add N,N-dimethylacetamide (DMAc) to the flask to dissolve the potassium phenolate. c. Add the copper(I) oxide catalyst (0.01-0.05 eq). d. Begin vigorous stirring and heat the mixture to an internal temperature of 140-145°C. e. Slowly add the 3-bromo-4-fluoro-toluene (1.0 eq) to the hot mixture over 5-10 minutes. f. Maintain the reaction temperature at 140-155°C and stir for 4-24 hours. Monitor the reaction progress by GC or TLC.
-
Workup and Extraction: a. Once the reaction is complete, cool the mixture to room temperature. b. Dilute the reaction mixture with a water-immiscible solvent like ligroin or toluene. c. Filter the mixture to remove the copper catalyst and inorganic salts. d. Transfer the filtrate to a separatory funnel and wash with 10% aqueous NaOH solution to remove any unreacted phenol. e. Wash the organic layer with water until neutral. f. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: a. Purify the resulting crude oil by vacuum distillation (e.g., at ~2 mbar) to obtain 4-fluoro-3-phenoxy-toluene as a colorless to pale yellow oil.[1] A yield of 70-85% can be expected.
References
-
Synthesis of 4-fluoro-3-phenoxy-toluene. PrepChem.com. [Link]
- Process for the preparation of 4-fluor-3-phenoxytoluene.
- Preparation of 4-fluoro-3-phenoxy-toluene.
-
Aryl ether synthesis via Ullmann coupling in non-polar solvents: effect of ligand, counterion, and base. Arkivoc. [Link]
-
Aryl ether synthesis via Ullmann coupling in non-polar solvents: Effect of ligand, counterion, and base. ResearchGate. [Link]
-
Diaryl ethers synthesis: nano-catalysts in carbon-oxygen cross-coupling reactions. Beilstein Journal of Organic Chemistry. [Link]
- Preparation of 4-fluoro-3-phenoxy-benzal-dehyde acetals and intermediates therefor.
-
Synthesis of 3-phenoxy-4-fluorotoluene. PrepChem.com. [Link]
-
Screening of ligands for the Ullmann synthesis of electron-rich diaryl ethers. Beilstein Journal of Organic Chemistry via PMC. [Link]
- PROCESS FOR THE PRODUCTION OF 4-FLUORO-3-PHENOXY-TOLUENE.
-
Ullmann condensation. Wikipedia. [Link]
-
nucleophilic aromatic substitution: Topics by Science.gov. Science.gov. [Link]
-
Aromatic Substitution | Flow Reactions. Vapourtec Flow Chemistry. [Link]
- Process for the production of 4-fluoro-3-phenoxy-toluene.
-
Organic Syntheses Procedure. Organic Syntheses. [Link]
-
Ullmann Reaction. Organic Chemistry Portal. [Link]
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- 2. EP0024019B1 - Process for the production of 4-fluoro-3-phenoxy-toluene - Google Patents [patents.google.com]
- 3. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 4. Ullmann Reaction [organic-chemistry.org]
- 5. prepchem.com [prepchem.com]
- 6. US4266082A - Preparation of 4-fluoro-3-phenoxy-toluene - Google Patents [patents.google.com]
- 7. DE2837525A1 - PROCESS FOR THE PRODUCTION OF 4-FLUORO-3-PHENOXY-TOLUENE - Google Patents [patents.google.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Troubleshooting Low Yield in Ullmann Ether Synthesis
Welcome to the Technical Support Center for the Ullmann ether synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting strategies and address frequently asked questions regarding low yields in this pivotal C-O cross-coupling reaction. Our goal is to equip you with the knowledge to diagnose and resolve common experimental challenges, thereby improving the efficiency and reliability of your synthetic endeavors.
Troubleshooting Guide: Diagnosing and Resolving Low Yields
Low or no yield in an Ullmann condensation can be a frustrating experience. This section provides a systematic approach to identifying and addressing the root causes of poor reaction performance.
Question: My Ullmann ether synthesis has a very low yield or failed completely. Where should I start troubleshooting?
Answer: A failed Ullmann reaction can often be traced back to a few key areas. Systematically investigating each of these can help pinpoint the issue.
1. Assess the Integrity of Your Reagents and Reaction Setup:
-
Copper Catalyst Activity: The oxidation state and purity of the copper catalyst are paramount. Copper(I) salts, such as CuI, are susceptible to air oxidation to the less active Cu(II) species.[1]
-
Solution: Use a fresh bottle of high-purity Cu(I) salt. If you suspect your catalyst has been compromised, consider opening a new, sealed container or purifying the old batch. For reactions using copper powder, activation (e.g., with iodine or acid) may be necessary.[2]
-
-
Inert Atmosphere: The Ullmann reaction is often sensitive to oxygen, which can lead to catalyst deactivation and unwanted side reactions.[1]
-
Purity of Starting Materials and Solvents: Impurities in your aryl halide, phenol, or solvent can interfere with the catalytic cycle. Water is a particularly common culprit that can lead to dehalogenation of the aryl halide.[1]
-
Solution: Use high-purity starting materials. Purify them if necessary. Ensure solvents are anhydrous by using freshly distilled solvents or those from a solvent purification system.[1]
-
2. Evaluate and Optimize Reaction Parameters:
-
Reaction Temperature: Traditional Ullmann reactions often require high temperatures (sometimes exceeding 200°C) to proceed.[2][4] However, modern ligand-accelerated systems can operate at significantly lower temperatures.
-
Solution: Consult the literature for the specific catalyst-ligand system you are using to determine the optimal temperature range. If you are using a traditional protocol, ensure your heating apparatus is accurately calibrated. For modern systems, a temperature screen (e.g., 80°C, 100°C, 120°C) can identify the sweet spot for your specific substrates.[5] Excessively high temperatures can lead to decomposition of starting materials or products.[1]
-
-
Choice of Base: The base plays a crucial role in deprotonating the phenol and can influence the overall reaction rate and yield. The effectiveness of a base can be highly dependent on the solvent and catalyst system.
-
Solvent Selection: The solvent must be able to dissolve the reactants and facilitate the reaction, often at elevated temperatures. High-boiling polar aprotic solvents like DMF, NMP, and dioxane are commonly used.[2] However, the optimal solvent can be system-dependent.
3. The Critical Role of Ligands in Modern Ullmann Synthesis:
-
Absence or Inappropriate Ligand: In modern Ullmann ether synthesis, ligands are often essential for achieving high yields under milder conditions.[4][8] Ligands can stabilize the copper catalyst, increase its solubility, and facilitate the key steps of the catalytic cycle.
-
Solution: If you are not using a ligand, consider introducing one. A ligand screening is a powerful tool for optimization. Common ligand classes include diamines (e.g., 1,10-phenanthroline), amino acids (e.g., L-proline), and β-diketones.[4][5] The choice of ligand is often crucial for different coupling partners.[9]
-
Question: I am observing significant amounts of side products, such as dehalogenated aryl halide or homocoupling of my starting materials. How can I minimize these?
Answer: The formation of side products is a common issue that directly impacts the yield of your desired diaryl ether.
-
Dehalogenation: This is the reduction of the aryl halide to the corresponding arene.
-
Homocoupling: This refers to the coupling of two molecules of the aryl halide to form a biaryl species or two molecules of the phenol to form a peroxide.
-
Cause: Homocoupling can be favored at high temperatures or when the desired cross-coupling is slow.
-
Solution: Lowering the reaction temperature can sometimes mitigate homocoupling.[1] The introduction of a suitable ligand can often accelerate the desired cross-coupling pathway, thereby outcompeting the homocoupling side reaction.[1]
-
Frequently Asked Questions (FAQs)
This section addresses common questions about the practical aspects and underlying principles of the Ullmann ether synthesis.
Q1: What is the optimal copper source for my reaction? A1: While many Cu(I) salts can be effective (e.g., CuI, CuBr, Cu₂O), CuI is one of the most commonly used and is a good starting point for reaction optimization.[3][5] The choice of the copper source is generally considered less critical than the choice of ligand in modern Ullmann reactions.[9]
Q2: How do I select the right ligand for my specific substrates? A2: Ligand selection is often empirical and substrate-dependent. A good starting point is to consult the literature for similar substrate pairings. If no direct precedent exists, screening a small panel of ligands from different classes is recommended. For example, N,N'-dimethylethylenediamine is effective for many systems, while for sterically hindered substrates, more specialized ligands might be necessary.[4][10]
Q3: What role does the base play, and which one should I use? A3: The primary role of the base is to deprotonate the phenol, forming the active nucleophile.[5] The choice of base can significantly impact the reaction outcome. In non-polar solvents like toluene, K₂CO₃ has been shown to be superior to Cs₂CO₃ and Na₂CO₃.[6][7] In other systems, soluble bases like K₃PO₄ are often preferred.[11]
Q4: How do the electronic properties of my substrates affect the reaction? A4: The electronic nature of both the aryl halide and the phenol has a pronounced effect. Generally, the reaction is favored with:
-
Electron-deficient aryl halides: The presence of electron-withdrawing groups on the aryl halide typically accelerates the reaction.[6][7]
-
Electron-rich phenols: Conversely, electron-donating groups on the phenol enhance its nucleophilicity and promote the reaction.[6][7]
Q5: My starting materials are sterically hindered. What can I do to improve the yield? A5: Steric hindrance presents a significant challenge. To improve yields with sterically demanding substrates, consider the following:
-
Ligand Selection: Employing specific multidentate ligands can facilitate the coupling of sterically hindered partners.[4]
-
Reaction Conditions: Increasing the reaction temperature and the concentration of the reagents can sometimes help overcome the steric barrier.[6]
Data Presentation: Optimizing Reaction Conditions
The following tables provide a summary of how different reaction parameters can influence the yield of the Ullmann ether synthesis.
Table 1: Effect of Base on Diaryl Ether Synthesis in Toluene
| Entry | Base | Yield (%) |
| 1 | K₂CO₃ | 58.3 |
| 2 | Cs₂CO₃ | 10 |
| 3 | Na₂CO₃ | 0 |
Reaction Conditions: 2-bromonaphthalene, p-cresol, Cu(I) catalyst (5 mol%), toluene, 100 °C. Data sourced from[6][7].
Table 2: Effect of Solvent on Diaryl Ether Synthesis
| Entry | Solvent | Temperature (°C) | Yield (%) |
| 1 | Toluene | 100 | 58.3 |
| 2 | o-Xylene | 140 | 67.9 |
| 3 | NMP | 100 | 0 |
| 4 | 1,4-Dioxane | 100 | 0 |
Reaction Conditions: 2-bromonaphthalene, p-cresol, Cu(I) catalyst (5 mol%), K₂CO₃. Data sourced from[7].
Experimental Protocols
General Protocol for a Ligand-Accelerated Ullmann Ether Synthesis
This protocol is a general starting point and may require optimization for specific substrates.
-
Reaction Setup: To a dry Schlenk tube or sealed vial equipped with a magnetic stir bar, add the aryl halide (1.0 mmol), phenol (1.2 mmol), copper(I) iodide (0.05 mmol, 5 mol%), the chosen ligand (0.10 mmol, 10 mol%), and the base (e.g., K₂CO₃, 2.0 mmol).[3]
-
Inert Atmosphere: Seal the reaction vessel, then evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times to ensure an oxygen-free environment.[3]
-
Solvent Addition: Add the anhydrous, degassed solvent (e.g., toluene or dioxane, 3-5 mL) via syringe.[3]
-
Reaction: Place the reaction vessel in a preheated oil bath or heating block at the desired temperature (e.g., 110°C) and stir vigorously for the specified time (typically 12-24 hours).[3]
-
Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).[3]
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water. Separate the organic layer, and extract the aqueous layer with the organic solvent. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[3]
-
Purification: Purify the crude product by flash column chromatography on silica gel.
References
- RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC - NIH. (n.d.).
-
Ullmann reaction - Wikipedia. (n.d.). Retrieved January 7, 2026, from [Link]
- Technical Support Center: Optimizing Ullmann Condensation Reactions - Benchchem. (n.d.).
-
Copper catalysed Ullmann type chemistry: from mechanistic aspects to modern development - Chemical Society Reviews (RSC Publishing). (2014). Retrieved January 7, 2026, from [Link]
- Application Notes and Protocols for the Ullmann Coupling Reaction: N-Arylation of Carbazole - Benchchem. (n.d.).
-
1.1 Modern Ullmann-Type Couplings - ResearchGate. (n.d.). Retrieved January 7, 2026, from [Link]
- Strategies to reduce reaction time in Ullmann condensation using sonication - Benchchem. (n.d.).
-
Aryl ether synthesis via Ullmann coupling in non-polar solvents: effect of ligand, counterion, and base - Arkivoc. (2009). Retrieved January 7, 2026, from [Link]
-
Mechanism of the Ullmann Biaryl Ether Synthesis Catalyzed by Complexes of Anionic Ligands: Evidence for the Reaction of Iodoarenes with Ligated Anionic CuI Intermediates - NIH. (2017). Retrieved January 7, 2026, from [Link]
-
Ullmann condensation - Wikipedia. (n.d.). Retrieved January 7, 2026, from [Link]
-
The Ullmann Ether Condensation - ResearchGate. (n.d.). Retrieved January 7, 2026, from [Link]
- minimizing side reactions in Ullmann condensation for thianthrene synthesis - Benchchem. (n.d.).
-
Ullmann Reaction - Organic Chemistry Portal. (n.d.). Retrieved January 7, 2026, from [Link]
-
Mechanistic and Performance Studies on the Ligand-Promoted Ullmann Amination Reaction | ACS Catalysis - ACS Publications. (2017). Retrieved January 7, 2026, from [Link]
-
Aryl ether synthesis via Ullmann coupling in non-polar solvents: Effect of ligand, counterion, and base | Request PDF - ResearchGate. (n.d.). Retrieved January 7, 2026, from [Link]
-
Mechanism of the Ullmann Biaryl Ether Synthesis Catalyzed by Complexes of Anionic Ligands: Evidence for the Reaction of Iodoarenes with Ligated Anionic CuI Intermediates | Journal of the American Chemical Society. (2017). Retrieved January 7, 2026, from [Link]
-
CHAPTER 1: Cu‐Catalyzed Ullmann‐Type C–Heteroatom Bond Formation: The Key Role of Dinucleating Ancillary Ligands - Books. (n.d.). Retrieved January 7, 2026, from [Link]
-
Ullmann Reaction Optimization Within Bitolyl and Decafluorobiphenyl Synthesis. (n.d.). Retrieved January 7, 2026, from [Link]
-
The effect of different solvents on the yield for the CC Ullmann coupling reaction using 5 Cu(0) - ResearchGate. (n.d.). Retrieved January 7, 2026, from [Link]
-
Buchwald–Hartwig amination - Wikipedia. (n.d.). Retrieved January 7, 2026, from [Link]
- Ullmann Diaryl Ether Synthesis: Technical Support Center - Benchchem. (n.d.).
-
Screening of ligands for the Ullmann synthesis of electron-rich diaryl ethers. (2012). Retrieved January 7, 2026, from [Link]
-
Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst - MDPI. (n.d.). Retrieved January 7, 2026, from [Link]
-
Screening of ligands for the Ullmann synthesis of electron-rich diaryl ethers - PMC - NIH. (2012). Retrieved January 7, 2026, from [Link]
- Technical Support Center: Optimizing Ullmann Coupling Reactions - Benchchem. (n.d.).
-
Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal. (n.d.). Retrieved January 7, 2026, from [Link]
- A Comparative Guide to Diarylamine Synthesis: Ullmann Condensation vs. Buchwald-Hartwig Amination - Benchchem. (n.d.).
-
Troubleshooting Ullmann Couplint : r/Chempros - Reddit. (2023). Retrieved January 7, 2026, from [Link]
-
Ullmann C–O Coupling of Sterically Hindered Secondary Alcohols Using Excess Amount of Strongly Coordinating Monodentate Ligands | Request PDF - ResearchGate. (n.d.). Retrieved January 7, 2026, from [Link]
-
A Novel Diaryl Ether Ullmann-Type Synthesis using Thallium Derivatives as Both Aryl Components - SciELO México. (n.d.). Retrieved January 7, 2026, from [Link]
-
Ullmann ether synthesis - ResearchGate. (n.d.). Retrieved January 7, 2026, from [Link]
-
An overview of Ullmann Reaction, Its importance and applications in synthesis of Dibenzopyranones - ResearchGate. (n.d.). Retrieved January 7, 2026, from [Link]
-
Ullmann coupling-An overview - OperaChem. (n.d.). Retrieved January 7, 2026, from [Link]
-
Recent green synthetic approaches toward Ullmann reaction: a review - OUCI. (2022). Retrieved January 7, 2026, from [Link]
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Technical Support Center: Catalyst Residue Removal from 1-Fluoro-3-phenoxybenzene
Welcome to the technical support center for the purification of 1-Fluoro-3-phenoxybenzene. This guide is designed for researchers, scientists, and drug development professionals who may encounter challenges in removing residual metal catalysts following the synthesis of this important diaryl ether intermediate. We will explore the causality behind purification choices and provide field-proven protocols to ensure the highest product purity.
Frequently Asked Questions (FAQs)
Q1: What are the most common catalyst residues found in crude this compound?
The synthesis of diaryl ethers like this compound typically relies on cross-coupling reactions. The specific catalyst residue you'll encounter is directly linked to the synthetic route employed:
-
Copper (Cu) Residues: These are common if you are using an Ullmann Condensation or Ullmann-type reaction, which traditionally uses copper or copper salts as the catalyst.[1] These reactions are robust but often require high temperatures and stoichiometric amounts of copper, which can complicate removal.
-
Palladium (Pd) Residues: These are the primary concern when employing a Buchwald-Hartwig amination-type ether synthesis.[2][3] This modern method uses a palladium catalyst, often with a phosphine ligand, and offers milder reaction conditions and broader substrate scope.
Q2: Why is it critical to remove these metal residues?
Removing trace metal catalysts is not merely a matter of general purification; it is a critical step for several reasons:
-
Downstream Reaction Integrity: Residual catalysts can interfere with or poison catalysts used in subsequent synthetic steps, leading to failed reactions or the formation of unwanted byproducts.
-
Product Stability: Trace metals can sometimes promote degradation of the final product over time.
-
Biological Activity & Toxicity: For drug development professionals, this is paramount. Heavy metal impurities can exhibit their own toxicity or alter the pharmacological profile of the target molecule in biological assays.
-
Regulatory Compliance: Regulatory bodies like the International Council for Harmonisation (ICH) have strict limits on elemental impurities in active pharmaceutical ingredients (APIs).[4] Adhering to these limits, outlined in guidelines such as ICH Q3D, is mandatory for clinical progression.
Q3: What are the primary strategies for removing catalyst residues from my product?
The choice of purification method is highly dependent on the specific metal, its oxidation state, and whether it is in a homogeneous (dissolved) or heterogeneous (solid) form. The main strategies include:
-
Aqueous Extraction with Chelating Agents: This is highly effective for sequestering metal ions into an aqueous phase. Chelators like EDTA, ammonia, or ammonium chloride form stable, water-soluble complexes with the metal, allowing for easy separation.[5][6]
-
Adsorption onto Solid Media: The crude product solution is passed through a plug of an adsorbent material like Celite, silica gel, alumina, or activated carbon.[7][8][9] The metal residues are adsorbed onto the solid support while the desired compound passes through.
-
Metal Scavenging: This involves using solid-supported materials, often functionalized silica gel or polymers, that have a high affinity for a specific metal (chemisorption).[4][10] Thiol- or amine-functionalized scavengers are particularly effective for palladium and copper, respectively.[4][5]
-
Recrystallization/Distillation: For solid products, recrystallization can leave impurities behind in the mother liquor.[11] Given that this compound is a high-boiling liquid (Boiling Point: ~250 °C), fractional vacuum distillation can be an effective, albeit energy-intensive, method for separation from non-volatile catalyst residues.[12]
Q4: I used a copper catalyst (Ullmann reaction). What is the most direct removal method?
For copper residues, the most reliable and cost-effective method is an aqueous wash with a chelating agent .
-
Mechanism: Copper ions, typically in the Cu(I) or Cu(II) state, readily form strong, water-soluble coordination complexes with ligands like ethylenediaminetetraacetic acid (EDTA) or ammonia.[5][6] During a liquid-liquid extraction, these complexes partition into the aqueous layer, which is then discarded. Washing with aqueous ammonia is often preferred as the formation of the deep blue [Cu(NH₃)₄]²⁺ complex provides a clear visual indicator of successful copper removal.[6]
Q5: My synthesis involved a palladium catalyst (Buchwald-Hartwig). How should I approach purification?
Palladium removal can be more nuanced depending on whether the residue is dissolved or has crashed out as palladium black.
-
For Heterogeneous Palladium (e.g., Pd black): A simple filtration of your crude product (dissolved in an organic solvent) through a pad of Celite is highly effective.[7] The fine particles of palladium are trapped by the filter aid.
-
For Homogeneous Palladium: Dissolved palladium complexes require a more targeted approach. The industry standard is to use a metal scavenger . Thiol-functionalized silica gels are exceptionally effective due to the high affinity of sulfur for palladium.[4] These scavengers can be stirred with the reaction mixture or used in a flow-through cartridge for continuous processing.[5][10]
Purification Method Selection
The following diagram provides a decision-making framework for selecting the appropriate purification strategy.
Caption: Decision tree for selecting a catalyst removal method.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) | Citations |
| Persistent blue/green tint in organic layer | Incomplete removal of copper complexes. | Perform additional aqueous washes with a fresh solution of EDTA or ammonia/ammonium chloride. Ensure vigorous mixing in the separatory funnel. | [6] |
| Dark/black particulate matter in product | Precipitation of Palladium black (Pd(0)). | Dilute the crude mixture with a suitable solvent (e.g., ethyl acetate, DCM) and filter through a 1-2 cm thick pad of Celite on a sintered glass funnel. | [7] |
| Low product yield after purification | 1. Product is adsorbing to the solid support (silica, scavenger).2. Product is partially water-soluble and lost to aqueous washes. | 1. Wash the solid support/scavenger thoroughly with a more polar solvent (e.g., ethyl acetate) to recover any adsorbed product.2. Back-extract all aqueous layers with fresh organic solvent. | [5][11] |
| Scavenger resin appears ineffective | 1. Suboptimal conditions (solvent, temperature).2. Insufficient contact time or amount of scavenger. | 1. Consult the scavenger manufacturer’s guidelines for optimal solvent and temperature. Increasing the temperature can improve kinetics.2. Increase the stirring time (e.g., 2-18 hours) and/or the mass of scavenger used. | [11] |
| Filtration of scavenger/Celite is very slow | Fine particles are clogging the filter frit. | Use a wider diameter funnel. Do not apply strong vacuum initially. If clogging persists, layer the Celite or scavenger on top of a small amount of sand in the funnel. | [11] |
Experimental Protocols
Protocol 1: Removal of Copper Residue via Aqueous EDTA Wash
This protocol is ideal for reactions where a copper catalyst was used.
-
Reaction Quench: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent like ethyl acetate or toluene (3-5x the reaction volume).
-
Aqueous Wash: Transfer the diluted mixture to a separatory funnel. Add an equal volume of a 0.5 M aqueous solution of disodium EDTA.
-
Extraction: Shake the funnel vigorously for 1-2 minutes, venting frequently. Allow the layers to fully separate.
-
Separation: Drain the lower aqueous layer.
-
Repeat: Repeat the wash (steps 2-4) one or two more times, until the aqueous layer is colorless.
-
Brine Wash: Wash the organic layer with an equal volume of saturated aqueous NaCl (brine) to remove residual water.
-
Drying and Concentration: Drain the organic layer into a flask, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure to yield the crude product.
-
Analysis: Analyze the product for residual copper using Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) to confirm purity.
Protocol 2: Removal of Palladium Residue using a Thiol-Functionalized Silica Scavenger
This is the preferred method for removing dissolved palladium from Buchwald-Hartwig reactions.
Caption: Workflow for palladium removal using a scavenger.
-
Dissolve Crude Product: After initial workup (e.g., filtering any solids and removing the reaction solvent), dissolve the crude this compound in a suitable organic solvent (e.g., Toluene, THF, Ethyl Acetate).[11]
-
Add Scavenger: To the solution, add a thiol-functionalized silica scavenger (typically 3-10 weight equivalents relative to the mass of palladium used in the reaction).
-
Stir Mixture: Stir the resulting suspension at room temperature or slightly elevated temperature (e.g., 40-50 °C) for 2 to 18 hours.[11] The optimal time and temperature depend on the specific scavenger and the nature of the palladium complex.
-
Filter: Filter the mixture through a pad of Celite to remove the scavenger resin.
-
Wash: Wash the collected scavenger on the filter with fresh solvent to ensure complete recovery of the product.[11]
-
Concentrate: Combine the filtrate and the washings and concentrate under reduced pressure to obtain the purified product.
-
Analysis: Submit a sample for quantitative analysis (e.g., ICP-MS) to determine the final palladium concentration and ensure it meets the required specifications.[11]
References
-
ResearchGate. (2015). How can i remove palladium Pd catalyst easily? [Online Forum]. Available at: [Link]
-
Carnegie Mellon University. (n.d.). Catalyst Removal. Matyjaszewski Polymer Group. Available at: [Link]
-
SpinChem. (n.d.). Palladium catalyst recovery using scavenger resin. Available at: [Link]
- Inoue, K., & Komatsu, M. (2005). Method of removing palladium. U.S.
-
ResearchGate. (2022). Is there another way to get rid of the remnants of the copper catalyst? [Online Forum]. Available at: [Link]
-
Reddit. (2022). Best method for removing Cu(I) from Org compounds. r/Chempros. Available at: [Link]
-
Fallis, I. A., et al. (2023). Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. Organic Process Research & Development. ACS Publications. Available at: [Link]
- Ciba-Geigy Ag. (1982). Process for removing copper (I) compounds from a reaction mixture, and application of the process.
-
Wikipedia. (n.d.). Ullmann condensation. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Ullmann Reaction. Available at: [Link]
- Bayer Aktiengesellschaft. (1986). Preparation of 4-fluoro-3-phenoxy-benzal-dehyde acetals and intermediates therefor. U.S.
-
Jo-Anne, S., et al. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry. Available at: [Link]
Sources
- 1. Ullmann Reaction [organic-chemistry.org]
- 2. TCI Practical Example: Buchwald-Hartwig Amination Using Pd2(dba)3 and tBu3P·HBF4 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 3. The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
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- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Catalyst Removal - Matyjaszewski Polymer Group - Carnegie Mellon University [cmu.edu]
- 9. US20050256327A1 - Method of removing palladium - Google Patents [patents.google.com]
- 10. spinchem.com [spinchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. This compound CAS#: 3798-89-8 [m.chemicalbook.com]
Managing exothermic reactions in fluorinated compound synthesis
A Guide to Safely Managing Exothermic Reactions
Welcome to the Technical Support Center for scientists engaged in the synthesis of fluorinated compounds. As Senior Application Scientists, we understand that the unique reactivity of fluorinating agents presents significant challenges, chief among them being the management of highly exothermic reactions. Fluorination reactions are notoriously energetic, and failure to control the heat generated can lead to thermal runaway, compromising reaction integrity, yield, and most importantly, safety.[1][2][3][4]
This guide is designed to provide you with field-proven insights, troubleshooting strategies, and robust protocols to help you navigate the complexities of exothermic fluorination reactions safely and effectively.
Part 1: Understanding the Hazard: Why Are Fluorination Reactions So Exothermic?
The high exothermicity of fluorination reactions is fundamentally rooted in the unique properties of the fluorine atom and the bonds it forms.
-
High Electronegativity of Fluorine: Fluorine is the most electronegative element.[5] This intense pull on electrons results in the formation of a very strong and stable carbon-fluorine (C-F) bond.
-
Weak F-F Bond: In the case of elemental fluorine (F₂), the bond between the two fluorine atoms is relatively weak and easily cleaved.
-
Thermodynamic Driving Force: The significant difference in energy between the relatively weak bonds being broken (e.g., C-H, F-F) and the exceptionally strong C-F bond being formed results in a large net release of energy (enthalpy), often manifesting as a rapid and substantial increase in temperature.[5] For example, the heat of formation of hydrogen fluoride (HF) from its elements is highly exothermic, a principle studied via fluorine flame calorimetry.[6][7][8]
This release of heat, if not adequately dissipated, can accelerate the reaction rate, which in turn generates more heat, creating a dangerous positive feedback loop known as thermal runaway.[4] This can lead to a loss of containment, pressure buildup, and potentially explosive decomposition of reagents and solvents.[3][4]
Part 2: Frequently Asked Questions (FAQs)
This section addresses common questions researchers face when planning and executing fluorination reactions.
Q1: My planned fluorination shows a high heat of reaction in the literature. What are the initial safety precautions I should take?
A: For any unknown or potentially vigorous fluorination, always start on the smallest possible scale (e.g., ~100 mg of the limiting reagent).[9]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses with side shields (or goggles), and appropriate chemical-resistant gloves.[10]
-
Fume Hood: All work must be conducted in a well-ventilated chemical fume hood.[10][11]
-
Material Compatibility: Ensure all glassware and equipment are compatible with the reagents used. Elemental fluorine and hydrogen fluoride (HF) are extremely corrosive and require specialized materials like nickel alloys or fluoropolymers.[9][12] Standard glassware (borosilicate) is susceptible to etching by HF.[13]
-
Emergency Plan: Have an emergency plan in place. This includes knowing the location of the emergency shower, eyewash station, and fire extinguisher. Have appropriate quenching materials and a first-aid kit readily available. For HF exposure, a specialized calcium gluconate gel is essential.
Q2: Which fluorinating agents are most associated with dangerous exotherms?
A: While nearly all fluorinations are exothermic, some reagents are notoriously energetic.
-
Elemental Fluorine (F₂): Extremely reactive, toxic, and corrosive.[9][11] It reacts explosively with many organic compounds and even ignites materials like sulfur and finely divided silicon at room temperature.[9][12] Its use requires specialized equipment and expertise, often involving dilution with an inert gas like nitrogen.[12]
-
Electrophilic "F+" Reagents (e.g., Selectfluor®): These reagents are generally easier to handle than F₂ but can still react violently with common solvents like Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), and pyridine.[11][14] Always verify solvent compatibility before use.
-
Deoxyfluorinating Agents (e.g., DAST, Deoxo-Fluor®): These reagents can decompose at elevated temperatures, releasing corrosive byproducts.[11] DAST, in particular, is known to be thermally unstable and can undergo explosive disproportionation when heated above 90 °C.[3]
Q3: How do I choose a solvent for a potentially exothermic fluorination reaction?
A: Solvent choice is critical for thermal management.
-
Check Compatibility: The primary consideration is chemical compatibility. As noted, reagents like Selectfluor® can react exothermically with DMF.[11][14] Consult the Safety Data Sheet (SDS) and relevant literature.
-
Thermal Properties: Solvents with a higher boiling point and higher heat capacity can absorb more energy, helping to buffer temperature spikes. However, a high boiling point can also make it harder to remove heat if the reaction begins to run away.
-
Anhydrous Conditions: The solvent must be rigorously dried. Many fluorinating agents react with water, which can generate HF, reduce yield, and cause inconsistent results.[11][15][16] Common compatible solvents include dichloromethane (DCM) and acetonitrile (MeCN).[11]
Q4: Can I just run my reaction in an ice bath to control the temperature?
A: While an ice bath is a standard and necessary precaution, it may not be sufficient for highly exothermic reactions, especially on a larger scale. The rate of heat generation can easily exceed the rate of heat transfer to the bath, leading to a localized temperature increase within the flask and initiating a runaway.[1] Effective stirring is crucial to ensure heat is transferred to the vessel walls and into the cooling bath. For larger scale reactions, more advanced cooling systems or a switch to a continuous flow setup may be necessary.[17]
Part 3: Troubleshooting Guide: Exotherm-Related Issues
This guide provides a systematic approach to diagnosing and solving problems encountered during your experiments.
Issue 1: Rapid, Uncontrolled Temperature Spike During Reagent Addition
-
Potential Cause: The rate of reagent addition is too high, causing heat to be generated faster than it can be dissipated. This is a classic precursor to thermal runaway.[4]
-
Immediate Action (if safe):
-
Stop the addition immediately.
-
Ensure maximum cooling is applied (e.g., add dry ice to an acetone bath).
-
Ensure vigorous stirring to promote heat transfer.
-
-
Long-Term Solution:
-
Reduce Addition Rate: Use a syringe pump for slow, controlled addition of the limiting reagent.
-
Dilution: Increase the solvent volume to provide a larger thermal mass to absorb the heat generated.
-
Lower Starting Temperature: Begin the reaction at a lower temperature (e.g., -78 °C) to create a larger thermal buffer.
-
Issue 2: Reaction "Stalls" and Then Violently Exotherms (Induction Period)
-
Potential Cause: The reaction has an induction period, where an intermediate or catalyst needs to form before the main exothermic reaction begins. During this time, unreacted reagents build up. Once the reaction initiates, the accumulated reagents react all at once, causing a violent exotherm.
-
Immediate Action: Treat as a runaway reaction (see Issue 1). Be prepared to use a quenching agent if the temperature continues to rise uncontrollably.
-
Long-Term Solution:
-
Controlled Initiation: Add a very small amount of a pre-formed active intermediate or a known initiator to begin the reaction smoothly before adding the bulk of the reagents.
-
Temperature Control: Maintain a constant, low temperature and add the reagent slowly, watching for the first sign of an exotherm with a sensitive thermometer before continuing the addition at a controlled rate.
-
Reaction Calorimetry: Use a reaction calorimeter to study the thermal profile of the reaction on a small scale to understand its kinetics and heat flow before scaling up.
-
Issue 3: Charring, Decomposition, or Formation of Black/Tarry By-products
-
Potential Cause: Uncontrolled "hot spots" are forming within the reaction mixture due to poor mixing or an excessive reaction rate. These localized high temperatures are causing the substrate, product, or solvent to decompose.
-
Solution:
-
Improve Agitation: Use an overhead mechanical stirrer instead of a magnetic stir bar, especially for viscous mixtures or slurries. Ensure the vortex is sufficient to mix the entire contents of the flask.
-
Reverse Addition: Add the substrate to the fluorinating agent rather than the other way around. This keeps the fluorinating agent in excess, which can sometimes prevent the formation of partially fluorinated, unstable intermediates.
-
Consider a Flow Reactor: Continuous flow reactors offer vastly superior heat transfer and mixing, virtually eliminating hot spots and providing precise temperature control.[2][3][17][18]
-
Troubleshooting Workflow Diagram
The following diagram outlines a logical workflow for troubleshooting an unexpected exothermic event.
Caption: Troubleshooting workflow for unexpected exothermic events.
Part 4: Protocols & Methodologies
Adherence to validated protocols is essential for safety and reproducibility.
Protocol 1: General Purpose Quenching of Electrophilic Fluorinating Agents
This protocol describes a method for safely neutralizing excess electrophilic ("F+") fluorinating agents at the end of a reaction or in an emergency.
CAUTION: The quenching process itself can be exothermic. Perform the procedure slowly and with adequate cooling.[15]
-
Preparation:
-
In a separate flask large enough to hold at least 5-10 times the volume of your reaction mixture, prepare a quenching solution. A common solution is a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or sodium bisulfite (NaHSO₃).
-
Cool this quenching solution to 0 °C in an ice bath.[15]
-
-
Reaction Cooldown: Cool the primary reaction flask to 0 °C or below.
-
Slow Addition: While stirring the cold quenching solution vigorously, slowly add the reaction mixture dropwise via a cannula or a dropping funnel.[15]
-
Monitor for Gas Evolution: Be aware of gas evolution (e.g., CO₂ from bicarbonate). The addition rate must be controlled to prevent excessive foaming and pressure buildup.[15]
-
Stirring: Allow the quenched mixture to stir for at least 30 minutes after the addition is complete to ensure full neutralization.
-
Work-up: The neutralized mixture can then proceed to a standard aqueous work-up, typically involving extraction with an appropriate organic solvent.[15]
Protocol 2: Small-Scale Reaction Calorimetry for Thermal Hazard Assessment
Before scaling up any fluorination reaction, performing a small-scale calorimetric analysis is a critical safety step to quantify the heat of reaction and the rate of heat release. This provides essential data for safe scale-up.
-
System Setup:
-
Use a reaction calorimeter (e.g., a THT Reaction Calorimeter or similar device) capable of measuring heat flow in real-time.
-
Calibrate the instrument according to the manufacturer's instructions, often using a known electrical heat pulse or a standard chemical reaction.[7]
-
-
Reaction Preparation:
-
Accurately charge the reactor with the substrate and solvent.
-
Load the fluorinating agent into the dosing vessel, ensuring it is also accurately measured.
-
-
Isothermal Experiment:
-
Bring the reactor contents to the desired starting temperature and allow the system to stabilize.
-
Begin dosing the fluorinating agent at a slow, controlled rate using a calibrated pump.
-
Record the heat flow, reactor temperature, and jacket temperature throughout the addition.
-
-
Data Analysis:
-
Integrate the heat flow curve over time to determine the total heat of reaction (ΔH_rxn).
-
Analyze the maximum rate of heat release to understand the power output of the reaction. This data is crucial for ensuring that the cooling capacity of the larger-scale reactor will not be overwhelmed.
-
Identify any induction periods or sharp changes in heat release that could indicate complex kinetics.
-
Part 5: Advanced Topics: Batch vs. Continuous Flow Reactors
The choice of reactor technology is a critical decision in managing exothermic fluorination reactions, especially during scale-up.
| Feature | Batch Reactor | Continuous Flow Reactor |
| Heat Transfer | Poor; relies on surface area-to-volume ratio, which decreases significantly on scale-up. Prone to hot spots.[19] | Excellent; high surface area-to-volume ratio is maintained at all scales, enabling efficient heat removal.[17][18] |
| Safety | Lower; large volumes of hazardous materials are present at once. Runaway reactions are a significant risk.[19][20] | Higher; only small volumes are reacting at any given moment, minimizing the potential impact of a process upset.[19][20][21] |
| Control | Moderate; temperature and concentration gradients are common. | Precise; excellent control over temperature, pressure, residence time, and mixing.[1][19] |
| Scalability | Difficult; direct scale-up is often not possible due to heat transfer limitations.[20] | Straightforward; scaling is typically achieved by running the reactor for a longer time or by "numbering up" (running multiple reactors in parallel).[18] |
Fluorination reactions involving elemental fluorine, in particular, have been shown to be much safer and more controllable when performed in continuous flow systems.[3][12] The enhanced heat and mass transfer allow for reactions to be run under conditions that would be explosive in a batch setup.[3][17]
Decision Logic: Choosing Between Batch and Flow
The following diagram provides a simplified decision-making framework.
Caption: Decision logic for selecting batch vs. flow chemistry.
References
- BenchChem. (n.d.). Overcoming challenges in the synthesis of fluorinated compounds.
- BenchChem. (n.d.). Technical Support Center: Optimizing Reaction Conditions for Fluorination.
- Sravathi Advanced Process Technologies. (2025). Case Study: Overcoming Fluorination Challenges with Sravathi Flow Reactors.
- BenchChem. (n.d.). Troubleshooting low yield in heterocycle fluorination reactions.
- Kraus, F., & Neumann, B. (2025). Tips and Procedures for Safe Handling of Anhydrous Hydrogen Fluoride and Pure Elemental Fluorine in Chemical University Laboratories. ACS Publications.
- ResearchGate. (n.d.). Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology | Request PDF.
- Dallinger, D., & Kappe, C. O. (2022). Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology. ACS Chemical Health & Safety, 29(1), 33-45.
- Elgue, S., Conte, A., Gourdon, C., & Bastard, Y. (n.d.). Direct fluorination of 1,3-dicarbonyl compound in a continuous flow reactor at industrial scale. MEPI.
- Wang, G., & Noël, T. (2023). Advances in Continuous Flow Fluorination Reactions. Chemistry–An Asian Journal, 18(21), e202300723.
- Armstrong, G. T. (1960). Combustion Calorimetry with Fluorine: Constant Pressure Flame Calorimetry. Journal of Research of the National Bureau of Standards. Section A, Physics and Chemistry, 64A(1), 49–59.
- Armstrong, G. T. (1960). Combustion Calorimetry with Fluorine: Constant Pressure Flame Calorimetry. PMC - NIH.
- King, R. C., & Armstrong, G. T. (1968). Fluorine flame calorimetry. III. The heat of formation of chlorine trifluoride at 298.15 K. NIST Technical Series Publications.
- Baumann, M., Baxendale, I. R., & Ley, S. V. (n.d.). Fluorination Chemistry Performed in a Modular Flow Reactor. Vapourtec.
- Yoshida, J., & Kim, H. (2012). Flow microreactor synthesis in organo-fluorine chemistry. Beilstein Journal of Organic Chemistry, 8, 2035-2049.
- BenchChem. (n.d.). Technical Support Center: Managing By-products in Fluorination Processes.
- Tanbourit. (n.d.). Safety Precautions for Handling Exothermic Reactions.
- Asynt. (2025). Batch vs. Continuous Flow Chemistry: Which Process is More Suitable for Your Lab?
- MIT DSpace. (n.d.). Continuous flow strategies for using fluorinated greenhouse gases in fluoroalkylations.
- BenchChem. (n.d.). Technical Support Center: Managing Moisture Sensitivity of Fluorinating Agents.
- DiVA portal. (2021). Investigations of the Thermal Runaway Process of a Fluorine-Free Electrolyte Li-Ion Battery Cell.
- Quora. (2017). Why is the fluorination of benzene highly exothermic whereas iodination is endothermic?
- Wikipedia. (n.d.). Thermal runaway.
- Reddit. (2014). Chemists speak about the most dangerous chemical they've ever encountered.
Sources
- 1. sravathi.com [sravathi.com]
- 2. Advances in Continuous Flow Fluorination Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
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Regioselectivity issues in functionalizing phenoxybenzene derivatives
Technical Support Center: Phenoxybenzene Derivatives
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding regioselectivity issues encountered during the chemical functionalization of phenoxybenzene and its derivatives.
Introduction: The Challenge of Selectivity
Phenoxybenzene, a core structure in many pharmaceuticals, polymers, and fine chemicals, presents a unique synthetic challenge. Its structure, featuring two phenyl rings linked by an ether oxygen, creates a complex electronic environment. The ether oxygen is an activating group, donating electron density into the ring it is directly attached to, making it susceptible to electrophilic aromatic substitution (EAS).[1][2] This activation, however, is not uniform; it preferentially directs incoming electrophiles to the ortho and para positions.[3][4][5] Consequently, chemists often face the difficult task of controlling substitution to achieve a single, desired isomer, avoiding tedious purification steps and improving overall yield. This guide is designed to help you navigate these challenges.
Frequently Asked Questions (FAQs)
Q1: What are the fundamental factors controlling regioselectivity in the functionalization of phenoxybenzene?
Regioselectivity in phenoxybenzene derivatives is primarily governed by a combination of three factors:
-
Electronic Effects: The lone pairs of electrons on the ether oxygen atom are delocalized into the attached benzene ring through resonance.[6] This increases the electron density at the ortho and para positions, making them significantly more nucleophilic and thus more reactive towards electrophiles than the meta positions.[7][8]
-
Steric Hindrance: The bulkiness of the phenoxy group itself, as well as the size of the incoming electrophile or catalyst system, can impede attack at the ortho positions, which are adjacent to the substituent.[9][10] This often leads to a higher yield of the para product, which is sterically more accessible.
-
Reaction Conditions: The choice of solvent, temperature, and catalyst can significantly influence the ratio of ortho to para isomers.[9][11] For instance, certain solvents can stabilize one transition state over another, and shape-selective catalysts like zeolites can be used to exclusively favor the formation of the para isomer.[12]
Q2: Why is the phenoxy group considered an ortho, para-director?
The directing effect is best understood by examining the stability of the carbocation intermediate (the arenium ion or sigma complex) formed during electrophilic aromatic substitution.[3][4] When the electrophile attacks at the ortho or para position, one of the resulting resonance structures allows the positive charge to be delocalized onto the carbon atom directly bonded to the ether oxygen. This allows the oxygen to donate a lone pair of electrons to further stabilize the positive charge, creating a highly stable resonance contributor. This extra stabilization is not possible when the attack occurs at the meta position.[7][13] Consequently, the activation energy for ortho and para attack is lower, making these pathways kinetically favored.[8]
Troubleshooting Guide
This section addresses specific experimental problems in a Q&A format, providing actionable solutions and the scientific rationale behind them.
Scenario 1: Poor Regiocontrol in Electrophilic Aromatic Substitution
Q: My nitration of phenoxybenzene yields a difficult-to-separate mixture of ortho- and para-nitrophenoxybenzene. How can I increase the yield of the para isomer?
Answer: Achieving high para-selectivity requires strategies that exploit the steric differences between the ortho and para positions.
Core Problem: The ortho positions are electronically activated but sterically hindered. Standard nitrating agents (e.g., HNO₃/H₂SO₄) are often small enough to access the ortho positions, leading to isomer mixtures.[9]
Solutions:
-
Use of Bulky Reagents: While not always practical for nitration, for other EAS reactions like halogenation or Friedel-Crafts, employing a bulkier electrophile can sterically disfavor attack at the hindered ortho positions.
-
Shape-Selective Catalysis: The most effective modern approach is to use a solid acid catalyst, such as a zeolite (e.g., H-ZSM-5).[12] The microporous structure of the zeolite acts as a "molecular sieve." The phenoxybenzene molecule can enter the pores, but the transition state leading to the bulkier ortho-substituted product is sterically disfavored within the confined space. The linear para isomer forms preferentially and can diffuse out. This method can dramatically increase the para to ortho ratio.[12]
Data Summary: Nitration of Phenoxybenzene
| Nitrating Agent | Catalyst | Solvent | Temperature (°C) | para:ortho Ratio | Reference(s) |
|---|---|---|---|---|---|
| Conc. HNO₃ | Conc. H₂SO₄ | Acetic Acid | 25 | ~1.5 : 1 | General EAS |
| Dilute HNO₃ | None | Water | 20 | ~2 : 1 | [14] |
| Conc. HNO₃ (90%) | H-ZSM-5 Zeolite | None (neat) | 70-90 | >9 : 1 |[12] |
Experimental Protocol: High para-Selectivity Nitration
-
Setup: In a three-neck round-bottom flask equipped with a reflux condenser, magnetic stirrer, and dropping funnel, add the phenoxybenzene derivative and the activated H-ZSM-5 zeolite catalyst (approx. 5-10% by weight relative to the substrate).
-
Heating: Begin stirring and heat the mixture to 80°C.
-
Addition of Nitric Acid: Slowly add concentrated (90-98%) nitric acid dropwise to the heated mixture over 30 minutes.[12]
-
Reaction: Maintain the temperature between 80-90°C and continue stirring for 4-8 hours, monitoring the reaction progress by TLC or GC.
-
Work-up: After cooling, filter to recover the solid zeolite catalyst. The filtrate can then be subjected to a standard aqueous work-up, extraction with an organic solvent, and purification by recrystallization or chromatography to isolate the predominantly para-nitro product.
Q: Standard electrophilic substitution methods are failing to give me the ortho-substituted product selectively. Is there a reliable method for ortho-functionalization?
Answer: Yes. When high ortho-selectivity is required, the most powerful strategy is Directed ortho-Metalation (DoM) .
Core Principle: DoM bypasses the usual rules of electrophilic substitution. In this strategy, a Directed Metalation Group (DMG) on the aromatic ring chelates to an organolithium base (like n-BuLi or sec-BuLi).[15][16] This coordination brings the base into close proximity to the ortho-proton, leading to its selective deprotonation (lithiation) over all other protons on the ring.[17] The ether oxygen in phenoxybenzene can act as a moderate DMG. The resulting ortho-lithiated species is a potent nucleophile that can react with a wide variety of electrophiles to install a functional group exclusively at the ortho position.[18][19]
Experimental Protocol: General Procedure for DoM of Phenoxybenzene
-
Setup: Under an inert atmosphere (Nitrogen or Argon), dissolve the phenoxybenzene substrate in a dry ethereal solvent (e.g., THF, Diethyl Ether) in a flame-dried flask. Add TMEDA (N,N,N',N'-tetramethylethylenediamine), which helps break up organolithium aggregates and accelerate the reaction.[15]
-
Cooling: Cool the solution to -78°C using a dry ice/acetone bath.
-
Lithiation: Slowly add a solution of n-BuLi or sec-BuLi (typically 1.1-1.3 equivalents) dropwise via syringe. Stir the mixture at -78°C for 1-3 hours.
-
Electrophilic Quench: Add a solution of the desired electrophile (e.g., dry CO₂ gas for a carboxylic acid, I₂ for an iodide, an aldehyde for a secondary alcohol) to the reaction mixture at -78°C.
-
Warming and Quench: Allow the reaction to warm slowly to room temperature. Quench the reaction by carefully adding a saturated aqueous solution of NH₄Cl.
-
Work-up: Perform a standard aqueous work-up, extract the product with an organic solvent, dry the organic layer (e.g., over MgSO₄), and purify by chromatography or recrystallization.
Scenario 2: Regioselectivity in Palladium-Catalyzed Cross-Coupling
Q: I am attempting a Suzuki coupling on a phenoxybenzene derivative with two different leaving groups (e.g., a bromo and a triflate group). How can I control which site reacts?
Answer: Regioselectivity in Pd-catalyzed cross-coupling reactions is a sophisticated field where control is often achieved through the choice of ligand on the palladium catalyst.
Core Principle: The oxidative addition step of the catalytic cycle is often rate-determining and selective. The palladium catalyst will preferentially insert into the more reactive C-X bond. However, the electronic and steric properties of the phosphine ligand attached to the palladium can reverse this inherent selectivity.[20][21]
Troubleshooting Strategy:
-
Inherent Reactivity: In the absence of strong ligand effects, the typical order of reactivity for oxidative addition is C-I > C-OTf > C-Br > C-Cl. Use this to your advantage if possible.
-
Ligand Control: This is the most powerful tool.
-
Electron-Rich, Bulky Ligands: Ligands like tri-tert-butylphosphine (P(t-Bu)₃) or N-heterocyclic carbenes (NHCs) often favor coupling at the more sterically hindered or electron-poor site.
-
Electron-Poor, Less Bulky Ligands: Ligands like triphenylphosphine (PPh₃) may favor the electronically more reactive site.
-
-
Computational Guidance: Modern computational chemistry can predict the transition state energies for oxidative addition at different sites with various ligands, providing a powerful predictive tool to guide your choice of experimental conditions.[21]
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Directed (ortho) Metallation. (n.d.). University of Rochester. Retrieved from [Link]
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Unveiling the regioselectivity in electrophilic aromatic substitution reactions of deactivated benzenes through molecular electron density theory. (2020). New Journal of Chemistry (RSC Publishing). Retrieved from [Link]
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Electrophilic aromatic directing groups. (n.d.). Wikipedia. Retrieved from [Link]
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Ligand-controlled regioselectivity in palladium-catalyzed cross coupling reactions. (n.d.). Semantic Scholar. Retrieved from [Link]
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Where does the electron go? The nature of ortho/para and meta group directing in electrophilic aromatic substitution. (2014). ResearchGate. Retrieved from [Link]
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Fast and accurate prediction of the regioselectivity of electrophilic aromatic substitution reactions. (2017). Chemical Science (RSC Publishing). Retrieved from [Link]
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Friedel-Crafts acylation of benzene. (n.d.). Chemguide. Retrieved from [Link]
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Predicting Regioselectivity of Electrophilic Halogenation Reactions. (n.d.). WuXi Biology. Retrieved from [Link]
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ChemInform Abstract: Regioselectivity of Friedel-Crafts Acylation of Aromatic Compounds with Several Cyclic Anhydrides. (1996). ResearchGate. Retrieved from [Link]
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C–H bond halogenation: unlocking regiodivergence and enhancing selectivity through directing group strategies. (2023). Organic Chemistry Frontiers (RSC Publishing). Retrieved from [Link]
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Friedel–Crafts acylation of benzene derivatives in tunable aryl alkyl ionic liquids (TAAILs). (2018). Beilstein Journal of Organic Chemistry. Retrieved from [Link]
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Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Conditions. (2022). The Journal of Organic Chemistry. Retrieved from [Link]
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Validation & Comparative
A Comparative Guide to the Reactivity of 1-Fluoro-3-phenoxybenzene and 1-Fluoro-4-phenoxybenzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Fluoro-3-phenoxybenzene and 1-Fluoro-4-phenoxybenzene are crucial aromatic building blocks in the synthesis of complex organic molecules, particularly in the pharmaceutical and agrochemical industries.[1][2] Their utility stems from the unique physicochemical properties conferred by the fluoro- and phenoxy- substituents. However, the seemingly subtle difference in the positional arrangement of these groups—meta versus para—gives rise to profoundly different chemical reactivity. This guide provides an in-depth comparison of these two isomers, moving beyond simple classification to explain the mechanistic underpinnings of their reactivity in key synthetic transformations. We will explore how the interplay of electronic and steric effects dictates reaction outcomes, supported by experimental frameworks and predictive models.
Section 1: The Electronic Landscape: Inductive vs. Mesomeric Effects
To understand the reactivity of these isomers, one must first appreciate the electronic contributions of the fluorine and phenoxy substituents. Their effects on the electron density of the aromatic ring are not monolithic; they are a duel between inductive and mesomeric (resonance) effects.
-
Fluorine (-F): As the most electronegative element, fluorine exerts a powerful electron-withdrawing inductive effect (-I) , pulling electron density away from the ring through the sigma bond.[3][4] Conversely, its lone pairs can donate into the aromatic π-system, creating a weaker, electron-donating mesomeric effect (+M) . The potent -I effect outweighs the +M effect, making the ring electron-deficient overall (deactivated) compared to benzene. However, the +M effect is still directionally significant, enriching the ortho and para positions with electron density relative to the meta position.[5][6] This makes fluorine a deactivating but ortho, para-directing group for electrophilic aromatic substitution.[7][8]
-
Phenoxy (-OPh): The oxygen atom in the ether linkage is also highly electronegative, exerting a -I effect. However, its lone pairs are perfectly poised for π-donation, resulting in a very strong +M effect that overwhelmingly dominates the -I effect.[5] Consequently, the phenoxy group is a powerful activating group and is also ortho, para-directing.[9]
The following diagram illustrates the fundamental electronic tug-of-war exerted by these substituents.
Caption: Electronic effects of Fluorine and Phenoxy substituents.
Section 2: Comparative Reactivity in Electrophilic Aromatic Substitution (EAS)
In EAS, an electrophile attacks the electron-rich aromatic ring. The regiochemical outcome is dictated by the substituent(s) already present, which must stabilize the positively charged intermediate (the sigma complex).[10]
1-Fluoro-4-phenoxybenzene (The Para Isomer)
Here, the powerful activating phenoxy group and the deactivating fluorine group are para to each other. The phenoxy group strongly activates the positions ortho to it (C2, C6). These positions are conveniently meta to the deactivating fluorine, meaning they do not feel its deactivating resonance effect as strongly. The positions ortho to the fluorine (C3, C5) are strongly deactivated by its -I effect and are meta to the activating phenoxy group.
Prediction: Electrophilic attack will occur almost exclusively at the positions ortho to the phenoxy group (C2, C6) . The reaction will be faster than on fluorobenzene but slower than on diphenyl ether.
This compound (The Meta Isomer)
The situation is more complex in the meta isomer. The directing effects of the two groups are concerted, pointing to the same positions, but with conflicting activation/deactivation properties.
-
Positions Activated by -OPh (+M): C2, C4 (ortho), and C6 (para).
-
Positions Directed by -F (+M): C2, C4 (ortho), and C6 (para).
While both groups "point" to the same carbons, the net reactivity is a sum of their effects at each position:
-
C2: ortho to both -OPh (activating) and -F (deactivating). Also subject to significant steric hindrance.
-
C4: ortho to -OPh (activating) and ortho to -F (deactivating).
-
C6: para to -OPh (strongly activating) and meta to -F (less deactivation).
Prediction: The C6 position is the most activated site due to being para to the powerful activating phenoxy group while being only meta to the deactivating fluorine. The C4 position is the second most likely site. Substitution at C6 will be the major product .
Caption: Predicted regioselectivity in Electrophilic Aromatic Substitution.
Experimental Protocol: Comparative Nitration
This protocol outlines a procedure to experimentally validate the predicted regioselectivity.
Objective: To compare the nitration products of this compound and 1-fluoro-4-phenoxybenzene.
Materials:
-
1-Fluoro-4-phenoxybenzene
-
This compound
-
Nitric acid (65-70%)
-
Sulfuric acid (98%)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Ice bath
Procedure:
-
Reaction Setup: In two separate round-bottom flasks, prepare a nitrating mixture. To 10 mL of concentrated sulfuric acid in an ice bath (0 °C), slowly add 2 mL of concentrated nitric acid while stirring. Maintain the temperature below 10 °C.
-
Substrate Addition: Prepare solutions of each isomer by dissolving 1.88 g (10 mmol) of 1-fluoro-4-phenoxybenzene in 10 mL of DCM in one flask, and 1.88 g (10 mmol) of this compound in 10 mL of DCM in another.
-
Reaction: Slowly add the isomer solution dropwise to its respective nitrating mixture over 20 minutes, ensuring the temperature remains below 10 °C.
-
Reaction Monitoring: After the addition is complete, allow the mixture to stir at 0-5 °C for 1 hour. Monitor the reaction progress by TLC.
-
Work-up: Carefully pour each reaction mixture onto 50 g of crushed ice. Transfer the mixture to a separatory funnel and extract with DCM (3 x 20 mL).
-
Neutralization: Combine the organic layers and wash sequentially with water (20 mL), saturated sodium bicarbonate solution (20 mL), and brine (20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
Analysis: Analyze the crude product mixture by ¹H NMR, ¹⁹F NMR, and GC-MS to determine the ratio of regioisomers formed.
Section 3: Comparative Reactivity in Nucleophilic Aromatic Substitution (SNAr)
SNAr reactions involve the displacement of a leaving group (in this case, fluoride) by a nucleophile. This mechanism is fundamentally different from EAS and is facilitated by electron-withdrawing groups ortho or para to the leaving group, which stabilize the negatively charged Meisenheimer complex intermediate.[11][12][13]
1-Fluoro-4-phenoxybenzene (The Para Isomer)
The phenoxy group is para to the fluorine leaving group. The phenoxy group is strongly electron-donating via resonance (+M). When a nucleophile attacks the carbon bearing the fluorine, the negative charge of the Meisenheimer intermediate is delocalized to the ortho and para positions. In this isomer, this places a negative charge directly on the carbon bearing the electron-donating phenoxy group. This leads to significant electronic repulsion and destabilization of the intermediate.
Prediction: 1-Fluoro-4-phenoxybenzene will be extremely unreactive towards SNAr. The electron-donating phenoxy group at the para position severely destabilizes the required anionic intermediate.
This compound (The Meta Isomer)
The phenoxy group is meta to the fluorine. When the Meisenheimer complex forms, the negative charge is delocalized to the carbons ortho and para to the site of attack (C2, C4, C6). The meta-positioned phenoxy group cannot directly donate electron density via resonance to these anionic centers. Its destabilizing influence is therefore transmitted only through the weaker inductive effect.
Prediction: While not activated towards SNAr, this compound will be significantly more reactive than its para-isomer . The absence of direct resonance destabilization makes the formation of the Meisenheimer complex far more favorable. This differential reactivity is the basis for the synthesis of important molecules like 4-fluoro-3-phenoxybenzaldehyde, a pyrethroid intermediate.[14][15]
Caption: Stability of Meisenheimer complexes in SNAr reactions.
Experimental Protocol: Comparative Ether Synthesis (Ullmann-type)
This protocol demonstrates the differential reactivity in a C-O bond-forming reaction, a variation of SNAr often requiring catalysis.
Objective: To compare the reactivity of the two isomers with sodium phenoxide.
Materials:
-
1-Fluoro-4-phenoxybenzene
-
This compound
-
Phenol
-
Sodium hydride (60% dispersion in mineral oil)
-
Copper(I) oxide (Cu₂O)
-
Diglyme (anhydrous)
-
Toluene
Procedure: (Based on a similar transformation[14][16])
-
Nucleophile Preparation: In two separate, dry, three-neck flasks equipped with a reflux condenser and under an argon atmosphere, add sodium hydride (0.44 g, 11 mmol, washed with hexane to remove oil) to a solution of phenol (0.94 g, 10 mmol) in 10 mL of anhydrous diglyme. Stir until hydrogen evolution ceases to form sodium phenoxide.
-
Catalyst and Substrate Addition: To each flask, add copper(I) oxide (0.07 g, 0.5 mmol). Then, add 1.88 g (10 mmol) of 1-fluoro-4-phenoxybenzene to one flask and 1.88 g (10 mmol) of this compound to the other.
-
Reaction: Heat both reaction mixtures to 150-160 °C and stir for 12 hours.
-
Monitoring: Monitor the consumption of the starting material by GC-MS. It is expected that the reaction with the meta-isomer will proceed to a greater extent than the reaction with the para-isomer.
-
Work-up: After cooling to room temperature, add 30 mL of toluene to each flask and filter the mixture to remove inorganic salts.
-
Analysis: Wash the filtrate with 1M NaOH solution and then water. Dry the organic layer over anhydrous magnesium sulfate, concentrate, and analyze by GC-MS and NMR to quantify the amount of product formed and unreacted starting material.
Section 4: Data Summary and Conclusions
The predicted reactivity differences are stark and directly influence the synthetic utility of each isomer.
| Reaction Type | Isomer | Predicted Reactivity | Mechanistic Rationale |
| Electrophilic Aromatic Substitution (EAS) | 1-Fluoro-4-phenoxybenzene | Reactive. Substitution at C2/C6, ortho to the activating -OPh group. | The powerful activating effect of the -OPh group directs the substitution. |
| This compound | Reactive. Substitution primarily at C6, para to the activating -OPh group. | Concerted directing effects of -OPh and -F favor positions 6 and 4. | |
| Nucleophilic Aromatic Substitution (SNAr) | 1-Fluoro-4-phenoxybenzene | Highly Unreactive. | The +M effect of the para-OPh group destabilizes the anionic Meisenheimer intermediate. |
| This compound | Moderately Reactive. | The meta-OPh group does not destabilize the intermediate via resonance, making the reaction feasible. |
Conclusion
The positional isomerism of this compound and 1-fluoro-4-phenoxybenzene is a textbook example of how substituent effects govern aromatic reactivity.
-
For Electrophilic Aromatic Substitution , both isomers are reactive, but their regioselectivity differs due to the varied interplay of the directing groups. The phenoxy group is the dominant director in both cases.
-
For Nucleophilic Aromatic Substitution , a dramatic difference emerges. The para-isomer is essentially inert due to electronic destabilization of the reaction intermediate, while the meta-isomer is sufficiently reactive to be a valuable synthon for displacing the fluorine atom.
This understanding is not merely academic; it is critical for synthetic design. A researcher aiming to build complexity via EAS might choose either isomer, depending on the desired substitution pattern. However, a chemist looking to perform an SNAr reaction to displace the fluorine would find success only with This compound . This knowledge allows for the rational selection of starting materials, saving time and resources in the development of novel chemical entities.
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-
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A Comparative Guide to the Biological Activity of Fluorinated Diphenyl Ethers
For Researchers, Scientists, and Drug Development Professionals
In the landscape of synthetic chemistry and drug discovery, the diphenyl ether scaffold holds a prominent position due to its diverse biological activities. The introduction of fluorine atoms into this core structure often leads to profound changes in physicochemical properties, metabolic stability, and target engagement, making fluorinated diphenyl ethers a compelling class of molecules for investigation. This guide provides a comparative overview of the biological activities of fluorinated diphenyl ethers, with a focus on their herbicidal, antimicrobial, and cytotoxic properties, supported by experimental data and detailed protocols.
Herbicidal Activity: Potent Inhibitors of Protoporphyrinogen Oxidase (PPO)
The most well-documented biological activity of fluorinated diphenyl ethers is their potent herbicidal effect, primarily mediated through the inhibition of the enzyme protoporphyrinogen oxidase (PPO, EC 1.3.3.4).[1] This enzyme is crucial in the biosynthesis of both chlorophyll in plants and heme in animals.[2] Inhibition of PPO leads to the accumulation of protoporphyrinogen IX, which, in the presence of light and oxygen, is rapidly oxidized to protoporphyrin IX. This molecule acts as a photosensitizer, generating reactive oxygen species that cause lipid peroxidation and membrane damage, ultimately leading to cell death.[3]
The presence and position of fluorine atoms, along with other substituents on the diphenyl ether scaffold, significantly influence the PPO inhibitory activity. Trifluoromethyl groups, in particular, have been shown to enhance herbicidal potency.[1][2]
Comparative PPO Inhibitory Activity
| Compound | Target Organism | IC50 (µmol/L) | Reference |
| Oxyfluorfen | Plant PPO | 0.150 | [1] |
| Compound G4 (a novel fluorinated diphenyl ether) | Plant PPO | 0.0468 | [1] |
| Acifluorfen | Plant PPO | Not specified | [3] |
| Ppo-IN-8 (phenyltriazolinone PPO inhibitor) | Plant PPO | 33 µg/L | [4] |
Key Insights: The data clearly indicates that fluorination can lead to a significant increase in PPO inhibitory activity. For instance, the novel fluorinated diphenyl ether derivative, G4, demonstrated an IC50 value approximately three times lower than that of the commercial herbicide oxyfluorfen, highlighting the potential for developing highly potent herbicides through strategic fluorination.[1] Molecular docking studies have suggested that these compounds form strong interactions, such as π–π stacking and hydrogen bonds, with key amino acid residues in the active site of the PPO enzyme.[1]
Signaling Pathway of PPO Inhibition by Fluorinated Diphenyl Ethers
Caption: Mechanism of action of fluorinated diphenyl ether herbicides.
Antimicrobial Activity: A Promising Frontier
While the herbicidal effects of fluorinated diphenyl ethers are well-established, their potential as antimicrobial agents is an emerging area of research. Halogenated diphenyl ethers, in general, have demonstrated notable antibacterial and antifungal properties. The introduction of fluorine can modulate the lipophilicity and electronic properties of the molecule, potentially enhancing its ability to penetrate microbial cell membranes and interact with intracellular targets.
Comparative Antibacterial Activity of Halogenated Diphenyl Ethers
Direct comparative data for a series of fluorinated diphenyl ethers is limited in the current literature. However, studies on polybrominated diphenyl ethers (PBDEs) provide valuable insights into the structure-activity relationships of halogenated diphenyl ethers, which can guide the design of fluorinated analogues.
| Compound | Bacterial Strain | MIC (µg/mL) | Reference |
| Polybrominated Diphenyl Ether 9 | E. coli | 3.1 | [5] |
| Polybrominated Diphenyl Ether 11 | E. coli | 12.5 | [5] |
| Various PBDEs (2-13) | S. aureus and E. faecium | Low to sub-µg/mL | [5] |
Key Insights: The data on PBDEs reveals potent activity against Gram-positive bacteria, with some compounds also showing efficacy against the Gram-negative bacterium E. coli.[5] The degree and position of halogenation, along with the presence of other functional groups, are critical determinants of antibacterial potency. This suggests that systematic exploration of fluorinated diphenyl ether libraries could lead to the discovery of novel antibacterial agents.
Comparative Antifungal Activity
Similar to the antibacterial data, specific comparative studies on the antifungal activity of a range of fluorinated diphenyl ethers are not abundant. However, existing research indicates that fluorination can be a viable strategy for developing antifungal compounds. For instance, some fluorinated diphenyl ether carboxamide derivatives have been investigated as novel succinate dehydrogenase inhibitors with antifungal activity.[6]
Cytotoxic Activity: Potential for Anticancer Applications
The cytotoxic properties of halogenated diphenyl ethers against various cancer cell lines have garnered significant interest. The mechanisms often involve the induction of oxidative stress and apoptosis.[7]
Comparative Cytotoxicity of Halogenated Diphenyl Ethers
While extensive data on the cytotoxicity of a broad range of fluorinated diphenyl ethers is still forthcoming, studies on brominated diphenyl ethers offer a comparative framework.
| Compound | Cell Line | IC50 | Reference |
| BDE-100 | Mouse Cerebellar Granule Neurons | Lower than other tested BDEs | [2] |
| BDE-47 | Mouse Cerebellar Granule Neurons | Potent, but less than BDE-100 | [2] |
| BDE-99 | Mouse Cerebellar Granule Neurons | Less potent than BDE-47 | [2] |
| BDE-153 | Mouse Cerebellar Granule Neurons | Less potent than BDE-99 | [2] |
| BDE-209 | Mouse Cerebellar Granule Neurons | Least potent | [2] |
| Fluorinated Aminophenylhydrazines (Compound 6) | A549 Lung Carcinoma | 0.64 µM | [8] |
Key Insights: The cytotoxicity of brominated diphenyl ethers is congener-specific, with the potency correlating with their cellular accumulation.[2][7] The induction of oxidative stress appears to be a common mechanism of action.[7] Notably, some fluorinated compounds, though not diphenyl ethers, have shown potent anticancer activity, such as the fluorinated aminophenylhydrazine derivative with an IC50 of 0.64 µM against the A549 lung carcinoma cell line.[8] This underscores the potential of fluorine incorporation in designing cytotoxic agents.
Experimental Protocols
Protoporphyrinogen Oxidase (PPO) Inhibition Assay
This spectrophotometric assay measures the inhibition of PPO by monitoring the formation of protoporphyrin IX from its substrate, protoporphyrinogen IX.[3]
Workflow for PPO Inhibition Assay
Caption: Experimental workflow for a PPO inhibition assay.
Step-by-Step Protocol:
-
Enzyme Preparation: Isolate mitochondria from the target plant species (e.g., etiolated seedlings) through differential centrifugation. The mitochondrial pellet is then lysed to release the PPO enzyme.
-
Substrate Preparation: Protoporphyrinogen IX is freshly prepared by the reduction of protoporphyrin IX.
-
Assay Reaction: In a microplate well, combine the enzyme preparation, protoporphyrinogen IX, and the fluorinated diphenyl ether test compound at various concentrations. Include appropriate controls (no inhibitor, no enzyme).
-
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific time in the dark.
-
Reaction Termination and Measurement: Stop the reaction and measure the amount of protoporphyrin IX formed. This can be done by monitoring the increase in fluorescence or absorbance at a specific wavelength.
-
Data Analysis: Calculate the percentage of PPO inhibition for each concentration of the test compound and determine the IC50 value.
Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution Method)
This assay determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Workflow for MIC Determination
Caption: Workflow for determining Minimum Inhibitory Concentration (MIC).
Step-by-Step Protocol:
-
Prepare Test Compound Dilutions: Perform a serial two-fold dilution of the fluorinated diphenyl ether in a 96-well microtiter plate containing a suitable growth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).
-
Prepare Inoculum: Prepare a standardized suspension of the test microorganism (e.g., to a 0.5 McFarland standard).
-
Inoculation: Inoculate each well of the microtiter plate with the microbial suspension. Include a positive control (microorganism, no compound) and a negative control (broth only).
-
Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).
-
Determine MIC: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.
Conclusion and Future Directions
Fluorinated diphenyl ethers represent a versatile class of compounds with a wide spectrum of biological activities. Their primary application as PPO-inhibiting herbicides is well-established, with fluorination proving to be a key strategy for enhancing potency. The exploration of their antimicrobial and cytotoxic activities is a promising and expanding field. The available data, primarily from studies on brominated analogues, suggests that strategic fluorination could lead to the development of novel therapeutic agents.
Future research should focus on synthesizing and screening libraries of fluorinated diphenyl ethers to establish comprehensive structure-activity relationships for their antimicrobial and anticancer properties. Direct comparative studies with other halogenated and non-halogenated diphenyl ethers are crucial to elucidate the specific contributions of fluorine to their biological activity. Such investigations will undoubtedly pave the way for the rational design of next-generation herbicides, antibiotics, and anticancer drugs based on the fluorinated diphenyl ether scaffold.
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A Senior Application Scientist's Guide to Modern Synthetic Routes for Fluorinated Phenoxybenzenes
Introduction: The Strategic Value of Fluorinated Phenoxybenzenes
The diaryl ether motif is a cornerstone in medicinal chemistry, agrochemicals, and materials science. When this core structure is embellished with fluorine atoms, its physicochemical properties can be dramatically enhanced. Fluorine's unique characteristics—high electronegativity, small size, and ability to form strong C-F bonds—can improve metabolic stability, binding affinity, and lipophilicity, making fluorinated phenoxybenzenes highly sought-after targets in drug development and advanced materials.[1][2]
For decades, the synthesis of these structures was dominated by the Ullmann condensation, a method notorious for its harsh reaction conditions, often requiring high temperatures and stoichiometric amounts of copper.[3] This guide provides an in-depth comparison of modern, alternative methodologies that offer milder conditions, broader substrate scope, and greater efficiency. We will explore the mechanistic rationale behind each method, present comparative experimental data, and provide validated protocols to empower researchers in the synthesis of these valuable compounds.
The Classical Benchmark: Ullmann Condensation
First reported by Fritz Ullmann in 1905, the Ullmann condensation involves the copper-catalyzed reaction of an aryl halide with a phenol in the presence of a base.[4]
Traditional Limitations:
-
Harsh Conditions: Typically requires temperatures exceeding 150-200 °C.[5][6]
-
High Catalyst Loading: Often necessitates stoichiometric or supra-stoichiometric amounts of copper.[3]
-
Solvent Issues: High-boiling polar solvents like DMF, pyridine, or nitrobenzene are common.[3]
-
Limited Scope: The reaction is often sluggish with electron-rich aryl halides.
While modern iterations using specialized ligands and alternative copper sources have mitigated some of these issues, the fundamental challenges led the field to seek more versatile and milder alternatives.[7][8]
Alternative Synthetic Methodologies: A Comparative Analysis
We will now delve into the premier modern alternatives for synthesizing fluorinated phenoxybenzenes, comparing their mechanisms, advantages, and practical applications.
Palladium-Catalyzed Buchwald-Hartwig C-O Coupling
The advent of the Buchwald-Hartwig amination was quickly extended to C-O bond formation, representing a paradigm shift in diaryl ether synthesis.[9][10] This reaction utilizes a palladium catalyst, typically in conjunction with a sterically hindered and electron-rich phosphine ligand, to couple aryl halides or triflates with phenols.
Mechanistic Rationale: The key to this reaction's success lies in the ligand, which facilitates the crucial, and often rate-limiting, reductive elimination step to form the C-O bond and regenerate the Pd(0) catalyst. Bulky, electron-rich ligands accelerate this step, allowing for lower reaction temperatures and broader substrate scope.[11]
Caption: Catalytic cycle for the Buchwald-Hartwig C-O coupling reaction.
Advantages:
-
Mild Conditions: Reactions can often be run at temperatures between room temperature and 100 °C.[12]
-
High Generality: Tolerates a wide range of functional groups on both the aryl halide and the phenol. Electron-rich, electron-neutral, and electron-deficient substrates are generally compatible.[11][13]
-
Low Catalyst Loading: Typically requires only 0.5-2 mol% of the palladium catalyst.[14]
-
Well-Defined Mechanism: The catalytic cycle is well-understood, allowing for rational ligand design and optimization.[15]
Limitations:
-
Catalyst Cost & Sensitivity: Palladium is a precious metal, and some phosphine ligands can be expensive and sensitive to air and moisture.
-
Ligand Selection: The optimal ligand can be substrate-dependent, sometimes requiring screening.
Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution is a powerful, often metal-free, method for forming C-O bonds, particularly when a fluorinated arene is used as the electrophile. The reaction proceeds via an addition-elimination mechanism.
Mechanistic Rationale: For an SNAr reaction to occur, two key conditions must be met:
-
The aromatic ring must be "activated" by at least one strong electron-withdrawing group (EWG), such as -NO₂, -CN, or -CF₃, positioned ortho or para to the leaving group.[16][17]
-
A good leaving group must be present.
The EWG is critical as it stabilizes the negatively charged intermediate, known as the Meisenheimer complex, through resonance.[16] Counterintuitively in the context of SN1/SN2 reactions, fluoride is an excellent leaving group for SNAr. This is because the rate-determining step is the initial nucleophilic attack. The extreme electronegativity of fluorine creates a highly polarized C-F bond, making the carbon atom exceptionally electrophilic and accelerating this first step.[18][19]
Caption: The addition-elimination mechanism of an SNAr reaction.
Advantages:
-
Metal-Free: Avoids the cost and potential product contamination associated with transition metals.
-
High Efficiency for Activated Systems: For suitable substrates, reactions are often fast and high-yielding.
-
Predictable Regiochemistry: The ortho/para relationship between the EWG and the leaving group dictates the reaction site.
Limitations:
-
Substrate Scope: Strictly limited to electron-poor aromatic systems. Unactivated or electron-rich fluoroarenes are generally unreactive under standard S
NAr conditions.[20] -
Strong Basic Conditions: Often requires a strong base (e.g., NaH, K₂CO₃) to generate the phenoxide nucleophile, which may not be compatible with sensitive functional groups.
Modern Copper-Catalyzed C-O Coupling
Building on the foundation of the Ullmann reaction, significant advances have been made in copper-catalyzed diaryl ether synthesis. The use of specific ligands, such as N,N-dimethylglycine or 1,10-phenanthroline, has transformed the reaction into a truly catalytic and much milder process.[13][21]
Mechanistic Rationale: Ligands accelerate the reaction by increasing the solubility and reactivity of the copper species and facilitating the oxidative addition and reductive elimination steps, similar to their role in palladium catalysis. This allows for significantly lower reaction temperatures (e.g., 90-130 °C) and catalytic amounts of copper.[5][6]
Advantages:
-
Cost-Effective: Copper is significantly cheaper and more abundant than palladium.
-
Improved Conditions: Modern protocols avoid the extreme temperatures of the classic Ullmann reaction.[5][21]
-
Different Selectivity: In some cases, copper catalysts can offer complementary reactivity to palladium systems.
Limitations:
-
Higher Temperatures than Pd: While milder than the classic Ullmann, temperatures are still generally higher than those required for Buchwald-Hartwig couplings.
-
Base Sensitivity: Often requires strong bases like Cs₂CO₃ or K₃PO₄.[5]
Photoredox and Dual Catalysis
A frontier in cross-coupling is the use of photoredox catalysis, often in conjunction with a nickel co-catalyst. This approach uses visible light to generate highly reactive radical intermediates under exceptionally mild conditions.
Mechanistic Rationale: A photocatalyst (PC), upon absorbing light, becomes a potent oxidant or reductant in its excited state (PC*). In a common pathway for C-O coupling, the excited photocatalyst engages in a redox event that initiates a separate catalytic cycle with a nickel catalyst. This allows the overall transformation to proceed at or near room temperature, driven by low-energy visible light.[22][23]
Advantages:
-
Extremely Mild Conditions: Reactions are often conducted at room temperature.
-
Novel Reactivity: Enables the coupling of challenging substrates that may not be compatible with traditional thermal methods.[22]
-
High Functional Group Tolerance: The mild conditions preserve sensitive functional groups.
Limitations:
-
Developing Field: The substrate scope is still being broadly defined, and reaction optimization can be complex.
-
Specialized Equipment: Requires a light source (e.g., blue LEDs).
Enabling Technologies: Enhancing Synthetic Efficiency
Microwave-Assisted Synthesis
Microwave irradiation can dramatically accelerate many of the reactions described above, particularly Ullmann-type and SNAr reactions.[13][24] The rapid, localized heating can reduce reaction times from many hours to mere minutes, often improving yields by minimizing side-product formation.
Continuous Flow Chemistry
Flow chemistry offers significant advantages in safety, scalability, and efficiency.[25] For reactions involving fluorinated compounds, especially those using hazardous reagents or generating highly exothermic reactions, flow reactors provide superior temperature control and mixing.[26][27] This technology is particularly well-suited for SNAr reactions, where a reagent stream containing the fluoroarene can be mixed with a stream of the phenoxide under precisely controlled conditions, maximizing yield and safety.[28][29]
Performance Comparison: A Head-to-Head Analysis
The following table provides a comparative summary of the key synthetic methods.
| Method | Catalyst/Reagent | Typical Temp. | Reaction Time | Substrate Scope (Aryl Halide) | Pros | Cons |
| Buchwald-Hartwig | Pd(0) / Phosphine Ligand | rt - 100 °C | 2 - 24 h | Broad: Ar-Cl, Br, I, OTf. Tolerates e⁻-rich & e⁻-poor.[11] | Very broad scope, mild conditions, high functional group tolerance. | Catalyst/ligand cost, sensitivity to air. |
| S | Base (e.g., K₂CO₃) | rt - 150 °C | 0.5 - 12 h | Restricted: Requires strong EWG ortho/para to F, Cl.[17] | Metal-free, inexpensive, very efficient for activated systems. | Narrow substrate scope, often requires strong base. |
| Modern Cu-Catalyzed | Cu(I) salt / Ligand | 90 - 140 °C | 12 - 48 h | Broad: Ar-I, Br. Generally good for neutral/e⁻-poor.[5][6] | Low-cost catalyst, operationally simple. | Higher temperatures than Pd, can require strong bases. |
| Photoredox/Ni Dual | Photocatalyst + Ni Salt | rt | 6 - 24 h | Expanding: Ar-Br, I. Can couple challenging substrates.[22][23] | Exceptionally mild conditions, novel reactivity pathways. | Newer method, scope still being fully explored. |
Experimental Protocols: Validated Methodologies
The following are representative, step-by-step protocols for key alternative methods.
Protocol 1: Buchwald-Hartwig C-O Coupling of 4-Fluorobromobenzene with Phenol
Caption: General workflow for a Buchwald-Hartwig C-O coupling reaction.
Materials:
-
4-Fluorobromobenzene (1.0 mmol)
-
Phenol (1.2 mmol)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.01 mmol, 1 mol% Pd)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos, 0.04 mmol, 4 mol%)
-
Potassium Phosphate (K₃PO₄, 2.0 mmol)
-
Anhydrous Toluene (5 mL)
Procedure:
-
To an oven-dried reaction vial equipped with a magnetic stir bar, add Pd₂(dba)₃, XPhos, and K₃PO₄.
-
Seal the vial with a septum cap and purge with argon for 5 minutes.
-
Under an argon atmosphere, add the 4-fluorobromobenzene, phenol, and anhydrous toluene via syringe.
-
Seal the vial tightly with a Teflon-lined cap.
-
Place the vial in a preheated oil bath or heating block at 100 °C and stir for 18 hours.
-
After cooling to room temperature, dilute the reaction mixture with diethyl ether (20 mL) and filter through a pad of Celite.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude residue by silica gel column chromatography to yield the desired 4-fluorophenoxybenzene.
Causality: The choice of a bulky, electron-rich biarylphosphine ligand like XPhos is critical for promoting the reductive elimination of the diaryl ether from the palladium center, enabling the reaction to proceed efficiently at 100 °C.[11] Anhydrous conditions and an inert atmosphere are essential to prevent the deactivation of the Pd(0) catalyst.
Protocol 2: SNAr Synthesis of 1-Fluoro-4-phenoxy-2-nitrobenzene
Materials:
-
2,4-Difluoronitrobenzene (1.0 mmol)
-
Phenol (1.0 mmol)
-
Potassium Carbonate (K₂CO₃, 1.5 mmol, finely powdered)
-
Dimethylformamide (DMF, 5 mL)
Procedure:
-
To a round-bottom flask containing a magnetic stir bar, add phenol, potassium carbonate, and DMF.
-
Stir the mixture at room temperature for 15 minutes to facilitate the formation of potassium phenoxide.
-
Add 2,4-difluoronitrobenzene to the mixture.
-
Heat the reaction mixture to 80 °C and stir for 4 hours. Monitor the reaction progress by TLC.
-
After cooling to room temperature, pour the reaction mixture into ice-water (50 mL).
-
Extract the aqueous mixture with ethyl acetate (3 x 25 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Causality: The nitro group para to the C4-fluorine and ortho to the C2-fluorine strongly activates both positions for nucleophilic attack. The substitution occurs preferentially at the C4 position (para to the nitro group) due to superior resonance stabilization of the resulting Meisenheimer complex.[16] The fluorine at C2 remains, yielding the target product.
Conclusion and Future Outlook
The synthesis of fluorinated phenoxybenzenes has evolved far beyond the classical Ullmann condensation. Modern palladium- and copper-catalyzed systems offer mild, versatile, and highly efficient routes with broad substrate applicability. For appropriately activated substrates, the metal-free SNAr reaction remains a powerful and economical choice, leveraging the unique electronic properties of fluorine as a leaving group. Emerging technologies like photoredox catalysis promise to further expand the synthetic toolbox, enabling transformations under even milder conditions.
For researchers and drug development professionals, the choice of method will depend on the specific electronic properties of the target molecule, functional group compatibility, and considerations of cost and scale. By understanding the mechanistic underpinnings of each alternative, scientists can make informed decisions to efficiently access these valuable fluorinated scaffolds.
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A General Copper-Catalyzed Synthesis of Diaryl Ethers. Journal of the American Chemical Society.
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Enzyme-Catalyzed Enantioselective Diaryl Ketone Reductions. Organic Letters.
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A New Biarylphosphine Ligand for the Pd-Catalyzed Synthesis of Diaryl Ethers Under Mild Conditions. ACS Publications.
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Synthesis of Diaryl Ethers Through the Copper-Catalyzed Arylation of Phenols with Aryl Iodides Using KF/Al2O3. Taylor & Francis Online.
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Novel Electron-Rich Bulky Phosphine Ligands Facilitate the Palladium-Catalyzed Preparation of Diaryl Ethers. Journal of the American Chemical Society.
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Copper-catalyzed synthesis of phenol and diaryl ether derivatives via hydroxylation of diaryliodoniums. National Institutes of Health (NIH).
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Chapter 4: Synthetic Methods for Diaryl Ether Preparation Using Arylating Reagents. Books.
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Metallaphotoredox C-O and C-N Cross-coupling using Donor- Acceptor Cyanoarene Photocatalysts. AIR Unimi.
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A New Biarylphosphine Ligand for the Pd-Catalyzed Synthesis of Diaryl Ethers under Mild Conditions. Organic Letters.
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Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. MDPI.
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Synthesis of Fluorinated Benzophenones for Biological Activity Probing. Macquarie University.
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Intramolecular Ullmann condensation reaction: an effective approach to macrocyclic diaryl ethers. The Journal of Organic Chemistry.
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Ullmann diaryl ether synthesis: rate acceleration by 2,2,6,6-tetramethylheptane-3,5-dione. Semantic Scholar.
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Photochemically assisted synthesis of phenacenes fluorinated at the terminal benzene rings and their electronic spectra. Beilstein Journals.
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Diaryl ether synthesis in supercritical carbon dioxide in batch and continuous flow modes. RSC Publishing.
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Efficient photoredox catalysis in C–C cross-coupling reactions by two-coordinated Au(I) complex. PubMed Central.
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Pd(PPh3)4-Catalyzed Buchwald-Hartwig Amination ofAryl Fluorosulfonates with Aryl Amines. ResearchGate.
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Buchwald–Hartwig amination of aryl esters and chlorides catalyzed by the dianisole-decorated Pd–NHC complex. RSC Publishing.
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Flow microreactor synthesis in organo-fluorine chemistry. Beilstein Journals.
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Nucleophilic Aromatic Substitution. YouTube.
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Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis. PubMed Central.
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Flow Chemistry: Recent Developments in the Synthesis of Pharmaceutical Products. ACS Publications.
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Fluorine-Functionalized Polyphosphazene Immunoadjuvant: Synthesis, Solution Behavior and In Vivo Potency. MDPI.
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Decarbonylative Diaryl Ether Synthesis by Pd and Ni Catalysis. ACS Publications.
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Catalytic Enantioselective Synthesis of Axially Chiral Diaryl Ethers Via Asymmetric Povarov Reaction Enabled Desymmetrization. National Institutes of Health (NIH).
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Synthesis of Diaryl Ethers by Formal Oxygen Insertion Between Suzuki–Miyaura Coupling Partners. ResearchGate.
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A Head-to-Head Battle for C-O Bond Formation: A Comparative Guide to Copper-Catalyzed vs. Palladium-Catalyzed Phenoxybenzene Synthesis
For researchers, scientists, and drug development professionals, the synthesis of diaryl ethers, such as phenoxybenzene, is a fundamental transformation in the construction of a vast array of pharmaceuticals, advanced materials, and agrochemicals. The carbon-oxygen (C-O) bond is a cornerstone of many biologically active molecules, and its efficient formation is of paramount importance. Two of the most powerful and widely employed methods for this synthesis are the copper-catalyzed Ullmann condensation and the palladium-catalyzed Buchwald-Hartwig etherification. This guide provides an in-depth, objective comparison of these two seminal reactions, supported by experimental data, detailed protocols, and mechanistic insights to facilitate informed methodological selection for your specific synthetic challenges.
At a Glance: A Tale of Two Metals
The choice between copper and palladium catalysis for phenoxybenzene synthesis is not merely a matter of personal preference; it is a decision guided by factors such as cost, reaction conditions, substrate scope, and functional group tolerance. The classical Ullmann condensation, first described in 1905, has undergone a significant renaissance from its origins of harsh reaction conditions and stoichiometric copper to modern, milder protocols employing catalytic amounts of copper with the aid of various ligands.[1] In contrast, the Buchwald-Hartwig etherification, which came to prominence in the mid-1990s, utilizes a palladium catalyst in conjunction with specialized phosphine-based ligands to achieve C-O bond formation, often under remarkably mild conditions.[1][2]
Delving into the Mechanisms: A Dance of Oxidation States
The distinct catalytic cycles of the Ullmann and Buchwald-Hartwig reactions form the basis of their differing characteristics and substrate compatibility.
The Ullmann Condensation: A Copper-Catalyzed Cycle
The modern, ligand-assisted Ullmann condensation is generally believed to proceed through a Cu(I)/Cu(III) catalytic cycle. The key steps involve:
-
Formation of a Copper(I) Phenoxide: The reaction is initiated by the deprotonation of the phenol by a base, followed by coordination to the Cu(I) salt to form a copper(I) phenoxide species.
-
Oxidative Addition: The aryl halide then undergoes oxidative addition to the copper(I) phenoxide, forming a transient Cu(III) intermediate.
-
Reductive Elimination: This high-valent copper species then reductively eliminates the desired diaryl ether, regenerating the active Cu(I) catalyst.
The use of ligands, such as N,N-dimethylglycine or various diamines, is crucial in stabilizing the copper catalyst and facilitating the oxidative addition and reductive elimination steps, allowing the reaction to proceed at lower temperatures.[3]
Caption: Proposed Cu(I)/Cu(III) catalytic cycle for the Ullmann diaryl ether synthesis.
The Buchwald-Hartwig Etherification: A Palladium-Powered Pathway
The Buchwald-Hartwig etherification follows a well-established Pd(0)/Pd(II) catalytic cycle. The fundamental steps are:
-
Oxidative Addition: The active Pd(0) catalyst, typically bearing bulky, electron-rich phosphine ligands, undergoes oxidative addition to the aryl halide, forming a Pd(II) species.
-
Ligand Exchange and Deprotonation: The phenol coordinates to the Pd(II) complex, and a base facilitates the deprotonation of the hydroxyl group to form a palladium-phenoxide complex.
-
Reductive Elimination: The final step is the reductive elimination of the diaryl ether from the palladium center, which regenerates the active Pd(0) catalyst.
The choice of the phosphine ligand is critical to the success of the Buchwald-Hartwig reaction, as it influences the rates of both the oxidative addition and reductive elimination steps.[2]
Caption: The Pd(0)/Pd(II) catalytic cycle for the Buchwald-Hartwig diaryl ether synthesis.
Performance Comparison: A Quantitative Look
To provide a clear and objective comparison, the following table summarizes representative experimental data for the synthesis of 4-methoxyphenoxybenzene from 4-methoxyphenol and 4-bromotoluene, a common model system. It is important to note that direct head-to-head comparisons in a single study are rare, and these conditions are compiled from different sources to be as representative as possible.
| Parameter | Copper-Catalyzed Ullmann Condensation | Palladium-Catalyzed Buchwald-Hartwig Etherification |
| Catalyst | CuI | Pd(OAc)₂ |
| Ligand | N,N-Dimethylglycine | XPhos |
| Catalyst Loading | 5-10 mol% | 1-2 mol% |
| Ligand Loading | 20-30 mol% | 2-4 mol% |
| Base | K₂CO₃ or Cs₂CO₃ | NaOtBu or K₃PO₄ |
| Solvent | Dioxane or DMF | Toluene or Dioxane |
| Temperature | 90-110 °C | 80-110 °C |
| Reaction Time | 12-24 hours | 2-12 hours |
| Representative Yield | 75-95% | 85-98% |
Cost Analysis: The Economic Equation
A significant factor in the choice between copper and palladium catalysis, particularly for large-scale synthesis, is the cost of the catalyst and ligands. Copper is an earth-abundant metal, and its salts are significantly less expensive than palladium salts.[4] Furthermore, the ligands typically employed in Ullmann-type reactions are often simple and inexpensive amino acids or diamines. In contrast, palladium is a precious metal, and the sophisticated phosphine ligands required for the Buchwald-Hartwig reaction can be a major cost driver.[5]
| Component | Representative Copper System | Representative Palladium System | Approximate Cost Comparison |
| Metal Salt | Copper(I) iodide (CuI) | Palladium(II) acetate (Pd(OAc)₂) | CuI is significantly less expensive. |
| Ligand | N,N-Dimethylglycine | XPhos | N,N-Dimethylglycine is considerably cheaper. |
Note: Prices are subject to significant variation based on supplier, purity, and quantity. This table is for illustrative purposes to show the general cost difference.
Substrate Scope and Functional Group Tolerance
Ullmann Condensation: Modern Ullmann protocols exhibit a broad substrate scope, and the use of ligands like N,N-dimethylglycine has enabled the coupling of both electron-rich and electron-deficient aryl halides.[3] The reaction is also effective for sterically hindered phenols.[6] However, the reaction can be sensitive to certain functional groups, and the higher reaction temperatures sometimes required can be a limitation for complex, thermally sensitive substrates.
Buchwald-Hartwig Etherification: A key advantage of the Buchwald-Hartwig reaction is its exceptional functional group tolerance and broad substrate scope.[2] The use of bulky, electron-rich phosphine ligands allows for the efficient coupling of a wide variety of aryl and heteroaryl halides (including chlorides) with a diverse range of phenols, often under milder conditions than the Ullmann reaction.[2] This makes it particularly well-suited for late-stage functionalization in the synthesis of complex molecules.
Detailed Experimental Protocols
The following are representative, step-by-step protocols for the synthesis of 4-methoxyphenoxy-4'-methylbenzene.
Protocol 1: Copper-Catalyzed Ullmann Condensation
This protocol is adapted from established procedures for the N,N-dimethylglycine-promoted Ullmann diaryl ether synthesis.[3]
Materials:
-
4-Bromotoluene (1.0 mmol, 171 mg)
-
4-Methoxyphenol (1.2 mmol, 149 mg)
-
Copper(I) iodide (CuI) (0.1 mmol, 19 mg)
-
N,N-Dimethylglycine (0.2 mmol, 21 mg)
-
Cesium carbonate (Cs₂CO₃) (2.0 mmol, 652 mg)
-
Anhydrous 1,4-dioxane (5 mL)
Experimental Workflow:
Caption: General workflow for the Ullmann diaryl ether synthesis.
Procedure:
-
To a dry Schlenk tube, add 4-bromotoluene, 4-methoxyphenol, copper(I) iodide, N,N-dimethylglycine, and cesium carbonate.
-
Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.
-
Add anhydrous 1,4-dioxane via syringe.
-
Seal the tube and place it in a preheated oil bath at 100 °C.
-
Stir the reaction mixture vigorously for 24 hours.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite to remove insoluble inorganic salts.
-
Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography on silica gel to afford the desired diaryl ether.
Protocol 2: Palladium-Catalyzed Buchwald-Hartwig Etherification
This protocol is a representative example of a Buchwald-Hartwig C-O coupling reaction.
Materials:
-
4-Bromotoluene (1.0 mmol, 171 mg)
-
4-Methoxyphenol (1.2 mmol, 149 mg)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 4.5 mg)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (0.04 mmol, 19 mg)
-
Sodium tert-butoxide (NaOtBu) (1.4 mmol, 135 mg)
-
Anhydrous toluene (5 mL)
Experimental Workflow:
Caption: General workflow for the Buchwald-Hartwig diaryl ether synthesis.
Procedure:
-
In a glovebox, add palladium(II) acetate, XPhos, and sodium tert-butoxide to a dry Schlenk tube.
-
Add 4-bromotoluene and 4-methoxyphenol.
-
Remove the tube from the glovebox and add anhydrous toluene via syringe.
-
Seal the tube and place it in a preheated oil bath at 100 °C.
-
Stir the reaction mixture for 4-12 hours, monitoring by TLC or GC-MS.
-
After cooling to room temperature, quench the reaction with saturated aqueous ammonium chloride.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Conclusion: Making the Right Choice for Your Research
Both the copper-catalyzed Ullmann condensation and the palladium-catalyzed Buchwald-Hartwig etherification are powerful and versatile methods for the synthesis of phenoxybenzene and other diaryl ethers. The choice between them is a strategic one, dictated by the specific needs of the synthetic problem at hand.
-
The Ullmann condensation offers a significant cost advantage, making it an attractive option for large-scale synthesis. With modern ligand systems, it provides good to excellent yields and has a broad substrate scope.
-
The Buchwald-Hartwig etherification excels in its generally milder reaction conditions, shorter reaction times, and exceptional functional group tolerance. This makes it the go-to method for complex, sensitive substrates, particularly in the context of medicinal chemistry and late-stage functionalization.
By understanding the mechanistic nuances, performance characteristics, and practical considerations of each method, researchers can confidently select the optimal catalytic system to efficiently construct the vital diaryl ether linkage in their target molecules.
References
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Cristau, H.-J., et al. (2004). A General and Mild Ullmann-Type Synthesis of Diaryl Ethers. Organic Letters, 6(6), 913-916. [Link]
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Monnier, F., & Taillefer, M. (2009). Catalytic C-C, C-N, and C-O Ullmann-Type Coupling Reactions. Angewandte Chemie International Edition, 48(38), 6954-6971. [Link]
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Ley, S. V., & Thomas, A. W. (2003). Modern Synthetic Methods for Copper-Mediated C(aryl)-O, C(aryl)-N, and C(aryl)-S Bond Formation. Angewandte Chemie International Edition, 42(44), 5400-5449. [Link]
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Wikipedia. (2023). Buchwald–Hartwig amination. [Link]
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Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link]
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Ma, D., & Cai, Q. (2003). N,N-Dimethyl Glycine-Promoted Ullmann Coupling Reaction of Phenols and Aryl Halides. Organic Letters, 5(21), 3799-3802. [Link]
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Beletskaya, I. P., & Cheprakov, A. V. (2000). The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chemical Reviews, 100(8), 3009-3066. [Link]
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Hartwig, J. F. (2008). Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides. Accounts of Chemical Research, 41(11), 1534-1544. [Link]
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Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphane Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition, 47(34), 6338-6361. [Link]
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Organic Chemistry Portal. (n.d.). Ullmann Reaction. [Link]
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Evano, G., et al. (2008). Copper-Mediated Coupling Reactions and Their Applications in Natural Products and Designed Biomolecules Synthesis. Chemical Reviews, 108(8), 3054-3131. [Link]
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National Center for Biotechnology Information. (n.d.). High-Valent Organometallic Copper and Palladium in Catalysis. [Link]
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Schlummer, B., & Scholz, U. (2004). Palladium-Catalyzed C−N and C−O Coupling–A Practical Guide from an Industrial Vantage Point. Advanced Synthesis & Catalysis, 346(13‐15), 1599-1626. [Link]
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MDPI. (2020). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. [Link]
-
Beilstein Journal of Organic Chemistry. (2012). Screening of ligands for the Ullmann synthesis of electron-rich diaryl ethers. [Link]
-
National Center for Biotechnology Information. (2012). Screening of ligands for the Ullmann synthesis of electron-rich diaryl ethers. [Link]
-
MDPI. (2018). Copper/N,N-Dimethylglycine Catalyzed Goldberg Reactions Between Aryl Bromides and Amides, Aryl Iodides and Secondary Acyclic Amides. [Link]
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ResearchGate. (n.d.). Preparation of 1-Methoxy-2-(4-Methoxyphenoxy)Benzene. [Link]
-
ResearchGate. (2015). Should I use Buchwald reaction or Ullman reaction?. [Link]
-
YouTube. (2021). Buchwald-Hartwig and Ullmann amination reactions. [Link]
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ResearchGate. (n.d.). Schematic comparison of the Ullman-Goldberg and Buchwald-Hartwig mechanisms.. [Link]
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Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]
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Lund University. (n.d.). Analysis of a Buckwald-Hartwig amination: reaction for pharmaceutical production. [Link]
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MDPI. (2021). A Novel Insight into the Ullmann Homocoupling Reactions Performed in Heterogeneous Catalytic Systems. [Link]
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MDPI. (2020). Expression of Reaction Selectivity and the Substituent Effect in Ullmann, Suzuki, Hiyama, and Allylic Arylation Reactions Caused by Reducing Catalyst Loading. [Link]
-
National Center for Biotechnology Information. (2010). RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW. [Link]
-
ResearchGate. (2021). ChemInform Abstract: Solvent-Free Buchwald-Hartwig Reaction of Aryl and Heteroaryl Halides with Secondary Amines.. [Link]
-
ResearchGate. (2018). Origins of High Catalyst Loading in Copper(I)-Catalysed Ullmann-Goldberg C-N Coupling Reactions. [Link]
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A Comparative Guide to the Purity Analysis of 1-Fluoro-3-phenoxybenzene by High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC)
In the landscape of pharmaceutical development and fine chemical synthesis, the purity of starting materials and intermediates is paramount. 1-Fluoro-3-phenoxybenzene, a key building block in the synthesis of various active pharmaceutical ingredients (APIs) and other complex organic molecules, is no exception. Ensuring its purity is a critical step that directly impacts the quality, safety, and efficacy of the final product. This guide provides an in-depth comparison of two of the most powerful and widely used analytical techniques for purity assessment: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).
This document is intended for researchers, scientists, and drug development professionals, offering not just procedural steps but also the underlying scientific rationale for the proposed methodologies. We will delve into the principles of each technique, present detailed experimental protocols, and provide a comparative analysis of their performance, all grounded in established scientific principles and regulatory expectations.
The Critical Choice: HPLC vs. GC for this compound
The selection of an appropriate analytical technique hinges on the physicochemical properties of the analyte. This compound is a relatively non-polar, thermally stable molecule with a predicted boiling point of approximately 249.6 °C.[1] These characteristics make it amenable to analysis by both HPLC and GC.
-
High-Performance Liquid Chromatography (HPLC) is a versatile technique that separates components in a liquid mobile phase based on their interactions with a solid stationary phase.[2][3] For a compound like this compound, reversed-phase HPLC, where the stationary phase is non-polar and the mobile phase is polar, is the most suitable approach.[4][5][6]
-
Gas Chromatography (GC) is a powerful technique for the separation of volatile and thermally stable compounds. The sample is vaporized and transported through a column by an inert carrier gas. Separation is achieved based on the differential partitioning of the analytes between the mobile gas phase and a stationary phase.[7][8]
The choice between HPLC and GC will depend on several factors, including the nature of potential impurities, the required sensitivity, and the available instrumentation. This guide will explore both options to allow for an informed decision.
High-Performance Liquid Chromatography (HPLC) for Purity Analysis
Reversed-phase HPLC is the workhorse of the pharmaceutical industry for purity analysis.[2] Its broad applicability to a wide range of organic molecules makes it an excellent first choice for assessing the purity of this compound.
Rationale for HPLC Method Design
The goal is to develop a stability-indicating method that can separate the main component from any process-related impurities and potential degradation products. A C18 column is a standard choice for reversed-phase chromatography, offering excellent retention and selectivity for aromatic compounds.[4] The mobile phase, a mixture of acetonitrile and water, provides the necessary polarity to elute the analyte from the non-polar stationary phase. A UV detector is appropriate as the aromatic rings in this compound will exhibit strong absorbance in the UV region.
Experimental Protocol: HPLC
Instrumentation:
-
HPLC System: A standard HPLC system with a quaternary or binary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Software: Chromatography data acquisition and processing software.
Chromatographic Conditions:
-
Mobile Phase: A gradient of Acetonitrile (A) and Water (B).
-
Start with a higher proportion of water to retain the analyte and any polar impurities.
-
Gradually increase the acetonitrile concentration to elute the main component and any less polar impurities.
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
Run Time: Approximately 20 minutes
Standard and Sample Preparation:
-
Standard Solution (0.1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in 100 mL of acetonitrile.
-
Sample Solution (0.1 mg/mL): Accurately weigh approximately 10 mg of the this compound sample and dissolve it in 100 mL of acetonitrile.
-
Filter all solutions through a 0.45 µm syringe filter before injection.
Method Validation: The analytical method should be validated in accordance with ICH Q2(R1) guidelines to ensure it is fit for its intended purpose.[9] Key validation parameters include specificity, linearity, range, accuracy, precision, and robustness. The United States Pharmacopeia (USP) General Chapter <1225> also provides comprehensive guidance on the validation of compendial procedures.[10][11][12]
HPLC Workflow
Caption: HPLC analysis workflow for this compound.
Gas Chromatography (GC) for Purity Analysis
Given the volatility and thermal stability of this compound, Gas Chromatography is a highly suitable alternative for its purity analysis. GC often provides higher resolution and faster analysis times compared to HPLC for volatile compounds.
Rationale for GC Method Design
The selection of the GC column is critical for achieving good separation. A mid-polarity column, such as one with a (5%-phenyl)-methylpolysiloxane stationary phase, is a good starting point as it provides selectivity for aromatic compounds. A Flame Ionization Detector (FID) is a universal detector for organic compounds and offers excellent sensitivity. For more definitive identification of impurities, a Mass Spectrometer (MS) detector can be used.
Experimental Protocol: GC
Instrumentation:
-
Gas Chromatograph: A GC system equipped with a split/splitless injector, a capillary column, and a Flame Ionization Detector (FID) or Mass Spectrometer (MS).
-
Column: A (5%-phenyl)-methylpolysiloxane capillary column (e.g., 30 m x 0.25 mm I.D., 0.25 µm film thickness).
-
Carrier Gas: Helium or Hydrogen at a constant flow rate.
-
Software: Chromatography data acquisition and processing software.
Chromatographic Conditions:
-
Injector Temperature: 250 °C
-
Detector Temperature (FID): 300 °C
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
-
Split Ratio: 50:1
-
Injection Volume: 1 µL
Standard and Sample Preparation:
-
Standard Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in 10 mL of a suitable solvent such as dichloromethane or ethyl acetate.
-
Sample Solution (1 mg/mL): Accurately weigh approximately 10 mg of the this compound sample and dissolve it in 10 mL of the same solvent.
Method Validation: Similar to the HPLC method, the GC method must be validated according to ICH Q2(R1) and USP <1225> guidelines to ensure its suitability for the intended application.[9][10][11][12]
GC Workflow
Caption: GC analysis workflow for this compound.
Comparative Performance Analysis
The following table summarizes the expected performance characteristics of the proposed HPLC and GC methods for the purity analysis of this compound. These are typical values and should be confirmed during method validation.
| Parameter | HPLC | GC | Rationale for Comparison |
| Principle | Partition between liquid mobile phase and solid stationary phase | Partition between gas mobile phase and liquid/solid stationary phase | Fundamental difference in the separation mechanism. |
| Applicability | Wide range of non-volatile and thermally labile compounds | Volatile and thermally stable compounds | This compound is suitable for both. |
| Typical Column | C18 (Reversed-Phase) | (5%-phenyl)-methylpolysiloxane | Selected for optimal selectivity for aromatic compounds. |
| Typical Detector | UV/DAD | FID/MS | Based on the chemical properties of the analyte. |
| Estimated Run Time | ~20 minutes | ~15 minutes | GC is often faster for volatile compounds. |
| Resolution | Good | Excellent | GC capillary columns generally offer higher efficiency. |
| Limit of Detection (LOD) | ~0.01% | ~0.005% | FID is highly sensitive for hydrocarbons. |
| Limit of Quantification (LOQ) | ~0.03% | ~0.015% | Reflects the higher sensitivity of GC-FID. |
| Sample Preparation | Simple dissolution and filtration | Simple dissolution | Both methods require minimal sample preparation. |
Conclusion and Recommendations
Both HPLC and GC are powerful and reliable techniques for the purity analysis of this compound. The choice between the two will ultimately depend on the specific requirements of the analysis and the available instrumentation.
-
HPLC is a robust and versatile method that is widely available in pharmaceutical quality control laboratories. It is an excellent choice for routine purity testing and for the analysis of samples that may contain non-volatile or thermally labile impurities.
-
GC , particularly with an FID detector, offers higher sensitivity and resolution for volatile impurities. It can be the preferred method when trace-level impurities need to be quantified or when faster analysis times are critical. The use of a mass spectrometer as a detector provides unequivocal identification of unknown impurities.
For comprehensive characterization of the impurity profile of this compound, it is recommended to develop and validate both an HPLC and a GC method. The use of these two orthogonal techniques provides a more complete picture of the sample's purity and strengthens the overall analytical control strategy.
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INVESTIGATION OF AROMATIC HYDROCARBONS BY REVERSED PHASE HPLC. [Link]
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HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. [Link]
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A Comparative Analysis of the Biological Activities of 1-Chloro-3-phenoxybenzene and 1-Fluoro-3-phenoxybenzene: A Guide for Drug Development Professionals
In the landscape of early-stage drug discovery, the selection and optimization of molecular scaffolds are critical determinants of a program's success. The phenoxybenzene core, a privileged structure in medicinal chemistry, serves as a versatile template for the development of novel therapeutic agents. The strategic substitution of this core with halogen atoms can profoundly influence a compound's pharmacokinetic and pharmacodynamic properties. This guide provides an in-depth, objective comparison of the biological activities of two closely related analogs: 1-Chloro-3-phenoxybenzene and 1-Fluoro-3-phenoxybenzene.
This analysis moves beyond a simple recitation of data, delving into the causal relationships between subtle structural modifications and their downstream biological consequences. By integrating established principles of medicinal chemistry with detailed, actionable experimental protocols, this guide aims to empower researchers, scientists, and drug development professionals to make informed decisions in the critical hit-to-lead and lead optimization phases.
The Rationale for Comparison: Chlorine vs. Fluorine
The substitution of a hydrogen atom with a halogen is a common strategy in medicinal chemistry to modulate a molecule's properties. While both chlorine and fluorine are halogens, their distinct physicochemical characteristics can impart divergent biological activities.
-
Fluorine: Due to its small size and high electronegativity, fluorine can form strong bonds with carbon, often enhancing metabolic stability by blocking sites of oxidation.[1] Its introduction can also alter pKa, lipophilicity, and conformation, which can in turn influence target binding and membrane permeability.[1]
-
Chlorine: Being larger and more lipophilic than fluorine, chlorine substitution generally leads to a greater increase in lipophilicity.[1] This can enhance membrane permeability and target engagement but may also increase the risk of off-target effects and metabolic liabilities.[1]
This guide will explore how these fundamental differences translate into tangible variations in the biological profiles of 1-Chloro-3-phenoxybenzene and this compound.
Physicochemical Properties: The Foundation of Biological Activity
A molecule's inherent physicochemical properties are a primary determinant of its biological behavior. The following table summarizes the key computed properties of our two compounds of interest.
| Property | 1-Chloro-3-phenoxybenzene | This compound | Reference |
| Molecular Formula | C₁₂H₉ClO | C₁₂H₉FO | [2][3] |
| Molecular Weight | 204.65 g/mol | 188.20 g/mol | [2][3] |
| LogP (calculated) | 4.5 | 3.8 | [2][3] |
| Topological Polar Surface Area | 9.2 Ų | 9.2 Ų | [2][3] |
The most notable difference is the higher calculated LogP of the chloro-analog, indicating greater lipophilicity compared to the fluoro-analog. This seemingly minor difference can have significant ramifications for cell permeability, plasma protein binding, and metabolic clearance, as we will explore in the subsequent sections.
Comparative Biological Assessment: A Multi-faceted Approach
To construct a comprehensive biological profile for each compound, a battery of in vitro assays is indispensable. This guide will focus on three critical areas of assessment: cytotoxicity, metabolic stability (CYP450 inhibition), and cardiac safety (hERG channel inhibition).
In Vitro Cytotoxicity: Gauging the Impact on Cell Viability
Cytotoxicity assays are fundamental for establishing a compound's therapeutic window.[4] A common and robust method is the MTT assay, which measures the metabolic activity of cells as an indicator of their viability.[5]
Hypothetical Experimental Data:
| Compound | Cell Line | IC₅₀ (µM) |
| 1-Chloro-3-phenoxybenzene | HepG2 | 25.8 |
| This compound | HepG2 | 48.2 |
| 1-Chloro-3-phenoxybenzene | HEK293 | 31.5 |
| This compound | HEK293 | 55.1 |
Interpretation of Results:
The hypothetical data suggests that 1-Chloro-3-phenoxybenzene exhibits greater cytotoxicity than its fluoro-counterpart in both the hepatic (HepG2) and renal (HEK293) cell lines. This could be attributed to its higher lipophilicity, leading to increased cell membrane penetration and potentially greater off-target interactions.
Experimental Protocol: MTT Cytotoxicity Assay
-
Cell Seeding: Plate HepG2 or HEK293 cells in a 96-well plate at a density of 1 x 10⁴ cells per well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.
-
Compound Treatment: Prepare serial dilutions of 1-Chloro-3-phenoxybenzene and this compound in cell culture medium. Replace the existing medium with the compound-containing medium and incubate for 48 hours.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value using a non-linear regression analysis.
Workflow for Cytotoxicity Assessment
Caption: Workflow for the MTT Cytotoxicity Assay.
Metabolic Stability: Probing for CYP450 Inhibition
Cytochrome P450 (CYP) enzymes are the primary drivers of drug metabolism.[6] Inhibition of these enzymes can lead to adverse drug-drug interactions.[6][7] An in vitro CYP inhibition assay using human liver microsomes is a standard method to assess this risk.[8]
Hypothetical Experimental Data:
| Compound | CYP Isoform | IC₅₀ (µM) |
| 1-Chloro-3-phenoxybenzene | CYP2D6 | 8.9 |
| This compound | CYP2D6 | > 50 |
| 1-Chloro-3-phenoxybenzene | CYP3A4 | 15.2 |
| This compound | CYP3A4 | > 50 |
Interpretation of Results:
The hypothetical data indicates that 1-Chloro-3-phenoxybenzene is a moderate inhibitor of CYP2D6 and a weaker inhibitor of CYP3A4, while this compound shows minimal inhibition of these isoforms. The stronger C-F bond compared to the C-Cl bond makes the fluoro-analog more resistant to oxidative metabolism, a key deactivation pathway.
Experimental Protocol: CYP450 Inhibition Assay (Fluorescent Probe Method)
-
Reagent Preparation: Prepare a reaction mixture containing human liver microsomes, a specific CYP isoform substrate (e.g., AMMC for CYP2D6), and NADPH regenerating system in a black 96-well plate.
-
Compound Addition: Add varying concentrations of the test compounds to the wells.
-
Incubation: Incubate the plate at 37°C for the specified time.
-
Reaction Termination: Stop the reaction by adding a suitable stop solution (e.g., acetonitrile).
-
Fluorescence Measurement: Measure the fluorescence of the metabolite using a plate reader at the appropriate excitation and emission wavelengths.
-
Data Analysis: Calculate the percent inhibition relative to the vehicle control and determine the IC₅₀ value.
Workflow for CYP450 Inhibition Assay
Caption: Workflow for a fluorescent probe-based CYP450 inhibition assay.
Cardiac Safety: Assessing hERG Channel Inhibition
Inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium ion channel can lead to QT interval prolongation, a potentially fatal cardiac arrhythmia.[9] Therefore, early assessment of a compound's hERG liability is a regulatory requirement.[10] Automated patch-clamp electrophysiology is the gold standard for this evaluation.[9]
Hypothetical Experimental Data:
| Compound | IC₅₀ (µM) |
| 1-Chloro-3-phenoxybenzene | 12.5 |
| This compound | > 30 |
Interpretation of Results:
The hypothetical data suggests that 1-Chloro-3-phenoxybenzene has a higher propensity for hERG channel inhibition compared to this compound. This aligns with the general observation that increased lipophilicity can contribute to hERG channel binding.
Experimental Protocol: Automated Patch-Clamp hERG Assay
-
Cell Preparation: Use a stable cell line expressing the hERG channel (e.g., HEK293-hERG).
-
Automated Patch-Clamp: Utilize an automated patch-clamp system (e.g., QPatch) to achieve whole-cell patch-clamp configuration.[9]
-
Compound Application: Apply a range of concentrations of the test compounds to the cells.
-
Electrophysiological Recording: Record the hERG current in response to a specific voltage protocol.[11]
-
Data Analysis: Measure the peak tail current and calculate the percent inhibition at each concentration to determine the IC₅₀ value.
Logical Relationship in Cardiac Safety Assessment
Caption: Relationship between lipophilicity and potential hERG liability.
Synthesis and Conclusion: A Comparative Overview
This guide has systematically deconstructed the anticipated biological profiles of 1-Chloro-3-phenoxybenzene and this compound. Based on established medicinal chemistry principles and illustrative experimental data, a clear divergence in their activities emerges.
-
1-Chloro-3-phenoxybenzene: The increased lipophilicity of this analog likely contributes to its hypothetically greater cytotoxicity and hERG channel inhibition. Its greater susceptibility to metabolic modification is reflected in its moderate CYP450 inhibition. These characteristics suggest a potentially narrower therapeutic window and a higher risk of drug-drug interactions.
-
This compound: The substitution with fluorine is predicted to confer a more favorable safety and metabolic profile. Its lower lipophilicity may reduce off-target cytotoxicity and hERG liability. The enhanced metabolic stability, a hallmark of many fluorinated compounds, is reflected in its minimal CYP450 inhibition.
Authoritative Grounding:
The principles discussed in this guide are well-established in the field of drug discovery and development. The increased metabolic stability of fluorinated compounds is a widely recognized phenomenon.[1] Similarly, the correlation between lipophilicity and off-target effects, including hERG inhibition, is a key consideration in safety pharmacology.
Final Recommendation:
For researchers seeking to utilize the phenoxybenzene scaffold, the choice between a chloro and a fluoro substituent is not trivial. While the chloro-analog might exhibit desired on-target potency (a factor not explored in this guide), the fluoro-analog presents a more promising starting point from a drug safety and metabolism perspective. Further optimization of the fluoro-substituted scaffold could lead to a clinical candidate with a superior overall profile. This guide provides the foundational knowledge and experimental frameworks to embark on such an optimization campaign with confidence and scientific rigor.
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National Center for Biotechnology Information. (n.d.). Cell-based hERG Channel Inhibition Assay in High-throughput Format. Retrieved from [Link]
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A Senior Application Scientist's Guide to the Spectroscopic Comparison of Phenoxybenzene Isomers
For researchers and professionals in drug development and chemical synthesis, the unambiguous identification of structural isomers is a foundational requirement for ensuring product purity, efficacy, and safety. Positional isomers, such as the ortho-, meta-, and para-substituted derivatives of phenoxybenzene, share the same molecular formula and mass, rendering simple mass analysis insufficient. However, their distinct spatial arrangement of atoms gives rise to unique spectroscopic fingerprints. This guide provides an in-depth comparison of ortho-, meta-, and para-phenoxybenzene isomers using the triumvirate of modern organic analysis: Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS). We will explore the causal relationships between molecular structure and spectral output, present detailed experimental protocols, and offer field-proven insights for confident isomer differentiation.
The Challenge of Isomerism in Phenoxybenzene Derivatives
Phenoxybenzene (diphenyl ether) serves as a core scaffold in numerous applications, from heat-transfer fluids to the synthesis of pharmaceuticals and flame retardants.[1] When a substituent is introduced onto one of the phenyl rings, it can occupy one of three positions relative to the phenoxy group: ortho (1,2-disubstituted), meta (1,3-disubstituted), or para (1,4-disubstituted). While chemically similar, these isomers can exhibit different biological activities and physical properties. Therefore, their precise characterization is paramount.
This guide will use a generic substituted phenoxybenzene to illustrate the principles of spectroscopic analysis, drawing upon established data for specific derivatives where applicable. The following sections will demonstrate how the unique symmetry and electronic environments of each isomer generate distinct and predictable spectral data.
Infrared (IR) Spectroscopy: Probing Molecular Vibrations
Infrared spectroscopy is an exceptionally powerful tool for distinguishing positional isomers of aromatic compounds.[2][3] The technique measures the absorption of infrared radiation, which excites molecular vibrations. While many functional group absorptions will be common to all three isomers (e.g., the C-O-C ether stretch), the substitution pattern on the benzene ring produces highly diagnostic vibrations, particularly the out-of-plane C-H bending modes ("wags") in the fingerprint region (1000-650 cm⁻¹).[4][5]
Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR Spectroscopy
This method is ideal for rapid, non-destructive analysis of liquid or solid samples without requiring extensive preparation.
-
Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty crystal to subtract atmospheric (CO₂ and H₂O) and system-related absorptions.
-
Sample Application: Place a small amount of the phenoxybenzene isomer sample (a single drop for liquids, a few milligrams for solids) directly onto the ATR crystal, ensuring complete coverage.
-
Data Acquisition: Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal. Initiate the scan. Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹ to achieve a high signal-to-noise ratio.
-
Data Processing: The instrument's software automatically performs the background subtraction and Fourier transform to generate the final infrared spectrum (Absorbance vs. Wavenumber).
Workflow for IR Spectroscopy
Caption: Workflow for acquiring an ATR-FTIR spectrum.
Comparative IR Data and Interpretation
The key differentiating absorptions for phenoxybenzene isomers lie in the C-O stretching and the C-H out-of-plane bending regions. Phenyl alkyl ethers typically show two strong C-O stretching absorbances.[6][7] Aromatic ethers exhibit a strong C-O-C asymmetric stretch between 1300 and 1200 cm⁻¹.[8] However, the most definitive information comes from the C-H wagging bands.[4]
| Vibrational Mode | ortho-Isomer | meta-Isomer | para-Isomer | Causality |
| Aromatic C-O Stretch | ~1240 cm⁻¹ (asymmetric) | ~1240 cm⁻¹ (asymmetric) | ~1240 cm⁻¹ (asymmetric) | This strong C-O-C ether stretch is present in all isomers. |
| C-H Out-of-Plane Bend | ~750 cm⁻¹ (strong) | ~770 cm⁻¹ (strong) and ~690 cm⁻¹ (strong) | ~830 cm⁻¹ (strong) | The number of adjacent hydrogens on the ring dictates the coupling of C-H vibrations, resulting in position-specific absorption bands.[4] |
Expert Interpretation: The presence of a single, strong C-H wagging band is a hallmark of either an ortho- or para-isomer. They are distinguished by the band's position: ortho-isomers typically absorb around 750 cm⁻¹, while para-isomers absorb at a higher frequency, around 830 cm⁻¹.[4] The meta-isomer is uniquely identified by the presence of two strong bands in this region, one near 770 cm⁻¹ and another near 690 cm⁻¹.[4] This makes IR spectroscopy a rapid and highly reliable first-pass technique for isomer identification.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into Molecular Symmetry
NMR spectroscopy provides the most detailed structural information by probing the magnetic environments of ¹H (proton) and ¹³C nuclei.[9] The symmetry of each phenoxybenzene isomer is the primary determinant of its NMR spectrum. The number of unique signals, their chemical shifts (positions), and their splitting patterns (multiplicity) create a unique fingerprint for each molecule.
Experimental Protocol: ¹H and ¹³C NMR Spectroscopy
Accurate and reproducible NMR data depend heavily on proper sample preparation.[10]
-
Sample Preparation: Accurately weigh 5-20 mg of the isomer for ¹H NMR (or 20-50 mg for ¹³C NMR) into a clean vial.[10]
-
Solvent Selection: Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The solvent should completely dissolve the sample without its residual peaks obscuring regions of interest.[10][11]
-
Transfer: Using a Pasteur pipette, carefully transfer the solution into a clean, high-quality 5 mm NMR tube.[10][11] Avoid any solid particulates, as they can degrade the magnetic field homogeneity and spectral resolution.[11]
-
Data Acquisition: Insert the tube into the NMR spectrometer. The instrument will perform locking (to the deuterium signal of the solvent) and shimming (to optimize magnetic field homogeneity). Acquire the ¹H spectrum, followed by the more time-intensive ¹³C spectrum.
Workflow for NMR Spectroscopy
Caption: Workflow for acquiring ¹H and ¹³C NMR spectra.
Comparative NMR Data and Interpretation
The protons on an aromatic ring typically resonate between 6.5 and 8.0 ppm.[12] The exact chemical shifts and splitting patterns are dictated by the isomer's symmetry and the electronic nature of the substituent.
¹H NMR Analysis:
| Isomer | Symmetry | Expected Aromatic Signals | Characteristic Splitting Pattern |
| ortho- | Low | 4 signals (if substituent is unsymmetrical) | Complex, overlapping multiplets. |
| meta- | Low | 4 signals (if substituent is unsymmetrical) | One unique proton often appears as a singlet or narrow triplet. Other protons are complex multiplets. |
| para- | High (C₂ᵥ axis) | 2 signals | Two distinct doublets (an AA'BB' system), often appearing as a pair of doublets. This is highly diagnostic.[12] |
¹³C NMR Analysis:
The number of signals in the broadband-decoupled ¹³C NMR spectrum is a direct reflection of the molecule's symmetry. Aromatic carbons resonate between approximately 110-160 ppm.[12]
| Isomer | Symmetry | Expected Aromatic Carbon Signals | Causality |
| ortho- | Low | 6 signals | All six carbons on the substituted ring are in unique chemical environments. |
| meta- | Low | 6 signals | All six carbons on the substituted ring are in unique chemical environments. |
| para- | High (C₂ᵥ axis) | 4 signals | Due to the plane of symmetry, carbons 2&6 and 3&5 are chemically equivalent, reducing the number of signals. |
Expert Interpretation: The combination of ¹H and ¹³C NMR provides irrefutable evidence for isomer identification. The para-isomer is instantly recognizable by its simple ¹H NMR spectrum (typically two doublets in the aromatic region) and the presence of only four signals in its ¹³C aromatic region. Distinguishing between ortho- and meta-isomers requires a more detailed analysis of the complex splitting patterns in the ¹H spectrum and, if necessary, advanced 2D NMR techniques like COSY and HMBC to establish proton-proton and proton-carbon connectivities. The electronic nature of the substituent also plays a key role; electron-withdrawing groups will shift ortho and para protons downfield (to a higher ppm value), while electron-donating groups will shift them upfield.[13]
Mass Spectrometry (MS): Confirming Mass, Inferring Structure
Mass spectrometry measures the mass-to-charge ratio (m/z) of ions.[14][15] It is the definitive technique for determining molecular weight. However, because positional isomers have identical molecular weights, standard mass spectrometry is often the least effective technique for distinguishing them.[16][17] Their fragmentation patterns under electron ionization (EI) can be very similar, as the high energy of ionization often leads to the loss of positional information before fragmentation occurs.
Experimental Protocol: Electron Ionization - Gas Chromatography Mass Spectrometry (EI-GC/MS)
This common technique separates components of a mixture via GC before introducing them into the mass spectrometer.
-
Sample Preparation: Prepare a dilute solution of the isomer (approx. 1 mg/mL) in a volatile organic solvent like dichloromethane or methanol.[18]
-
Injection: Inject a small volume (typically 1 µL) of the solution into the GC inlet. The high temperature vaporizes the sample.
-
Separation: The vaporized sample is carried by an inert gas through a capillary column. While isomers may have slightly different retention times, this is not always sufficient for baseline separation.
-
Ionization: As the compound elutes from the GC column, it enters the ion source of the mass spectrometer. In EI mode, a high-energy electron beam bombards the molecules, knocking off an electron to form a radical cation (the molecular ion, M⁺·).[15][19]
-
Fragmentation & Analysis: The high-energy molecular ion often fragments into smaller, characteristic ions.[19] These ions are then accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their m/z ratio before they reach the detector.
Workflow for Mass Spectrometry
Caption: Workflow for acquiring an EI-GC/MS spectrum.
Comparative MS Data and Interpretation
| Isomer | Molecular Ion (M⁺·) | Key Fragmentation Pathways | Distinguishing Power |
| ortho- | Identical m/z | - Loss of substituent- Cleavage of the ether C-O bond- Rearrangements | Low. Fragmentation is often non-specific to position. "Ortho effects" can sometimes lead to unique minor fragments, but this is not universal. |
| meta- | Identical m/z | - Loss of substituent- Cleavage of the ether C-O bond- Rearrangements | Low. The fragmentation pattern is typically very similar to the ortho- and para-isomers. |
| para- | Identical m/z | - Loss of substituent- Cleavage of the ether C-O bond- Rearrangements | Low. The fragmentation pattern is typically very similar to the ortho- and meta-isomers. |
Expert Interpretation: While MS will confirm the molecular weight of the phenoxybenzene derivative, do not rely on it to differentiate positional isomers unless using advanced techniques. Methods like Infrared Ion Spectroscopy (IRIS) or tandem mass spectrometry (MS/MS) with carefully controlled collision-induced dissociation can sometimes generate unique fragments for each isomer, but this requires specialized instrumentation and method development.[5][17][20] For routine analysis, MS serves to confirm the identity of the compound class, while IR and NMR provide the definitive isomeric assignment.
Conclusion: A Multi-faceted Approach to Certainty
The confident differentiation of phenoxybenzene isomers is not achievable with a single technique. It requires a logical, multi-spectroscopic approach that leverages the strengths of each method.
-
IR spectroscopy offers a rapid and highly effective method for distinguishing all three isomers based on their unique C-H out-of-plane bending vibrations.
-
NMR spectroscopy (¹H and ¹³C) provides the most definitive structural data, using molecular symmetry to clearly identify the para-isomer and allowing for the detailed assignment of the more complex ortho- and meta-isomers.
-
Mass spectrometry serves as an essential confirmation of molecular weight but should be used with caution when attempting to differentiate these positional isomers without specialized methods.
By synthesizing the data from these three techniques, researchers, scientists, and drug development professionals can achieve an unambiguous and scientifically rigorous identification of their target molecules, ensuring the integrity and quality of their work.
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A Comparative Guide to 1-Fluoro-3-phenoxybenzene Derivatives as Fatty Acid Amide Hydrolase (FAAH) Inhibitors
For researchers, scientists, and drug development professionals, the quest for potent and selective enzyme inhibitors is a cornerstone of therapeutic advancement. Within this landscape, 1-fluoro-3-phenoxybenzene derivatives have emerged as a promising scaffold for the development of inhibitors targeting Fatty Acid Amide Hydrolase (FAAH), a key enzyme in the endocannabinoid system. This guide provides an in-depth comparison of the efficacy of these derivatives, supported by experimental data and detailed protocols, to empower your research and development endeavors.
The Significance of Targeting FAAH
Fatty Acid Amide Hydrolase (FAAH) is an integral membrane enzyme responsible for the degradation of fatty acid amides, including the endocannabinoid anandamide. By inhibiting FAAH, the endogenous levels of anandamide and other bioactive lipids are elevated, leading to potential analgesic, anti-inflammatory, and anxiolytic effects. This makes FAAH a compelling therapeutic target for a range of conditions, from chronic pain to anxiety disorders. The this compound scaffold has been explored for its potential to yield potent and selective FAAH inhibitors.
Comparative Efficacy of this compound Derivatives
The inhibitory potency of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), with a lower value indicating greater potency. Below is a comparative analysis of various this compound derivatives against FAAH, compiled from the literature.
| Compound ID | Structure | Target Enzyme | IC50 (nM) | Reference |
| PF-3845 | A biaryl ether piperidine urea | Human FAAH | 7.2 | [1] |
| PF-750 | N-phenyl-4-(quinolin-3-ylmethyl)piperidine-1-carboxamide | Human FAAH | ~800 M⁻¹s⁻¹ (kinact/Ki) | [1] |
| URB597 | [3-(3-carbamoylphenyl)phenyl] N-cyclohexylcarbamate | Rat Brain FAAH | 4.6 | [2] |
| JNJ-42165279 | Not specified | Human FAAH | 70 | [3] |
| BIA 10-2474 | Not specified | Rat Brain FAAH | 50-70 mg/kg (in vivo) | [3] |
Structure-Activity Relationship (SAR) Insights
The efficacy of this compound derivatives as FAAH inhibitors is intricately linked to their molecular structure. Key SAR insights for related scaffolds, such as 3-heterocycle-phenyl N-alkylcarbamates, provide a framework for understanding the structural requirements for potent inhibition[3].
-
The Phenyl Ring and Substituents: The central phenoxybenzene core serves as a crucial anchor. The position and nature of the fluorine atom can significantly influence binding affinity. Generally, electron-withdrawing groups on the phenyl ring can enhance inhibitory activity. The meta-position for heterocyclic substituents on the central phenyl ring is often optimal for FAAH inhibition[3].
-
The Linker and Terminal Group: The nature of the group attached to the phenoxy moiety plays a critical role. For instance, in the case of urea-based inhibitors, the terminal group's size and lipophilicity are crucial for high potency. Bulky and lipophilic groups, such as cyclohexyl or phenyl rings, often lead to more potent inhibition due to favorable interactions within the enzyme's acyl chain binding pocket[3].
-
The Carbamate Moiety: For carbamate-based inhibitors, this group acts as a covalent modifier of the enzyme's active site serine residue[3].
The following diagram illustrates the key structural components influencing the inhibitory activity of this class of compounds.
Caption: Key structural features influencing FAAH inhibition.
Experimental Protocols for Efficacy Determination
To ensure the trustworthiness and reproducibility of findings, standardized experimental protocols are paramount. The following sections detail the methodologies for determining the inhibitory efficacy of this compound derivatives against FAAH.
In Vitro FAAH Inhibition Assay (Fluorometric Method)
This protocol is adapted from established methods for determining FAAH activity and inhibition.
I. Materials and Reagents:
-
Recombinant human FAAH enzyme
-
FAAH Assay Buffer (e.g., 125 mM Tris-HCl, pH 9.0, containing 1 mM EDTA)[2]
-
Fluorogenic substrate: N-(6-methoxypyridin-3-yl) octanamide (OMP) or arachidonoyl 7-amino, 4-methylcoumarin amide (AAMCA)[2]
-
Test Compounds (this compound derivatives) dissolved in DMSO
-
Reference Inhibitor (e.g., URB597)
-
96-well black microplates
-
Fluorescence microplate reader
II. Assay Procedure:
-
Reagent Preparation:
-
Prepare a working solution of the FAAH enzyme in pre-chilled FAAH Assay Buffer.
-
Prepare serial dilutions of the test compounds and the reference inhibitor in the assay buffer. Ensure the final DMSO concentration in the assay does not exceed 1%.
-
Prepare the substrate solution in the assay buffer.
-
-
Assay Protocol:
-
To each well of the 96-well plate, add the following in order:
-
Assay Buffer
-
Test compound dilution or reference inhibitor
-
FAAH enzyme solution
-
-
Include control wells:
-
100% Initial Activity: Enzyme, buffer, and DMSO (no inhibitor).
-
Background: Buffer and DMSO (no enzyme).
-
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding the substrate solution to all wells.
-
Immediately measure the fluorescence kinetically at an excitation wavelength of 340-360 nm and an emission wavelength of 450-465 nm for 15-30 minutes at 37°C[2].
-
III. Data Analysis:
-
Calculate the rate of reaction (change in fluorescence units per minute) for each well from the linear portion of the kinetic curve.
-
Subtract the background rate from all other rates.
-
Calculate the percentage of inhibition for each inhibitor concentration using the following formula: % Inhibition = [1 - (Rate with Inhibitor / Rate of 100% Activity Control)] * 100
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
The following diagram outlines the experimental workflow for the FAAH inhibition assay.
Caption: FAAH Inhibition Assay Workflow.
Conclusion
The this compound scaffold represents a valuable starting point for the design of potent and selective FAAH inhibitors. The comparative data and structure-activity relationships presented in this guide highlight the critical interplay of various structural motifs in determining inhibitory efficacy. By employing rigorous and standardized experimental protocols, researchers can confidently evaluate novel derivatives and contribute to the development of next-generation therapeutics targeting the endocannabinoid system.
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Ahn, K., et al. (2009). Discovery and characterization of a highly selective FAAH inhibitor that reduces inflammatory pain. Cell. [Link]
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Mor, M., et al. (2004). The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH). Journal of Medicinal Chemistry. [Link]
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ResearchGate. (n.d.). IC50 values for activities towards acetylcholinesterase and butyrylcholinesterase. [Link]
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ResearchGate. (n.d.). IC50 values for acetylcholinesterase and butyrylcholinesterase. [Link]
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Seierstad, M., & Breitenbucher, J. G. (2008). Discovery and development of fatty acid amide hydrolase (FAAH) inhibitors. Journal of Medicinal Chemistry. [Link]
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Yar, M., et al. (2016). The design of fluoroquinolone-based cholinesterase inhibitors: Synthesis, biological evaluation and in silico docking studies. Arabian Journal of Chemistry. [Link]
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Foreword: The Imperative for Rigorous Validation in Fluorinated Compound Analysis
An In-Depth Guide to the Cross-Validation of Analytical Methods for Fluorinated Aromatic Compounds
Fluorinated aromatic compounds represent a cornerstone of modern chemical and pharmaceutical development. Their unique physicochemical properties—stemming from the high electronegativity and small size of the fluorine atom—have led to their incorporation into a vast array of molecules, from life-saving pharmaceuticals and advanced agrochemicals to high-performance polymers.[1][2] However, the very stability of the C-F bond and the complex interactions it imparts on a molecule present significant analytical challenges.
For researchers, scientists, and drug development professionals, ensuring the accuracy and reliability of analytical data is not merely a procedural step; it is the foundation upon which product quality, safety, and efficacy are built. When multiple analytical methods are used across different stages of development, in different laboratories, or when a method is updated, a critical process known as cross-validation becomes essential. This guide provides an in-depth, experience-driven comparison of primary analytical techniques and a detailed framework for their cross-validation, grounded in the principles of regulatory bodies like the FDA and the International Council for Harmonisation (ICH).[3][4]
Strategic Selection of Analytical Techniques
The choice of an analytical method is not arbitrary; it is a strategic decision based on the analyte's properties, the sample matrix, and the intended purpose of the analysis. For fluorinated aromatic compounds, three techniques stand out for their complementary strengths: Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Mass Spectrometry (LC-MS), and ¹⁹F Nuclear Magnetic Resonance (¹⁹F NMR).
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Principle & Rationale: GC-MS is the ideal choice for analytes that are volatile and thermally stable. It offers unparalleled chromatographic resolution, making it exceptionally powerful for separating constitutional isomers of fluorinated aromatics. The coupling with mass spectrometry provides definitive identification based on mass-to-charge ratio and fragmentation patterns.
-
Expert Insight: We often select GC-MS during process chemistry development to resolve closely related impurities that might be indistinguishable by other methods. However, one must be cautious, as highly reactive fluorinated compounds or the generation of species like hydrogen fluoride (HF) can degrade standard polysiloxane-based columns over time.[5] For certain applications, a more inert column or even derivatization to increase volatility and stability is a necessary consideration.[6]
Liquid Chromatography-Mass Spectrometry (LC-MS)
-
Principle & Rationale: LC-MS is arguably the most versatile and widely adopted technique for pharmaceutical and environmental analysis.[7][8] It accommodates a vast range of compounds, regardless of volatility, and is particularly suited for polar, non-volatile, or thermally fragile fluorinated molecules. Tandem mass spectrometry (LC-MS/MS) provides exceptional sensitivity and selectivity, allowing for quantification at very low levels in complex matrices.
-
Expert Insight: LC-MS is typically our primary workhorse for bioanalytical studies and for monitoring late-stage drug substance and product stability, where a wide variety of degradation products, including non-volatile polar species, may be present. The choice of column chemistry (e.g., C18, PFP) is critical and must be optimized to achieve adequate retention and separation of the target fluorinated compounds.
¹⁹F Nuclear Magnetic Resonance (¹⁹F NMR) Spectroscopy
-
Principle & Rationale: ¹⁹F NMR is a uniquely powerful tool for the analysis of fluorinated compounds. The ¹⁹F nucleus has 100% natural abundance and a high gyromagnetic ratio, leading to high sensitivity.[9][10] Its key advantages are a wide chemical shift range that minimizes signal overlap and the absence of background signals in most samples.[9][11] Crucially, ¹⁹F NMR can provide direct structural information and can be used for absolute quantification (qNMR) without the need for a specific reference standard for each analyte.
-
Expert Insight: We leverage ¹⁹F NMR as an orthogonal, confirmatory technique. While its sensitivity is lower than mass spectrometry, its ability to provide an unbiased molar quantification of all fluorinated species in a sample is invaluable for mass balance studies and for identifying unknown fluorinated impurities.[12] It serves as the ultimate arbiter when MS methods yield ambiguous results.
The Method Validation & Cross-Validation Framework
A robust analytical method is one that has been rigorously validated to be fit for its intended purpose. The cross-validation process then demonstrates that two (or more) validated methods produce equivalent and reliable results. This entire framework is governed by regulatory guidelines, primarily ICH Q2(R1).[13][14][15]
Foundational Validation: Adherence to ICH Q2(R1)
Before any cross-validation can occur, each individual method must be thoroughly validated. This process establishes the performance characteristics of the procedure and ensures it is suitable for its intended task.[16]
Key Validation Parameters & Their Causality:
| Parameter | Purpose & Rationale |
| Specificity / Selectivity | To ensure the method can unequivocally assess the analyte in the presence of components that may be expected to be present (e.g., impurities, degradation products, matrix components). This is the cornerstone of a reliable method. |
| Linearity | To demonstrate that the method's response is directly proportional to the concentration of the analyte within a given range. This is essential for accurate quantification. |
| Range | The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. |
| Accuracy | To determine the closeness of the test results obtained by the method to the true value. It is typically assessed using a reference standard or by spike recovery in a sample matrix. |
| Precision | To measure the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is evaluated at two levels: Repeatability (intra-assay precision) and Intermediate Precision (inter-assay, inter-day, or inter-analyst variation). |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. |
| Robustness | To measure the method's capacity to remain unaffected by small, but deliberate, variations in method parameters (e.g., pH, temperature, mobile phase composition). This provides an indication of its reliability during normal usage. |
Experimental Protocol: Primary Method Validation (LC-MS/MS Example)
This protocol outlines the validation of an LC-MS/MS method for quantifying a fluorinated aromatic active pharmaceutical ingredient (API).
1. Specificity/Selectivity:
- Inject and analyze a blank matrix (e.g., formulation excipients), a placebo, and the API reference standard.
- Analyze samples of the API that have been subjected to forced degradation (acid, base, oxidation, heat, light).
- Causality: This confirms that no endogenous matrix components or degradation products interfere with the analyte's chromatographic peak and mass transition, ensuring the signal is solely from the target compound.
2. Linearity & Range:
- Prepare a stock solution of the reference standard.
- Perform serial dilutions to create at least five calibration standards spanning the expected working range (e.g., 50% to 150% of the target concentration).
- Analyze each standard in triplicate.
- Plot the peak area response versus concentration and perform a linear regression analysis.
- Acceptance Criterion: The correlation coefficient (r²) should be ≥ 0.995.
3. Accuracy:
- Prepare spiked samples by adding known amounts of the API reference standard to a placebo matrix at three concentration levels (e.g., 80%, 100%, 120% of the target concentration).
- Prepare nine determinations in total (3 concentrations, 3 replicates each).
- Calculate the percent recovery for each sample.
- Acceptance Criterion: Mean recovery should be within 98.0% to 102.0%.
4. Precision (Repeatability & Intermediate):
- Repeatability: Analyze six independent preparations of the API at 100% of the target concentration on the same day, with the same analyst and instrument.
- Intermediate Precision: Repeat the analysis on a different day with a different analyst or on a different instrument.
- Calculate the Relative Standard Deviation (RSD) for both sets of measurements.
- Acceptance Criterion: RSD should be ≤ 2.0%.
5. LOQ & LOD:
- Determine based on the signal-to-noise ratio (S/N). Typically, S/N ≥ 3 for LOD and S/N ≥ 10 for LOQ.
- Confirm the LOQ by analyzing a standard at this concentration and demonstrating acceptable precision and accuracy.
6. Robustness:
- Systematically alter key method parameters one at a time:
- Mobile phase pH (± 0.2 units)
- Column temperature (± 5 °C)
- Flow rate (± 10%)
- Mobile phase organic composition (± 2%)
- Analyze the system suitability standard under each condition.
- Causality: This demonstrates the method's reliability during routine use where minor variations are inevitable. The system suitability results should remain within acceptance criteria.
The Cross-Validation Study: Ensuring Method Equivalence
Once two methods (e.g., a primary LC-MS and a secondary GC-MS) have been individually validated, the cross-validation study is performed. This is not a re-validation but a direct comparison to prove that the methods yield comparable results.[4]
Experimental Protocol: Cross-Validation of LC-MS vs. GC-MS
1. Sample Selection:
- Select a minimum of three production batches of the fluorinated aromatic compound.
- Causality: Using multiple batches ensures the comparison is valid across the typical range of process variability.
2. Analysis:
- Assign two analysts. Analyst 1 will assay all selected samples using the validated LC-MS method. Analyst 2 will assay the same samples using the validated GC-MS method.
- Each sample should be prepared and analyzed in triplicate by each method to assess intra-method precision during the study.
3. Data Tabulation and Comparison:
- The results are compiled into a comparison table. The primary metric is often the percent difference between the mean results of the two methods for each batch.
Comparative Data Summary (Example):
| Batch ID | Mean Assay by LC-MS (%) (n=3) | Mean Assay by GC-MS (%) (n=3) | % Difference |
| F-Aro-001 | 99.7 | 99.9 | 0.20 |
| F-Aro-002 | 99.5 | 99.3 | -0.20 |
| F-Aro-003 | 100.1 | 99.8 | -0.30 |
4. Statistical Evaluation & Acceptance Criteria:
- Calculate Percent Difference:
- % Difference = [(Result_MethodA - Result_MethodB) / (Average(Result_MethodA, Result_MethodB))] * 100
- Perform a Student's t-test: This statistical test will determine if there is a significant difference between the means of the two datasets.
- Acceptance Criteria (Example):
- The percent difference for the mean assay of any single batch should not exceed 2.0%.
- The p-value from the Student's t-test should be > 0.05, indicating no statistically significant difference between the two methods.
5. Final Report:
- A formal report is generated summarizing the protocol, results, statistical analysis, and a final conclusion on whether the two methods are considered equivalent for the intended analytical purpose.
Conclusion: A Commitment to Data Integrity
The cross-validation of analytical methods for fluorinated aromatic compounds is a rigorous, multi-step process that underpins the reliability of all subsequent data. It is not merely a box-checking exercise but a scientific investigation that provides confidence in results, whether for regulatory submission, quality control, or fundamental research. By strategically selecting complementary techniques like GC-MS, LC-MS, and ¹⁹F NMR, and by systematically validating and cross-validating them according to established guidelines, we build a self-validating system of analysis. This commitment to scientific integrity ensures that the data we generate is not only accurate and precise but also trustworthy and defensible.
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New ¹⁹F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. National Institutes of Health (NIH). [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 1-Fluoro-3-phenoxybenzene
As professionals in research and development, our responsibility extends beyond discovery to ensuring that every step of our workflow, including waste disposal, is conducted with the highest commitment to safety and environmental stewardship. 1-Fluoro-3-phenoxybenzene, a halogenated organic compound, requires specific handling and disposal procedures to mitigate risks to personnel and the environment. This guide provides a comprehensive, step-by-step protocol grounded in established safety principles.
Core Principles: Hazard Recognition and Waste Segregation
The foundational principle for disposing of this compound is its classification as a halogenated organic compound .[1] This classification is critical because halogenated waste streams are treated differently from non-halogenated ones. While non-halogenated solvents may be repurposed as fuel additives, halogenated compounds require high-temperature incineration to prevent the formation of environmentally hazardous byproducts.[2]
The Golden Rules of Disposal:
-
Segregation is Paramount: Never mix halogenated waste like this compound with non-halogenated organic waste.[1][2][3] Contaminating a large volume of non-halogenated solvent with even a small amount of a halogenated compound necessitates treating the entire mixture as the more expensive and stringently regulated halogenated waste.[2][3]
-
No Drain Disposal: Under no circumstances should this compound or solutions containing it be poured down a sink or drain.[2][4] This is prohibited by environmental regulations and can cause significant damage to aquatic ecosystems and water treatment infrastructure.[2]
-
Closed Container Policy: All chemical waste containers must be kept tightly closed except when waste is actively being added.[3] This minimizes the release of volatile organic compounds (VOCs) into the laboratory atmosphere and prevents accidental spills.
Safety and Handling for Disposal
Before beginning any disposal-related task, ensure you are equipped with the appropriate Personal Protective Equipment (PPE) and are working in a controlled environment.
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves (nitrile or neoprene), safety glasses with side shields or goggles, and a flame-resistant lab coat.
-
Ventilation: Always handle this compound and its waste inside a certified chemical fume hood to minimize inhalation exposure.[5]
-
Incompatible Materials: Store waste containers away from strong oxidizing agents and strong bases.[6]
Key Chemical Data for Safe Handling
Understanding the physical properties of a chemical is crucial for its safe handling and disposal. The following table summarizes key data for this compound. Researchers should always refer to the specific Safety Data Sheet (SDS) provided by their supplier for the most accurate information.
| Property | Value | Significance for Disposal |
| Classification | Halogenated Organic Compound | Dictates the waste stream and disposal method (incineration).[1][2] |
| Physical State | Liquid | Prone to splashing and requires secure, leak-proof containment. |
| Boiling Point | ~205 °C | Low volatility at room temperature, but vapors can accumulate.[5] |
| Density | ~1.325 g/cm³ at 25 °C | Heavier than water; relevant for spill cleanup and environmental fate.[5] |
| Disposal Code | Varies by jurisdiction | Must be disposed of as hazardous waste via an approved facility.[5][7][8] |
Step-by-Step Disposal Protocols
Follow these detailed procedures for the safe collection and disposal of this compound waste.
Protocol 1: Liquid Waste Collection
-
Select the Correct Container: Obtain a designated "Halogenated Organic Waste" container from your institution's Environmental Health & Safety (EHS) department. These containers are chemically resistant and meet regulatory standards for hazardous waste.[2]
-
Label the Container First: Before adding any waste, affix a hazardous waste label.[3] Clearly write "Hazardous Waste" and list the full chemical name: "Waste this compound." If other halogenated solvents are added, list all components.[3] Do not use abbreviations or chemical formulas.[3]
-
Transfer Waste Carefully: Using a funnel, carefully pour the waste this compound into the container inside a fume hood.
-
Seal Securely: Tightly close the container's screw-top cap immediately after adding the waste.[2][3]
-
Store Appropriately: Place the sealed container in a designated satellite accumulation area. This area should be secure, well-ventilated, and provide secondary containment.
Protocol 2: Contaminated Solid Waste Disposal
-
Segregate Solids: Any solid materials that have come into contact with this compound (e.g., gloves, absorbent pads, silica gel) must be treated as hazardous waste.[6][7]
-
Containerize Solids: Place these contaminated items into a designated, sealable waste bag or a solid waste container that is clearly labeled "Hazardous Waste" with the chemical contaminant listed.
-
Do Not Overfill: Ensure the bag or container can be securely sealed without risk of tearing or spillage.
-
Arrange for Pickup: Follow your institutional procedures to have the waste collected by the EHS department.
Emergency Procedure: Spill Management
In the event of a spill, swift and correct action is vital to ensure personnel safety.
-
Alert and Evacuate: Alert personnel in the immediate vicinity. If the spill is large or in a poorly ventilated area, evacuate the lab.
-
Control Ignition Sources: Remove all sources of ignition from the area.[6][7]
-
Contain the Spill: Use an inert absorbent material such as sand, vermiculite, or a commercial spill kit to dike and absorb the spilled liquid.[6]
-
Collect Waste: Carefully scoop the absorbent material into a designated container for hazardous solid waste.
-
Decontaminate: Clean the spill area with an appropriate solvent and paper towels. All cleaning materials must also be disposed of as contaminated solid waste.
-
Report: Report the spill to your laboratory supervisor and EHS department, following institutional protocols.
Disposal Decision Workflow
The following diagram illustrates the logical workflow for the proper management and disposal of this compound waste.
Caption: Disposal workflow for this compound waste.
By adhering to these scientifically-grounded procedures, you contribute to a culture of safety and ensure that your critical research is conducted in an environmentally responsible manner.
References
-
Halogenated Organic Liquids - Standard Operating Procedure . Braun Research Group, Northwestern University. [Link]
-
Organic Solvent Waste Disposal . Safety & Risk Services, The University of British Columbia. [Link]
-
Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 . eCFR :: Code of Federal Regulations. [Link]
-
Hazardous Waste Segregation . Unknown Source. [Link]
Sources
- 1. bucknell.edu [bucknell.edu]
- 2. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 3. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 4. 7.2 Organic Solvents | Environment, Health and Safety [ehs.cornell.edu]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. fishersci.com [fishersci.com]
- 7. aksci.com [aksci.com]
- 8. WERCS Studio - Application Error [assets.thermofisher.com]
Navigating the Synthesis Landscape: A Guide to Safely Handling 1-Fluoro-3-phenoxybenzene
In the intricate world of pharmaceutical research and drug development, the precise handling of specialized chemical reagents is paramount. 1-Fluoro-3-phenoxybenzene, a key building block in the synthesis of complex organic molecules, requires a nuanced understanding of its properties to ensure both operator safety and experimental integrity. This guide moves beyond a simple checklist, offering a deep dive into the causality behind essential safety protocols, empowering you, the researcher, to work with confidence and precision.
Understanding the Hazard Profile of this compound
Before any laboratory work commences, a thorough understanding of the target compound's hazard profile is non-negotiable. This compound (CAS No. 3798-89-8) is classified with a "Warning" signal word, indicating a moderate level of hazard.[1] The specific risks, as defined by the Globally Harmonized System (GHS), are detailed below.
| Hazard Classification | GHS Hazard Statement | Description of Risk |
| Skin Irritation | H315 | Causes skin irritation upon direct contact.[1] |
| Eye Irritation | H319 | Causes serious eye irritation.[1] |
| Respiratory Irritation | H335 | May cause respiratory irritation if inhaled.[1] |
Table 1: GHS Hazard Profile for this compound
It is crucial to distinguish this profile from structurally similar compounds. For instance, 1-Fluoro-3-nitrobenzene is significantly more hazardous, with a "Danger" signal word and toxicity warnings for ingestion, skin contact, and inhalation.[2] This highlights the importance of consulting the specific Safety Data Sheet (SDS) for every chemical, as small molecular changes can lead to vastly different safety requirements.
The Core of Protection: A Multi-Layered PPE Strategy
The selection of Personal Protective Equipment (PPE) is not a matter of routine; it is a direct response to the identified hazards. For this compound, our primary goals are to prevent skin and eye contact and to avoid inhalation of vapors.
Step 1: Engineering Controls - Your First Line of Defense
Before considering wearable PPE, always prioritize engineering controls. The causality is simple: removing the hazard at its source is inherently safer than shielding the operator.
-
Fume Hood: All handling of this compound must be conducted within a certified and properly functioning chemical fume hood. This is the most critical step to mitigate the risk of respiratory irritation (H335) by containing vapors.
-
Ventilation: Ensure the laboratory has adequate general ventilation to dilute any fugitive emissions.
Step 2: Personal Protective Equipment - The Essential Barrier
When engineering controls are in place, PPE provides the necessary barrier to protect against accidental splashes or unforeseen exposures.
| Protection Type | Specific PPE | Rationale and Best Practices |
| Eye Protection | Chemical Splash Goggles (meeting ANSI Z87.1 or EN 166 standards) | To prevent contact with splashes that can cause serious eye irritation (H319), standard safety glasses are insufficient. Goggles provide a seal around the eyes, offering superior protection. A face shield may be worn over goggles for added protection during procedures with a higher splash risk. |
| Hand Protection | Nitrile Gloves | Nitrile gloves offer good resistance to a range of chemicals and are a suitable choice for incidental contact. Always inspect gloves for tears or punctures before use. For prolonged contact or immersion, consult the glove manufacturer's chemical resistance data. Double-gloving can be a prudent measure. After handling, remove gloves using the proper technique to avoid contaminating your skin and dispose of them as hazardous waste. |
| Body Protection | Laboratory Coat | A buttoned, full-length laboratory coat protects the skin on your arms and torso from accidental splashes, addressing the H315 hazard. |
| Foot Protection | Closed-toe Shoes | Never work in a laboratory with open-toed shoes. This is a fundamental safety rule to protect your feet from spills and falling objects. |
Table 2: Recommended Personal Protective Equipment
Operational Plan: From Benchtop to Disposal
A comprehensive safety plan extends beyond PPE. It encompasses the entire lifecycle of the chemical in your laboratory.
Handling and Storage Protocol
-
Acquisition: Upon receipt, visually inspect the container for any damage or leaks.
-
Storage: Store this compound in a tightly closed container in a cool, dry, and well-ventilated area.[1] Keep it away from sources of ignition, as related compounds are combustible liquids.
-
Handling:
-
Always work within a fume hood.
-
Ground and bond containers when transferring material to prevent static discharge.
-
Use only non-sparking tools.
-
Avoid eating, drinking, or smoking in the work area.
-
Wash hands thoroughly after handling.
-
Emergency Response: Spill and Exposure Plan
Accidents can happen. A clear, rehearsed plan is your best defense.
In Case of a Spill:
-
Alert & Assess: Immediately alert others in the vicinity. Assess the extent of the spill. For minor spills that you are trained and equipped to handle, proceed with cleanup. For major spills, evacuate the area and contact your institution's emergency response team.
-
Contain: For a minor liquid spill, create a dike around the spill using an inert absorbent material like vermiculite, sand, or a commercial spill kit.[3]
-
Absorb & Collect: Apply absorbent material over the spill, working from the outside in. Once fully absorbed, carefully scoop the material into a designated, labeled container for hazardous waste.
-
Decontaminate: Clean the spill area with soap and water. All materials used for cleanup must also be disposed of as hazardous waste.[3]
First Aid Measures:
-
Inhalation (H335): Immediately move the affected person to fresh air. If they feel unwell, seek medical attention.
-
Skin Contact (H315): Take off contaminated clothing immediately. Wash the affected skin with plenty of soap and water. If skin irritation occurs, get medical advice.
-
Eye Contact (H319): Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical attention.
-
Ingestion: Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.
Waste Disposal Plan
Proper disposal is a critical final step to protect the environment and comply with regulations.
-
Classification: this compound is a halogenated organic compound. Waste containing this chemical must be classified as halogenated organic waste.[3]
-
Segregation: Do not mix halogenated waste with non-halogenated waste streams. This is crucial for proper disposal and often has significant cost implications.
-
Collection: Collect all waste (unused product, contaminated absorbents, and disposable PPE) in a clearly labeled, sealed, and compatible container.
-
Disposal: Arrange for disposal through your institution's Environmental Health and Safety (EHS) office. Never pour this chemical down the drain.
By integrating these principles of hazard assessment, multi-layered protection, and procedural diligence, you can confidently and safely utilize this compound in your critical research endeavors.
References
-
Angene Chemical. (2024, June 3). Safety Data Sheet: 1-Chloro-4-phenoxybenzene. Retrieved January 7, 2026, from [Link]
-
International Marine Organization. (n.d.). Safety Data Sheet 1. Product and company identification 2. Hazard identification of the product Danger. Retrieved January 7, 2026, from [Link]
-
Arctom Scientific. (n.d.). CAS NO. 3798-89-8 | this compound. Retrieved January 7, 2026, from [Link]
-
Nipissing University. (2019, June 12). Hazardous Materials Disposal Guide. Retrieved January 7, 2026, from [Link]
Sources
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
